molecular formula C77H134N24O16 B550168 Acth (11-24) CAS No. 4237-93-8

Acth (11-24)

Cat. No.: B550168
CAS No.: 4237-93-8
M. Wt: 1652.0 g/mol
InChI Key: WNXWTCYVIHOQAJ-IOSGZJLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACTH (11-24) is a fragment of adrenocorticotrophin, acts as an antagonist of adrenocorticotropic hormone (ACTH) receptor, and induces cortisol release.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H134N24O16/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWTCYVIHOQAJ-IOSGZJLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H134N24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1652.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-93-8
Record name Acth (11-24)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Dichotomous Role of ACTH(11-24) in Adrenal Cortex Steroidogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid and androgen synthesis in the adrenal cortex. Its action is mediated through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. While the function of the full-length peptide (ACTH(1-39)) and its biologically active N-terminal fragment (ACTH(1-24)) are well-characterized, the role of other endogenous fragments remains a subject of intensive research. This technical guide provides a comprehensive overview of the function of a specific internal fragment, ACTH(11-24), in the adrenal cortex. This peptide fragment exhibits a fascinating dual functionality, acting as both a competitive antagonist and a partial agonist of steroidogenesis, suggesting a complex regulatory role within the adrenal gland. Understanding the nuanced effects of ACTH(11-24) is critical for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis.

Core Functionality of ACTH(11-24) in the Adrenal Cortex

The functional role of ACTH(11-24) in the adrenal cortex is multifaceted and appears to be dependent on the cellular context and the presence of other ACTH fragments. The existing body of research points towards two primary, seemingly contradictory, functions: competitive antagonism at the MC2R and direct stimulation of steroidogenesis.

Competitive Antagonism of ACTH Action

Several studies have firmly established ACTH(11-24) as a competitive antagonist of the action of full-length ACTH and its N-terminal fragments at the MC2R.[1][2][3] This antagonism has been demonstrated in various in vitro systems, including isolated adrenal cells. The inhibitory effect is concentration-dependent, with IC50 values typically in the nanomolar range. This suggests that ACTH(11-24) can effectively compete with stimulatory ACTH peptides for binding to the MC2R, thereby attenuating the downstream signaling cascade that leads to steroid production.

Partial Agonist and Potentiating Effects on Steroidogenesis

In contrast to its antagonistic properties, other research indicates that ACTH(11-24) can independently stimulate the production of corticosteroids, including corticosterone and aldosterone, from isolated zona fasciculata and zona glomerulosa cells, respectively.[4] Furthermore, ACTH(11-24) has been shown to potentiate the steroidogenic effects of full-length ACTH(1-39).[4] This suggests that the ACTH molecule may possess more than one active site for initiating steroidogenesis. The stimulatory effect of ACTH(11-24) is often described as submaximal compared to that of ACTH(1-24).

Quantitative Data on ACTH(11-24) Activity

The following tables summarize the key quantitative data from various studies investigating the effects of ACTH(11-24) on the adrenal cortex.

Table 1: Antagonistic Activity of ACTH(11-24) at the MC2 Receptor

ParameterValueCell SystemReference
IC50~ 10⁻⁹ MIsolated adrenal cells
Ki2.3 ± 0.2 nMRat adrenal cortex membranes

Table 2: Steroidogenic Activity of ACTH Peptides

PeptideEC50 for Cortisol SecretionCell SystemReference
ACTH(1-24)7.5 x 10⁻¹² MStably transfected HeLa cells
ACTH(1-39)57 x 10⁻¹² MStably transfected HeLa cells
ACTH(1-17)49 x 10⁻¹² MStably transfected HeLa cells
ACTH(11-24)No agonist activityStably transfected HeLa cells

Table 3: Binding Affinity of ACTH Peptides to the MC2 Receptor

PeptideDissociation Constant (Kd)Cell SystemReference
ACTH(1-39)0.84 x 10⁻⁹ MStably transfected HeLa cells
ACTH(1-24)0.94 x 10⁻⁹ MStably transfected HeLa cells

Signaling Pathways

The signaling mechanism of ACTH(11-24) appears to diverge from the classical cAMP-dependent pathway utilized by ACTH(1-39). While full-length ACTH binding to MC2R activates adenylyl cyclase, leading to a rise in intracellular cAMP and subsequent activation of Protein Kinase A (PKA), studies on ACTH(11-24) suggest a cAMP-independent mechanism.

Evidence points towards a crucial role for calcium signaling in the steroidogenic action of ACTH(11-24). The stimulatory effect of ACTH(11-24) on cortisol release is reportedly inhibited by calcium channel blockers, suggesting that calcium influx is a necessary step in its signaling cascade. Furthermore, the maximal cortisol release induced by ACTH(11-24) can be enhanced by forskolin, an activator of adenylyl cyclase, indicating a potential for crosstalk between the calcium and cAMP signaling pathways.

ACTH_Signaling_Pathways cluster_ACTH_1_39 ACTH(1-39) Signaling cluster_ACTH_11_24 ACTH(11-24) Signaling cluster_antagonism Antagonistic Action ACTH(1-39) ACTH(1-39) MC2R MC2R ACTH(1-39)->MC2R Binds Gs Gs MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis_1_39 Steroidogenesis (Cortisol, Aldosterone) PKA->Steroidogenesis_1_39 Stimulates ACTH(11-24) ACTH(11-24) Receptor_X Putative Receptor(s) ACTH(11-24)->Receptor_X Binds Ca_Channel Calcium Channel Receptor_X->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Signaling Calcium-dependent Signaling Ca_Influx->Ca_Signaling Steroidogenesis_11_24 Submaximal Steroidogenesis Ca_Signaling->Steroidogenesis_11_24 Stimulates ACTH(11-24)_ant ACTH(11-24) MC2R_ant MC2R ACTH(11-24)_ant->MC2R_ant Competitively Inhibits ACTH(1-39) Binding

Caption: Signaling pathways of ACTH(1-39) and ACTH(11-24) in adrenal cortical cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the function of ACTH(11-24) in the adrenal cortex.

Isolation and Primary Culture of Adrenal Cortical Cells

A common method for studying the direct effects of ACTH peptides on steroidogenesis is the use of primary cultures of adrenal cortical cells.

Adrenal_Cell_Isolation_Workflow Start Adrenal Gland Excision Decapsulation Decapsulation & Mincing Start->Decapsulation Enzymatic_Digestion Enzymatic Digestion (e.g., Collagenase, Trypsin) Decapsulation->Enzymatic_Digestion Dispersion Mechanical Dispersion Enzymatic_Digestion->Dispersion Filtration Filtration (e.g., Nylon Mesh) Dispersion->Filtration Centrifugation Centrifugation & Washing Filtration->Centrifugation Cell_Counting Cell Counting & Viability (e.g., Trypan Blue) Centrifugation->Cell_Counting Plating Plating in Culture Medium Cell_Counting->Plating Incubation Incubation (37°C, 5% CO₂) Plating->Incubation End Primary Adrenal Cell Culture Incubation->End

Caption: General workflow for the isolation and primary culture of adrenal cortical cells.

Detailed Methodology:

  • Tissue Procurement: Adrenal glands are obtained from appropriate animal models (e.g., rats, bovine) or human donors in accordance with ethical guidelines.

  • Preparation: The glands are placed in ice-cold buffer (e.g., Hanks' Balanced Salt Solution). The surrounding fat and connective tissue are carefully removed, and the adrenal cortex is separated from the medulla.

  • Mincing and Digestion: The cortical tissue is minced into small pieces and incubated in a digestion solution containing enzymes such as collagenase and DNase at 37°C with gentle agitation.

  • Cell Dispersion and Filtration: The digested tissue is further dispersed by gentle pipetting. The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.

  • Washing and Cell Counting: The filtered cells are washed by centrifugation and resuspended in culture medium. Cell viability and number are determined using a hemocytometer and trypan blue exclusion.

  • Plating and Culture: Cells are seeded into culture plates at a desired density and maintained in a humidified incubator at 37°C and 5% CO2. The culture medium is typically supplemented with serum and antibiotics.

Steroidogenesis Assay

The production of steroids such as cortisol, corticosterone, and aldosterone in response to ACTH peptides is quantified using immunoassays or mass spectrometry.

Methodology Overview:

  • Cell Treatment: Primary adrenal cells are incubated with various concentrations of ACTH(11-24), alone or in combination with ACTH(1-39), for a specified period.

  • Sample Collection: The cell culture supernatant is collected.

  • Steroid Quantification:

    • Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA): These competitive immunoassays utilize specific antibodies to quantify the concentration of a particular steroid. The amount of steroid in the sample is inversely proportional to the signal generated.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of multiple steroids in a single sample.

Cyclic AMP (cAMP) Measurement

To investigate the involvement of the cAMP signaling pathway, intracellular cAMP levels are measured following stimulation with ACTH peptides.

Methodology Overview:

  • Cell Lysis: After treatment with ACTH peptides, the cells are lysed to release intracellular components.

  • cAMP Quantification: Commercially available ELISA kits are commonly used for the quantitative determination of cAMP in the cell lysates. These assays are typically competitive immunoassays.

MC2R Binding Assay

Competitive binding assays are employed to determine the affinity of ACTH(11-24) for the MC2R and to characterize its antagonistic properties.

MC2R_Binding_Assay_Workflow Start Prepare Adrenal Cell Membranes or MC2R- expressing Cells Incubation_Mix Incubate with: - Radiolabeled ACTH (e.g., ¹²⁵I-ACTH) - Unlabeled ACTH(11-24) (competitor) Start->Incubation_Mix Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation_Mix->Separation Radioactivity_Measurement Measure Radioactivity of Bound Ligand Separation->Radioactivity_Measurement Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Radioactivity_Measurement->Data_Analysis End Binding Affinity & Antagonism Characterization Data_Analysis->End

Caption: Workflow for a competitive MC2R binding assay.

Methodology Overview:

  • Preparation of Receptor Source: Membranes from adrenal cortical tissue or cells engineered to express MC2R are prepared.

  • Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled ACTH ligand (e.g., ¹²⁵I-ACTH(1-39)) and varying concentrations of unlabeled ACTH(11-24).

  • Separation and Detection: The reaction is terminated, and bound radioligand is separated from the unbound ligand, typically by rapid filtration. The radioactivity of the filter-bound complex is then measured.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki) can then be calculated to reflect the affinity of ACTH(11-24) for the MC2R.

Conclusion and Future Directions

The ACTH(11-24) fragment presents a compelling case of a peptide with dual functionality in the adrenal cortex. Its ability to act as both a competitive antagonist at the MC2R and a partial agonist of steroidogenesis highlights the intricate nature of adrenal regulation. The evidence for a cAMP-independent, calcium-dependent signaling pathway for its stimulatory effects suggests the existence of either an alternative binding site on the MC2R or a distinct, as-yet-unidentified receptor.

For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention. The development of stable analogs of ACTH(11-24) could lead to novel modulators of adrenal function. A deeper understanding of the structural determinants of its agonistic versus antagonistic properties will be crucial for designing selective ligands. Future research should focus on elucidating the precise molecular mechanisms of ACTH(11-24) action, including the identification of its putative alternative receptor and the detailed characterization of its downstream signaling cascades. Such studies will undoubtedly provide valuable insights into the complex physiology of the adrenal gland and may pave the way for innovative treatments for a range of endocrine disorders.

References

The Dual Identity of ACTH(11-24): An In-Depth Technical Guide to its Function as an MC2R Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is the primary physiological agonist for the melanocortin 2 receptor (MC2R), a key component of the hypothalamic-pituitary-adrenal (HPA) axis. The interaction between ACTH and MC2R stimulates the synthesis and release of glucocorticoids from the adrenal cortex. While the full-length ACTH(1-39) peptide is a potent agonist, fragments of this peptide can exhibit different pharmacological properties. This technical guide provides a comprehensive overview of the ACTH fragment, ACTH(11-24), and its role as a competitive antagonist of the MC2R. We will delve into its mechanism of action, present quantitative data on its binding affinity and functional antagonism, and provide detailed experimental protocols for its characterization. This document also includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to MC2R and its Ligand ACTH

The melanocortin 2 receptor (MC2R) is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Unlike other melanocortin receptors that can be activated by various melanocyte-stimulating hormones (MSHs), the MC2R is uniquely and selectively activated by ACTH.[2] This specificity is conferred by the presence of a crucial accessory protein, the melanocortin receptor accessory protein (MRAP), which is essential for the cell surface expression and function of MC2R.[2]

ACTH, a 39-amino acid peptide, is derived from the precursor protein pro-opiomelanocortin (POMC).[3][4] The N-terminal region of ACTH contains the "message" sequence (His-Phe-Arg-Trp), which is responsible for receptor activation, while the C-terminal region is involved in receptor binding. Specifically, the tetrabasic amino acid sequence Lys-Lys-Arg-Arg at positions 15-18 is critical for the binding of ACTH to MC2R.

ACTH(11-24) as an MC2R Antagonist

While full-length ACTH acts as a potent agonist, fragments of the peptide can behave as antagonists. ACTH(11-24) is one such fragment that has been reported to act as a competitive antagonist at the MC2R. The proposed mechanism of antagonism involves the binding of ACTH(11-24) to the MC2R, thereby preventing the binding of the endogenous agonist, ACTH(1-39), and inhibiting the subsequent downstream signaling cascade.

However, it is important to note that the pharmacological profile of ACTH(11-24) has been a subject of some debate in the scientific literature. Some studies have suggested that under certain conditions, it may exhibit partial agonist activity or potentiate the effects of ACTH. This highlights the complexity of ligand-receptor interactions within the melanocortin system.

Quantitative Data

The antagonist potency of ACTH(11-24) at the MC2R has been quantified in various studies. The following table summarizes the key quantitative parameters.

ParameterValueSpeciesAssay SystemReference
IC50 11.3 nMRatAdrenal cortex membranes
Ki 1.7 nMRatAdrenal cortex membranes

IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits 50% of the agonist response. Ki: The inhibition constant, representing the binding affinity of the antagonist to the receptor.

Signaling Pathways

The binding of ACTH to MC2R initiates a well-characterized signaling cascade. Understanding this pathway is crucial for contextualizing the mechanism of antagonism by ACTH(11-24).

MC2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH(1-39) MC2R MC2R ACTH->MC2R Binds ACTH_11_24 ACTH(11-24) (Antagonist) ACTH_11_24->MC2R Blocks MRAP MRAP G_protein Gs Protein (αβγ) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates key enzymes

MC2R Signaling Pathway and Antagonism by ACTH(11-24).

Experimental Protocols

The characterization of ACTH(11-24) as an MC2R antagonist involves two primary types of in vitro assays: radioligand binding assays and functional cAMP accumulation assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist, such as ACTH(11-24), by measuring its ability to compete with a radiolabeled ligand for binding to the MC2R.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing MC2R and MRAP (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]-ACTH(1-24) or another suitable radiolabeled MC2R agonist.

  • Unlabeled Ligand: ACTH(11-24) (the antagonist being tested).

  • Binding Buffer: Typically contains Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Membrane Preparation: Homogenize cells expressing MC2R/MRAP and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of radioligand.

    • Increasing concentrations of the unlabeled antagonist (ACTH(11-24)).

    • For determining non-specific binding, add a high concentration of unlabeled agonist (e.g., ACTH(1-39)).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the antagonist. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (MC2R/MRAP expressing) start->prep setup Set up 96-well plate: - Membranes - [125I]-ACTH (Radioligand) - ACTH(11-24) (Antagonist) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity (Scintillation Counting) wash->count analyze Analyze data: - Plot competition curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.
cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC2R signaling pathway.

Materials:

  • Cells: Whole cells stably co-expressing MC2R and MRAP (e.g., CHO-K1 or HEK293).

  • Agonist: ACTH(1-39) or a synthetic agonist like ACTH(1-24).

  • Antagonist: ACTH(11-24).

  • Stimulation Buffer: A buffer such as HBSS or DMEM, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Seeding: Seed the MC2R/MRAP expressing cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist (ACTH(11-24)) in stimulation buffer for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the agonist (ACTH(1-39)) to the wells and incubate for a defined time (e.g., 30-60 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels as a function of the log concentration of the antagonist. Determine the IC50 value from the resulting dose-response curve.

cAMP_Assay_Workflow start Start seed Seed MC2R/MRAP expressing cells in a 96-well plate start->seed preincubate Pre-incubate cells with increasing concentrations of ACTH(11-24) seed->preincubate stimulate Stimulate cells with a fixed concentration of ACTH(1-39) (Agonist) preincubate->stimulate lyse Lyse cells and measure intracellular cAMP levels stimulate->lyse analyze Analyze data: - Plot dose-response curve - Determine IC50 lyse->analyze end End analyze->end

Workflow for a cAMP Accumulation Functional Assay.
Schild Analysis

To determine if ACTH(11-24) acts as a competitive antagonist, a Schild analysis can be performed. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A rightward parallel shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. The data is then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]), where the x-intercept provides the pA2 value, a measure of antagonist potency. A slope of 1 in the Schild plot is characteristic of competitive antagonism.

Conclusion

ACTH(11-24) represents an interesting tool compound for studying the pharmacology of the MC2R. While its antagonist properties have been quantitatively described, the conflicting reports regarding its potential for partial agonism warrant careful consideration in experimental design and data interpretation. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the antagonist activity of ACTH(11-24) and other potential MC2R modulators. A thorough understanding of the interactions between ACTH fragments and the MC2R is essential for the development of novel therapeutics targeting the HPA axis for conditions such as Cushing's disease and congenital adrenal hyperplasia.

References

The Dichotomous Role of ACTH(11-24) in Adrenal Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is the primary physiological stimulus for adrenal steroidogenesis. While the full-length peptide, ACTH(1-39), and its biologically active fragment, ACTH(1-24), have been extensively studied, the role of the mid-region fragment, ACTH(11-24), presents a more complex and nuanced picture. This technical guide provides an in-depth analysis of the function of ACTH(11-24) in steroidogenesis, consolidating evidence that points to its dual capacity as both a partial agonist and a competitive antagonist. We will delve into its unique signaling mechanisms, which appear to diverge from the canonical cAMP-dependent pathway, and provide a summary of experimental methodologies and quantitative data to facilitate further research and drug development in this area.

Introduction: The Enigmatic Nature of ACTH(11-24)

The adrenocorticotropic hormone is a 39-amino acid peptide cleaved from its precursor, proopiomelanocortin (POMC)[1]. The N-terminal region is crucial for its steroidogenic activity, with the full potency residing within the first 24 amino acids[2]. The fragment ACTH(11-24) has been a subject of interest due to its seemingly contradictory effects on adrenal steroid production. Early studies identified it as a potential competitive antagonist of full-length ACTH[3]. However, subsequent research has demonstrated its intrinsic, albeit submaximal, ability to stimulate the secretion of both glucocorticoids and mineralocorticoids[4]. This dual functionality suggests a complex interaction with the melanocortin 2 receptor (MC2R) and the potential for allosteric modulation or engagement of alternative signaling cascades. Understanding the precise role of ACTH(11-24) is critical for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis, including potential treatments for conditions like congenital adrenal hyperplasia and Cushing's disease[1].

The Agonistic and Antagonistic duality of ACTH(11-24)

The functional impact of ACTH(11-24) on steroidogenesis is concentration-dependent and context-specific, exhibiting both stimulatory and inhibitory properties.

Partial Agonist Activity

Studies utilizing dispersed adrenal cortical cells from bovine and rat models have shown that ACTH(11-24) can independently stimulate the production of cortisol and aldosterone. However, the maximal steroid output achieved with ACTH(11-24) is significantly lower than that induced by ACTH(1-24). This partial agonism suggests that while ACTH(11-24) can bind to and activate the MC2R, it does so with lower efficacy than the full-length peptide.

Competitive Antagonist Activity

In the presence of full-length ACTH or ACTH(1-24), ACTH(11-24) can act as a competitive antagonist, inhibiting the steroidogenic response to the more potent agonists. This antagonistic effect is likely due to its ability to occupy the MC2R without inducing the conformational change required for maximal signal transduction.

Signaling Pathways: A Departure from the cAMP Paradigm

The canonical signaling pathway for ACTH involves the activation of the MC2R, a G-protein coupled receptor, leading to the stimulation of adenylyl cyclase, a subsequent rise in intracellular cyclic adenosine monophosphate (cAMP), and the activation of Protein Kinase A (PKA). However, the steroidogenic effect of ACTH(11-24) appears to be largely independent of this pathway.

The Role of Calcium Influx

A key finding is that the steroidogenic action of ACTH(11-24) is highly dependent on the influx of extracellular calcium. This has been demonstrated through experiments showing that the stimulatory effect of ACTH(11-24) on cortisol secretion is inhibited by calcium channel blockers such as nifedipine and verapamil. This suggests that ACTH(11-24) may activate a distinct signaling cascade that prioritizes calcium mobilization.

Limited cAMP Involvement

In contrast to ACTH(1-24), ACTH(11-24) does not significantly stimulate cAMP production in adrenal cells. This divergence in second messenger utilization is a critical aspect of its unique pharmacology and may explain its partial agonist nature. The following diagram illustrates the proposed divergent signaling pathways.

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH(1-24) ACTH(1-24) MC2R MC2R ACTH(1-24)->MC2R Binds ACTH(11-24) ACTH(11-24) ACTH(11-24)->MC2R Binds Ca_Channel Ca2+ Channel ACTH(11-24)->Ca_Channel Opens AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Generates Ca_ion Ca2+ Ca_Channel->Ca_ion Influx PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates Ca_ion->Steroidogenesis Stimulates

Figure 1. Divergent signaling pathways of ACTH(1-24) and ACTH(11-24).

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of ACTH(11-24). Due to the limited availability of raw data in the cited literature, this section provides a consolidation of reported values.

Table 1: Steroidogenic Potency of ACTH Peptides

PeptideTarget SteroidCell TypePotency (Relative to ACTH(1-24))Reference
ACTH(11-24)CortisolBovine Adrenal CellsSubmaximal
ACTH(11-24)AldosteroneRat Zona Glomerulosa CellsStimulatory

Table 2: Antagonistic Activity of ACTH(11-24)

AntagonistAgonistCell TypeIC50Reference
ACTH(11-24)ACTH(1-24)HeLa cells expressing mouse MC2R~10-9 M

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of ACTH(11-24) on steroidogenesis. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Isolation and Culture of Adrenal Cortical Cells

A workflow for the isolation and culture of adrenal cortical cells is depicted below.

Adrenal_Cell_Isolation start Adrenal Gland Collection mince Mince Tissue start->mince digest Collagenase Digestion mince->digest disperse Mechanical Dispersal digest->disperse filter Filter through Nylon Mesh disperse->filter wash Wash Cells filter->wash culture Plate and Culture Cells wash->culture

Figure 2. Workflow for adrenal cell isolation and culture.

Protocol:

  • Tissue Collection: Obtain adrenal glands from the desired species (e.g., bovine or rat) and place them in ice-cold Krebs-Ringer bicarbonate buffer.

  • Tissue Preparation: Decapsulate the glands and mince the cortical tissue into small fragments.

  • Enzymatic Digestion: Incubate the minced tissue in a solution containing collagenase and DNase at 37°C with gentle agitation.

  • Cell Dispersion: Further disperse the cells by gentle pipetting.

  • Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells by centrifugation and resuspension in fresh buffer.

  • Cell Culture: Plate the isolated cells in appropriate culture dishes with a suitable medium (e.g., DMEM/F12 supplemented with serum) and incubate at 37°C in a humidified atmosphere of 5% CO2.

Steroidogenesis Assay
  • Cell Treatment: After allowing the cells to adhere and stabilize, replace the culture medium with a serum-free medium containing the desired concentrations of ACTH peptides (e.g., ACTH(1-24), ACTH(11-24)) or other test substances.

  • Incubation: Incubate the cells for a specified period (e.g., 2-4 hours for acute stimulation).

  • Sample Collection: Collect the cell culture supernatant for steroid measurement.

  • Steroid Quantification: Measure the concentration of cortisol or aldosterone in the supernatant using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

cAMP Assay
  • Cell Stimulation: Treat the cultured adrenal cells with ACTH peptides in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a commercially available cAMP assay kit (e.g., ELISA or AlphaScreen).

Intracellular Calcium Measurement
  • Cell Loading: Load the cultured adrenal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation and Imaging: Stimulate the cells with ACTH peptides and monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence microscope or a plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Conclusion and Future Directions

The ACTH(11-24) peptide fragment plays a complex and multifaceted role in the regulation of adrenal steroidogenesis. Its ability to act as both a partial agonist and a competitive antagonist, coupled with its unique calcium-dependent signaling pathway, distinguishes it from the canonical actions of full-length ACTH. This technical guide has provided a comprehensive overview of the current understanding of ACTH(11-24), including its signaling mechanisms, quantitative activity, and the experimental protocols used for its study.

Future research should focus on elucidating the precise molecular interactions between ACTH(11-24) and the MC2R to understand the structural basis for its dual activity. Further investigation into the downstream effectors of the calcium signaling pathway activated by ACTH(11-24) will also be crucial. For drug development professionals, the unique properties of ACTH(11-24) offer a potential template for the design of novel MC2R modulators with tailored agonist or antagonist profiles, which could have significant therapeutic implications for a range of adrenal-related disorders.

References

An In-depth Technical Guide on the Effects of ACTH (11-24) on Cortisol Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1][2][3] The biological activity of ACTH is largely attributed to its N-terminal region, with the full-length ACTH (1-39) and its fragment ACTH (1-24) being potent agonists of the melanocortin 2 receptor (MC2R) on adrenocortical cells.[4][5] This interaction initiates a signaling cascade that leads to steroidogenesis.

This technical guide focuses on the specific effects of the ACTH fragment (11-24) on cortisol release. This particular fragment presents a complex pharmacological profile, exhibiting both weak agonistic and competitive antagonistic properties at the MC2R. Understanding the dual nature of ACTH (11-24) is crucial for researchers in endocrinology and professionals in drug development exploring novel modulators of the HPA axis.

Core Concepts: The Dual Role of ACTH (11-24)

The fragment ACTH (11-24) encompasses a key region of the full-length ACTH molecule. While it lacks the primary signaling domain located in the N-terminus, it retains a binding affinity for the MC2R. This binding can lead to two distinct outcomes:

  • Weak Agonism: In some experimental settings, ACTH (11-24) has been shown to independently stimulate the production of corticosteroids, including cortisol and corticosterone, albeit with significantly lower potency and efficacy compared to full-length ACTH. This suggests that the (11-24) sequence can induce a conformational change in the MC2R sufficient to initiate downstream signaling, leading to submaximal cortisol secretion.

  • Competitive Antagonism: Conversely, and more prominently reported, ACTH (11-24) acts as a competitive antagonist of the MC2R. When co-administered with full-length ACTH, the (11-24) fragment can compete for binding to the receptor, thereby inhibiting the steroidogenic effects of the primary agonist. This antagonistic activity is a key area of interest for the potential development of therapeutic agents aimed at mitigating conditions of ACTH excess.

Quantitative Data on ACTH (11-24) Activity

The following table summarizes the quantitative data available on the effects of ACTH (11-24) on cortisol and related cellular responses.

ParameterSpecies/Cell TypeEffectValueReference(s)
Antagonistic Activity
IC50 vs. ACTH-induced steroidogenesisNot SpecifiedInhibition of ACTH action~1 nM (in HeLa cells expressing mouse MC2R)
Agonistic Activity
Minimal Effective Concentration (Corticosterone Production)Isolated rat zona fasciculata cellsStimulation4 µM
Minimal Effective Concentration (Aldosterone Production)Isolated rat zona glomerulosa cellsStimulation3 µM
Cortisol ReleaseFreshly dispersed or cultured beef adrenal cortical cellsSubmaximal secretionNot specified

Signaling Pathways

The canonical signaling pathway for ACTH-induced cortisol release involves the activation of the MC2R, a G-protein coupled receptor (GPCR). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the mobilization of cholesterol and the transcription of steroidogenic enzymes, ultimately resulting in cortisol synthesis.

The dual action of ACTH (11-24) can be visualized within this pathway. As an agonist, it weakly activates this cascade. As an antagonist, it competitively inhibits the initial binding of full-length ACTH.

ACTH_Signaling_Pathway ACTH Signaling Pathway and the Role of ACTH (11-24) ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (11-24) ACTH (11-24) ACTH (11-24)->MC2R Competitively Binds AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cholesterol Cholesterol PKA->Cholesterol Mobilizes Steroidogenesis Steroidogenesis PKA->Steroidogenesis Upregulates Enzymes Cholesterol->Steroidogenesis Cortisol Cortisol Steroidogenesis->Cortisol Produces Experimental_Workflow Experimental Workflow for ACTH (11-24) Bioactivity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Isolation Adrenal Cell Isolation/ Cell Line Culture Plating Cell Plating and Equilibration Cell_Isolation->Plating Agonist_Test Incubation with ACTH (11-24) Plating->Agonist_Test Antagonist_Test Pre-incubation with ACTH (11-24) then co-incubation with ACTH (1-39) Plating->Antagonist_Test Supernatant_Collection Supernatant Collection Agonist_Test->Supernatant_Collection Cell_Lysis Cell Lysis Agonist_Test->Cell_Lysis Antagonist_Test->Supernatant_Collection Antagonist_Test->Cell_Lysis Cortisol_Assay Cortisol/Corticosterone Assay (RIA/ELISA) Supernatant_Collection->Cortisol_Assay cAMP_Assay cAMP Assay Cell_Lysis->cAMP_Assay Dose_Response Dose-Response Curve Generation Cortisol_Assay->Dose_Response cAMP_Assay->Dose_Response IC50_EC50 Calculation of IC50/EC50 Dose_Response->IC50_EC50

References

An In-depth Technical Guide on ACTH (11-24) and Aldosterone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The regulation of aldosterone synthesis by the adrenal cortex is a complex process primarily governed by the renin-angiotensin system and plasma potassium levels. While the full-length adrenocorticotropic hormone (ACTH 1-39) and its biologically active fragment ACTH (1-24) are known acute stimulators, the roles of smaller ACTH fragments are less understood. This document provides a comprehensive technical overview of the peptide fragment ACTH (11-24), focusing on its contentious role in aldosterone production. It synthesizes findings from binding assays, cellular signaling studies, and steroidogenesis experiments, presenting conflicting evidence that characterizes ACTH (11-24) as both a potential agonist and an antagonist. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to offer a thorough resource for researchers in endocrinology and pharmacology.

Introduction: The Enigma of ACTH Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from proopiomelanocortin (POMC), is the principal regulator of glucocorticoid synthesis in the adrenal zona fasciculata.[1][2] Its role in the zona glomerulosa, the site of aldosterone production, is considered secondary to angiotensin II and potassium but significant in acute stimulation.[3][4] The biological activity of ACTH is contained within its N-terminal 24 amino acids (ACTH 1-24), which binds to the melanocortin 2 receptor (MC2R) to initiate a well-defined signaling cascade.[5]

However, the function of other ACTH fragments is ambiguous. ACTH (11-24), a tetradecapeptide, has been the subject of conflicting reports. Some studies describe it as a competitive antagonist of full-length ACTH, while others report direct stimulatory and potentiating effects on both aldosterone and corticosterone production. This guide delves into the existing literature to dissect these contradictory findings and provide a clear, data-driven perspective on the molecular interactions and functional outcomes of ACTH (11-24) on adrenal steroidogenesis.

Molecular Profile and Receptor Interactions

ACTH (11-24) corresponds to the amino acid sequence Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro. This sequence notably contains the highly basic Lys-Lys-Arg-Arg (KKRR) motif (residues 15-18), which is considered a critical part of the "address sequence" essential for binding to the MC2R. Removal of this basic cluster from ACTH (1-24) inactivates the molecule completely.

Binding to Adrenal Cortex Membranes

Studies using radiolabeled ACTH (11-24) have demonstrated its ability to interact directly with adrenal tissue.

  • High-Affinity Binding: A synthetic tritiated version of [³H]ACTH (11-24) was found to bind to rat adrenal cortex membranes with high affinity and specificity, exhibiting a dissociation constant (Kd) of 1.8 ± 0.1 nM.

  • Role of the KKRR Motif: The core binding activity appears to reside in the ACTH (15-18) fragment (KKRR). This smaller peptide was shown to bind with a similar high affinity (Kd = 2.1 ± 0.1 nM) and could be displaced by unlabeled ACTH (11-24) (Ki = 2.2 ± 0.1 nM), confirming they share a binding site.

These findings establish that ACTH (11-24) physically binds to adrenal membranes, a prerequisite for any biological activity, whether agonistic or antagonistic.

Signaling Pathways: Divergence from the Canonical Model

The action of full-length ACTH is classically mediated by the MC2R, a G-protein coupled receptor (GPCR) that activates adenylyl cyclase and elevates intracellular cyclic AMP (cAMP). However, evidence suggests that ACTH (11-24) may operate through a different, cAMP-independent mechanism.

The Canonical ACTH (1-24) Pathway

Full-length ACTH and ACTH (1-24) bind to the MC2R, which couples to the Gs alpha subunit (Gsα). This activates adenylyl cyclase (AC), leading to the conversion of ATP to cAMP. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the critical rate-limiting step of steroidogenesis: the transport of cholesterol into the inner mitochondrial membrane.

Canonical ACTH Signaling Pathway Canonical ACTH (1-24) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds Gs Gs MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates StAR_p Phosphorylated StAR PKA->StAR_p Phosphorylates Chol Cholesterol StAR_p->Chol Transports Preg Pregnenolone Chol->Preg P450scc Aldo Aldosterone Synthesis Preg->Aldo

Caption: Canonical ACTH signaling via the MC2R-cAMP-PKA pathway.
Proposed Mechanisms for ACTH (11-24)

The signaling mechanism for ACTH (11-24) is less clear and appears to diverge significantly.

  • cAMP-Independence: Crucially, studies have shown that neither ACTH (11-24) nor its core binding fragment ACTH (15-18) affects adenylyl cyclase activity in adrenocortical membranes, indicating its actions are not mediated by cAMP.

  • Role of Calcium: The steroidogenic effects of both ACTH (1-10) and ACTH (11-24) are inhibited by calcium channel blockers like nifedipine and verapamil. This suggests that calcium influx is an essential downstream event for steroidogenesis, regardless of the initial stimulus.

  • Antagonistic Properties: Several reports describe ACTH (11-24) as a competitive antagonist of ACTH (1-39) at the MC2R. However, this antagonism may be weak, and it does not preclude the possibility of the fragment having its own distinct signaling activity. One study noted it was an antagonist only at high concentrations.

This evidence has led to the hypothesis of at least two different receptor types or mechanisms for ACTH action: one linked to cAMP (activated by sequences in the N-terminal region) and another that is cAMP-independent (activated by sequences in the 11-24 region) and reliant on calcium signaling.

Proposed ACTH (11-24) Signaling Proposed Signaling Mechanisms for ACTH (11-24) ACTH124 ACTH (1-24) MC2R MC2R ACTH124->MC2R Binds ACTH1124 ACTH (11-24) ACTH1124->MC2R Antagonizes? ReceptorX Putative Receptor? ACTH1124->ReceptorX Binds? cAMP cAMP Pathway MC2R->cAMP CaChannel Ca²⁺ Channel ReceptorX->CaChannel Activates? Ca_influx Ca²⁺ Influx CaChannel->Ca_influx Steroidogenesis Aldosterone Production cAMP->Steroidogenesis Stimulates Ca_influx->Steroidogenesis Stimulates

Caption: Dual hypothesis for ACTH (11-24): MC2R antagonist vs. separate Ca²⁺-dependent agonism.

Quantitative Effects on Aldosterone Production

The functional output of ACTH (11-24) on steroidogenesis is where the most significant contradictions lie. While some studies show no agonistic activity, others demonstrate a clear stimulatory effect.

Study / FindingCell TypeEffect of ACTH (11-24) AloneInteraction with ACTH (1-39)Proposed MechanismReference
Szalay et al. (1989)Isolated rat zona glomerulosa cellsStimulated aldosterone productionPotentiated the effect of ACTH (1-39)Implies more than one active site on the ACTH molecule
Szalay et al. (1989)Isolated rat zona fasciculata cellsStimulated corticosterone productionPotentiated the effect of ACTH (1-39)Implies more than one active site on the ACTH molecule
Seelig et al. (1971), Kapas et al. (1996)VariousDescribed as a competitive antagonistAntagonizes ACTH (1-39)Competitive binding at MC2R
Schwyzer (1980)Adrenal cells in cultureUnable to induce glucocorticoid productionAntagonist at high concentrations-
Bristow et al. (1980)Isolated rat adrenal cells--Suggests ACTH fragments can act via cAMP-independent pathways
Enyeart et al. (1989)Dispersed beef adrenal cortical cellsElicited submaximal cortisol secretionCombination with ACTH (1-10) achieved maximal cortisol releasecAMP-independent, Ca²⁺-dependent pathway

Table 1: Summary of reported effects of ACTH (11-24) on adrenocortical steroidogenesis.

The work by Szalay et al. is particularly notable, as it directly shows that ACTH (11-24) not only stimulates aldosterone production on its own but also enhances the maximal response to full-length ACTH. This potentiation effect suggests an allosteric interaction or the activation of a parallel, synergistic signaling pathway rather than simple competitive agonism at the same receptor site.

Experimental Protocols

Reproducing and further investigating the effects of ACTH (11-24) requires robust and standardized methodologies. Below are detailed protocols derived from the cited literature for key experiments.

Preparation of Isolated Adrenocortical Cells

This protocol is essential for separating the functions of the zona glomerulosa (aldosterone-producing) and zona fasciculata (corticosterone/cortisol-producing).

  • Tissue Harvesting: Adrenal glands are obtained from decapitated rats (e.g., Wistar rats) and immediately placed in ice-cold Krebs-Ringer bicarbonate buffer with glucose (KRBG).

  • Capsular Peeling: The glands are decapsulated. The capsule, with adherent zona glomerulosa cells, is separated from the inner zones (zona fasciculata/reticularis and medulla).

  • Enzymatic Digestion: Both the capsular (glomerulosa) and decapsulated (fasciculata) portions are minced and incubated separately in KRBG buffer containing collagenase (e.g., 2 mg/mL) and DNase (e.g., 0.05 mg/mL) for 30-60 minutes at 37°C with gentle agitation.

  • Cell Dispersion: The digested tissue is mechanically dispersed by gentle pipetting.

  • Filtration and Washing: The resulting cell suspension is filtered through nylon mesh to remove undigested tissue, and the cells are washed multiple times by centrifugation and resuspension in fresh KRBG buffer to remove enzymes.

  • Cell Counting and Viability: Cell concentration and viability are determined using a hemocytometer and trypan blue exclusion.

In Vitro Steroidogenesis Assay

This assay measures the direct effect of peptides on hormone production.

  • Incubation: Isolated glomerulosa or fasciculata cells are resuspended in KRBG buffer containing 0.5% bovine serum albumin (BSA) at a concentration of approximately 10⁵ cells/mL.

  • Treatment: Aliquots of the cell suspension are incubated in polypropylene tubes at 37°C in a shaking water bath under a 95% O₂ / 5% CO₂ atmosphere. ACTH (11-24), full-length ACTH, and other test substances are added at various concentrations.

  • Reaction Termination: After a set incubation period (e.g., 2 hours), the reaction is stopped by placing the tubes on ice.

  • Hormone Measurement: The tubes are centrifuged, and the supernatant is collected. The concentration of aldosterone or corticosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA kit.

Experimental Workflow Experimental Workflow for In Vitro Steroidogenesis Assay start Adrenal Gland Extraction step1 Tissue Separation (Glomerulosa vs. Fasciculata) start->step1 step2 Enzymatic Digestion (Collagenase) step1->step2 step3 Cell Dispersion & Filtration step2->step3 step4 Cell Incubation (37°C, 2 hours) step3->step4 step5 Addition of Peptides (e.g., ACTH 11-24) step4->step5 step6 Centrifugation & Supernatant Collection step4->step6 end Steroid Quantification (RIA / ELISA) step6->end

Caption: A typical workflow for studying the effects of ACTH fragments on isolated adrenal cells.
Receptor Binding Assay

This method quantifies the interaction between a ligand and its receptor.

  • Membrane Preparation: Adrenal glands are homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the crude membrane fraction. The membranes are washed and resuspended in an assay buffer.

  • Binding Reaction: Adrenal membranes are incubated with a radiolabeled ligand (e.g., [³H]ACTH (11-24)) in the presence or absence of varying concentrations of unlabeled competitor peptides (for competition assays).

  • Separation of Bound/Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with bound ligand. The filters are washed quickly with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (radioactivity bound in the presence of a large excess of unlabeled ligand) from total binding. Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and binding capacity (Bmax).

Discussion and Future Directions

The conflicting data surrounding ACTH (11-24) highlight a significant gap in our understanding of adrenal regulation. The evidence strongly suggests that its biological role cannot be explained by the classical MC2R-cAMP model alone. Several hypotheses could reconcile the divergent findings:

  • Biased Agonism: ACTH (11-24) may act as a biased agonist at the MC2R, preferentially activating a non-canonical pathway (e.g., a G-protein-independent or Gq-coupled Ca²⁺ pathway) while failing to activate—or even antagonizing—the canonical Gs-cAMP pathway.

  • Allosteric Modulation: The potentiation of ACTH (1-39) effects suggests ACTH (11-24) could be a positive allosteric modulator, binding to a secondary site on the MC2R to enhance the signaling of the primary agonist.

  • Existence of a Novel Receptor: The fragment could be acting through an as-yet-unidentified receptor in the adrenal cortex that is specifically activated by this region of the ACTH molecule and signals via calcium.

Future research should focus on clarifying these possibilities. Studies using FRET/BRET to investigate receptor conformation changes, phosphoproteomics to map downstream signaling events, and CRISPR/Cas9 to explore the role of the MC2R and other candidate receptors are necessary to resolve the true function of ACTH (11-24).

Conclusion

The ACTH (11-24) peptide fragment presents a complex and fascinating case in adrenal endocrinology. While it contains a key binding motif for the MC2R, its functional effects diverge from the canonical cAMP-mediated pathway of full-length ACTH. Evidence points towards a cAMP-independent, calcium-dependent mechanism of action. Depending on the experimental context, it has been characterized as a direct, albeit submaximal, agonist of steroidogenesis, a positive modulator of full-length ACTH, and a competitive antagonist. This dual functionality suggests a more nuanced regulatory role for ACTH-derived peptides than previously appreciated, opening new avenues for research into adrenal physiology and the development of novel therapeutics targeting steroid production.

References

An In-Depth Technical Guide to ACTH (11-24) Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from proopiomelanocortin (POMC), which plays a pivotal role in the stress response by stimulating the adrenal cortex. The peptide fragment ACTH (11-24), comprising the amino acid sequence H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH, has been a subject of significant research due to its complex and seemingly contradictory biological activities.[1][2] It primarily interacts with the Melanocortin 2 Receptor (MC2R), where it exhibits a dual personality: acting as a potent competitive antagonist in some contexts and a partial agonist for steroidogenesis in others.[3][4][5] This guide provides a comprehensive overview of the known signaling pathways associated with ACTH (11-24), summarizes quantitative data on its activity, details relevant experimental protocols, and visualizes the molecular interactions and workflows for clarity.

The Primary Molecular Target: Melanocortin 2 Receptor (MC2R)

The biological effects of ACTH and its fragments are mediated through the family of melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). ACTH (11-24) exerts its effects primarily through the Melanocortin 2 Receptor (MC2R), also known as the ACTH receptor.

  • Receptor Specificity: Unlike other MCRs that can be activated by various melanocortins (like α-MSH), the MC2R is uniquely and specifically activated by ACTH. Studies have shown that ACTH (11-24) does not displace ligands from MC1, MC3, MC4, or MC5 receptors at significant concentrations, confirming its specificity for MC2R.

  • Accessory Protein Requirement: A critical feature of MC2R is its absolute dependence on a small transmembrane protein called Melanocortin Receptor Accessory Protein (MRAP). MRAP is essential for the correct trafficking of MC2R from the endoplasmic reticulum to the cell surface and for enabling ligand binding and subsequent signal transduction. Without MRAP, MC2R is non-functional.

The Duality of ACTH (11-24): Antagonist vs. Partial Agonist

The most intriguing aspect of ACTH (11-24) is its dual functionality, which appears to depend on the specific signaling pathway being measured.

  • As a Competitive Antagonist: In studies measuring the canonical ACTH signaling pathway—cyclic AMP (cAMP) production—ACTH (11-24) acts as a potent competitive antagonist. It binds to MC2R but fails to induce a robust conformational change required for Gs protein activation, thereby blocking the binding and action of full-length ACTH.

  • As a Partial Agonist: Conversely, when steroidogenesis (the production of hormones like cortisol, corticosterone, and aldosterone) is measured, ACTH (11-24) demonstrates partial agonist activity. It can stimulate steroid production on its own, albeit sub-maximally compared to full-length ACTH. This suggests it can trigger a distinct or parallel signaling cascade sufficient for steroidogenesis but independent of significant cAMP accumulation.

This functional dichotomy has led to the hypothesis that different domains of the ACTH peptide activate separate signaling pathways. The N-terminal region (encompassed in ACTH 1-10) is thought to be primarily responsible for cAMP production, while the (11-24) region may be linked to alternative pathways, such as calcium influx.

Quantitative Analysis of ACTH (11-24) Activity

The dual functions of ACTH (11-24) have been quantified in various cellular systems. The data below is summarized from studies using transfected cell lines and isolated primary adrenal cells.

ParameterReceptor/Cell TypeMeasured EffectValueReference
Antagonist Activity Mouse MC2R in HeLa cellsInhibition of ACTH-induced cAMPIC₅₀ ≈ 1 nM
Human MC2RCompetitive AntagonismpKd = 9.0
Partial Agonist Activity Isolated Rat Adrenal Fasciculata CellsSteroidogenesisIntrinsic Activity (α) = 0.64 ± 0.09
Isolated Rat Adrenal Fasciculata CellsSteroidogenesisEC₅₀ = 0.5 - 2.0 µg/mL (~0.3 - 1.2 µM)
Isolated Rat Zona Glomerulosa CellsAldosterone ProductionMin. Effective Conc. = 3 µM
Isolated Rat Zona Fasciculata CellsCorticosterone ProductionMin. Effective Conc. = 4 µM
Binding Affinity MC1, MC3, MC4, MC5 ReceptorsLigand DisplacementNo displacement up to 100 µM

Core Signaling Pathways

Based on current evidence, ACTH (11-24) interacts with at least two distinct signaling pathways downstream of the MC2R.

The primary and best-characterized signaling pathway for full-length ACTH involves the activation of a stimulatory G-protein (Gs). ACTH (11-24) competitively inhibits this cascade.

  • Binding: Full-length ACTH binds to the MC2R-MRAP complex.

  • G-Protein Activation: The receptor activates Gs, causing it to release GDP and bind GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC converts ATP into the second messenger cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP responsive element-binding protein) and enzymes involved in steroidogenesis.

ACTH (11-24) binds to the receptor but does not efficiently activate Gs, thus blocking the entire downstream pathway and antagonizing the effect of full-length ACTH.

G cluster_membrane Cell Membrane MC2R MC2R-MRAP Complex Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ACTH ACTH (1-39) ACTH->MC2R Activates ACTH_frag ACTH (11-24) ACTH_frag->MC2R Binds & Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (via CREB, StAR, etc.) PKA->Steroidogenesis Promotes G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum MC2R MC2R-MRAP Complex Gq Gq Protein (Putative) MC2R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Stimulates IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ (Increased) IP3R->Ca_Cytosol Releases ACTH_frag ACTH (11-24) ACTH_frag->MC2R Activates PIP2 PIP2 PIP2->PLC IP3->IP3R Binds Ca_Store Ca²⁺ Store Ca_Store->IP3R Steroidogenesis Steroidogenesis Ca_Cytosol->Steroidogenesis Promotes G A 1. Isolate Adrenal Glands (e.g., from rats) B 2. Disperse Cells (Collagenase/DNase digestion) A->B C 3. Cell Plating & Equilibration (Plate cells in serum-free media) B->C D 4. Ligand Treatment (Add ACTH (11-24) at various concentrations) C->D E 5. Incubation (e.g., 2-4 hours at 37°C, 5% CO2) D->E F 6. Collect Supernatant (Centrifuge plate to pellet cells) E->F G 7. Quantify Steroid (Using ELISA or LC-MS/MS) F->G H 8. Data Analysis (Plot steroid concentration vs. ligand concentration) G->H

References

An In-depth Technical Guide to ACTH (11-24) in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce cortisol. However, various fragments of the ACTH molecule exert distinct biological activities, often independent of steroidogenesis. This technical guide focuses on ACTH (11-24), a fourteen-amino-acid fragment of ACTH, and its significance in central nervous system (CNS) research. This peptide has emerged as a valuable tool for investigating the roles of melanocortin receptors in the brain due to its specific antagonist properties.

Core Properties of ACTH (11-24)

ACTH (11-24) is primarily characterized as a competitive antagonist of the melanocortin 2 receptor (MC2R), the classical ACTH receptor.[1][2] It exhibits a high binding affinity for MC2R with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Unlike the full-length ACTH (1-39) or its N-terminal fragments, ACTH (11-24) is devoid of agonist activity and does not stimulate the production of cyclic AMP (cAMP), a key second messenger in ACTH-mediated signaling.[2] This makes it an ideal tool to probe the physiological functions of MC2R in the CNS without inducing a steroidogenic response.

Role in Central Nervous System Function

The central actions of ACTH and its fragments are implicated in a variety of physiological and behavioral processes, including stress, learning, memory, and attention. ACTH (11-24), by antagonizing central melanocortin receptors, has been instrumental in elucidating the specific contributions of these receptors to various CNS functions.

Behavioral Effects

Intracerebroventricular (ICV) administration of ACTH (1-24) in rats induces a characteristic syndrome of behaviors, including stretching, yawning, and excessive grooming.[3] Studies have demonstrated that ACTH (11-24) can effectively antagonize these ACTH-induced behaviors, suggesting that they are mediated by central melanocortin receptors that are blocked by this fragment. This antagonistic effect is dose-dependent and provides a valuable in vivo model for studying the central actions of melanocortins.

Learning and Memory

While other ACTH fragments, such as ACTH (4-10), have been shown to influence learning and memory processes, ACTH (11-24) appears to be behaviorally inert in this regard when administered alone. For instance, in studies using a one-trial passive avoidance task in rats, ACTH (11-24) did not show any effect on memory retention. This further highlights the structural specificity of ACTH fragments in modulating cognitive functions and suggests that the memory-enhancing effects of ACTH are likely mediated by sequences outside of the 11-24 region.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties of ACTH (11-24).

ParameterValueSpecies/SystemReference
MC2R Antagonism (IC50) ~1 x 10⁻⁹ MStably transfected HeLa cells expressing mouse MC2R
cAMP Stimulation Devoid of agonist activityStably transfected HeLa cells expressing mouse MC2R

Table 1: In Vitro Activity of ACTH (11-24)

Behavioral EffectEffective Dose (ICV)SpeciesReference
Antagonism of ACTH (1-24)-induced groomingNot specifiedRat
Antagonism of ACTH (1-24)-induced stretching & yawningNot specifiedRat

Table 2: In Vivo Behavioral Effects of ACTH (11-24)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

Objective: To deliver ACTH (11-24) directly into the cerebral ventricles to study its central effects.

Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Shave the scalp and secure the animal in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify and clean the bregma and lambda landmarks.

  • Using a dental drill, create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.

  • Implant a guide cannula (e.g., 22-gauge) to the desired depth (Dorsoventral, DV: -3.5 to -4.0 mm from the skull surface) and secure it to the skull with dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before injections.

Injection Procedure:

  • Gently restrain the conscious rat.

  • Remove the dummy cannula and insert an injection cannula (e.g., 28-gauge) that extends slightly beyond the tip of the guide cannula.

  • Connect the injection cannula to a microsyringe pump.

  • Infuse the desired volume of ACTH (11-24) solution (typically 1-5 µL) over a period of 1-2 minutes.

  • Leave the injection cannula in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.

Competitive Binding Assay for MC2R

Objective: To determine the binding affinity (IC50) of ACTH (11-24) for the MC2R.

Methodology:

  • Cell Culture: Use cells stably expressing the MC2R (e.g., HeLa or CHO cells).

  • Radioligand: Use a radiolabeled ACTH analog, such as [¹²⁵I]-ACTH(1-39), as the tracer.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Competition: In a 96-well plate, incubate a constant concentration of the radioligand with increasing concentrations of unlabeled ACTH (11-24) (the competitor) and a fixed amount of cell membrane preparation or whole cells expressing the MC2R.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Measurement of cAMP Accumulation

Objective: To assess the ability of ACTH (11-24) to stimulate or inhibit cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the MC2R in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Stimulation/Inhibition:

    • Agonist activity: Treat the cells with increasing concentrations of ACTH (11-24) for a defined time (e.g., 15-30 minutes).

    • Antagonist activity: Pre-incubate the cells with increasing concentrations of ACTH (11-24) before adding a fixed concentration of a known MC2R agonist (e.g., ACTH (1-24) or forskolin).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to ACTH (11-24) research.

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) ACTH_11_24->MC2R Binds & Blocks G_protein Gs Protein MC2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Initiates Gene Transcription for

Figure 1: ACTH (1-39) signaling vs. ACTH (11-24) antagonism at the MC2R.

Experimental_Workflow_ICV start Start surgery Stereotaxic Surgery: Implant ICV Cannula start->surgery recovery Recovery Period (1 week) surgery->recovery injection ICV Injection: ACTH (1-24) +/- ACTH (11-24) recovery->injection behavior Behavioral Observation (e.g., Grooming, Yawning) injection->behavior data_analysis Data Analysis behavior->data_analysis end End data_analysis->end Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Radioligand, Competitor (ACTH 11-24), and Cell Membranes start->prepare_reagents incubation Incubate Radioligand, Competitor, and Membranes prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Analyze Data and Determine IC50 counting->analysis end End analysis->end

References

The Enigmatic Role of ACTH(11-24) in Nerve Regeneration: A Critical Examination of a C-Terminal Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – While adrenocorticotropic hormone (ACTH) and its N-terminal fragments have long been recognized for their neurotrophic and regenerative properties, the specific role of the C-terminal fragment, ACTH(11-24), in nerve repair remains largely uncharted and speculative. A comprehensive review of existing scientific literature reveals a significant lack of direct evidence to support a role for ACTH(11-24) in promoting nerve regeneration. This technical guide serves to summarize the current understanding of ACTH(11-24), highlighting its known interactions, or lack thereof, with key cellular and molecular components of the nervous system, and to identify the critical knowledge gaps that preclude its consideration as a therapeutic agent for nerve injury at this time.

ACTH(11-24): An Antagonist at the Classical ACTH Receptor

Adrenocorticotropic hormone (ACTH) exerts its primary physiological effects through binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor predominantly found in the adrenal cortex. This interaction triggers a signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), leading to steroidogenesis.

The ACTH molecule is a 39-amino acid peptide. Structure-function studies have revealed that different fragments of ACTH possess distinct biological activities. While the N-terminal region is crucial for the hormone's neurotrophic effects, the C-terminal fragment, ACTH(11-24), has been characterized primarily as a competitive antagonist of the full-length ACTH(1-39) at the MC2R.[1] This antagonistic action has been a key feature in its experimental use.

Receptor Binding Profile: A Lack of Interaction with Other Melanocortin Receptors

The melanocortin system comprises five known receptor subtypes (MC1R to MC5R). Besides MC2R, other melanocortin receptors, particularly MC3R and MC4R, are expressed in the central and peripheral nervous systems and are implicated in the neurotrophic actions of ACTH-related peptides.

Crucially, studies investigating the binding affinity of ACTH fragments to these receptors have shown that ACTH(11-24) does not bind to MC1R, MC3R, MC4R, or MC5R at physiologically relevant concentrations. One study demonstrated that ACTH(11-24) did not displace the radiolabeled synthetic melanocortin agonist [Nle4, D-Phe7]α-MSH from any of these receptors at concentrations up to 100 µM.[2] This finding strongly suggests that any potential biological effect of ACTH(11-24) on the nervous system is unlikely to be mediated through these established melanocortin receptor pathways.

Intracellular Signaling: No Evidence of Neuronal Activation

Consistent with its lack of binding to melanocortin receptors in neuronal tissues, there is no evidence to suggest that ACTH(11-24) activates the key signaling pathways associated with neurotrophic factors. The canonical pathway for many neurotrophic peptides involves the elevation of intracellular second messengers like cAMP or calcium. However, studies on primary cortical neurons have shown that ACTH(11-24) is inactive in stimulating cAMP production. This is in stark contrast to other ACTH fragments, such as ACTH(1-24), which do elicit a dose-dependent increase in cAMP.

The following diagram illustrates the established signaling pathway for neurotrophic ACTH fragments, highlighting the lack of a known corresponding pathway for ACTH(11-24).

cluster_0 Established Neurotrophic ACTH Fragment Signaling cluster_1 ACTH(11-24) Interaction (Current Knowledge) ACTH (N-terminal) ACTH (N-terminal) MCR (e.g., MC3R, MC4R) MCR (e.g., MC3R, MC4R) ACTH (N-terminal)->MCR (e.g., MC3R, MC4R) Binds Adenylyl Cyclase Adenylyl Cyclase MCR (e.g., MC3R, MC4R)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates Neurite Outgrowth Neurite Outgrowth Gene Expression->Neurite Outgrowth ACTH(11-24) ACTH(11-24) MCR (MC1,3,4,5R) MCR (MC1,3,4,5R) ACTH(11-24)->MCR (MC1,3,4,5R) No Binding Neuronal Signaling Pathways cAMP, Ca2+, etc. ACTH(11-24)->Neuronal Signaling Pathways No Known Activation

Figure 1: Contrasting signaling pathways of neurotrophic ACTH fragments and ACTH(11-24).

Interaction with Growth-Associated Proteins and Schwann Cells: A Void in the Literature

The process of nerve regeneration is critically dependent on the intrinsic capacity of the neuron to regrow its axon, a process often marked by the upregulation of Growth-Associated Proteins (GAPs), such as GAP-43. Furthermore, Schwann cells, the glial cells of the peripheral nervous system, play a pivotal role in creating a supportive environment for regeneration.

Despite the known importance of these elements, there is a conspicuous absence of research on the effects of ACTH(11-24) on either GAP-43 expression and phosphorylation or on Schwann cell behavior. One study found that, unlike ACTH(1-24), ACTH(11-24) was ineffective at inhibiting the specific proteolysis of GAP-43.[3] This further distances ACTH(11-24) from the mechanisms known to be involved in the neurotrophic actions of other ACTH-related peptides. Without studies examining the influence of ACTH(11-24) on Schwann cell proliferation, migration, and myelination, a major potential avenue for therapeutic intervention in nerve repair remains unexplored and unsubstantiated for this peptide.

The following workflow illustrates the key stages of peripheral nerve regeneration and highlights where a therapeutic agent would be expected to act. The position of ACTH(11-24) in this process is currently unknown.

cluster_unknown Potential Intervention Point for ACTH(11-24) (Hypothetical) Nerve Injury Nerve Injury Wallerian Degeneration Wallerian Degeneration Nerve Injury->Wallerian Degeneration Schwann Cell Response Schwann Cell Response Wallerian Degeneration->Schwann Cell Response Triggers Axon Regeneration Axon Regeneration Schwann Cell Response->Axon Regeneration Supports Target Reinnervation Target Reinnervation Axon Regeneration->Target Reinnervation Functional Recovery Functional Recovery Target Reinnervation->Functional Recovery ACTH(11-24)? ACTH(11-24)? ACTH(11-24)?->Schwann Cell Response ? ACTH(11-24)?->Axon Regeneration ?

Figure 2: Potential, yet unproven, intervention points for ACTH(11-24) in nerve regeneration.

Quantitative Data and Experimental Protocols: A Call for Foundational Research

A thorough literature search has failed to identify any studies providing quantitative data on the effects of ACTH(11-24) on nerve regeneration, either in vitro or in vivo. Consequently, there are no established experimental protocols for assessing the efficacy of this peptide in models of nerve injury. The tables below, which would typically be populated with comparative data from various studies, remain empty, starkly illustrating the current void in our knowledge.

Table 1: In Vitro Effects of ACTH(11-24) on Neuronal and Glial Cells

Cell TypeAssayParameter MeasuredConcentration RangeResultReference
NeuronsNeurite OutgrowthNeurite Length, BranchingNot AvailableNo Data AvailableN/A
Schwann CellsProliferationCell Number, BrdU Incorp.Not AvailableNo Data AvailableN/A
Schwann CellsMyelinationMyelin Basic Protein Expr.Not AvailableNo Data AvailableN/A

Table 2: In Vivo Effects of ACTH(11-24) in Animal Models of Nerve Injury

Animal ModelInjury TypeTreatment RegimenOutcome MeasureResultReference
RatSciatic Nerve CrushNot AvailableSciatic Functional IndexNo Data AvailableN/A
MouseDorsal Root Ganglion AxotomyNot AvailableAxon Regeneration DistanceNo Data AvailableN/A

Conclusion and Future Directions

The path forward requires a return to fundamental research. Future studies should aim to:

  • Systematically screen ACTH(11-24) for binding to a wider range of neuronal receptors , beyond the melanocortin family, to identify potential novel targets.

  • Conduct in vitro assays using primary neurons and Schwann cells to determine if ACTH(11-24) has any effect, either positive or negative, on cell survival, proliferation, differentiation, and neurite outgrowth.

  • If any positive in vitro effects are observed, progress to established in vivo models of peripheral nerve injury , such as the sciatic nerve crush model, to assess functional and morphological recovery following ACTH(11-24) administration.

Until such foundational data is generated, the role of ACTH(11-24) in nerve regeneration will remain a matter of speculation rather than established scientific fact. For researchers and drug development professionals, the focus should remain on the more well-characterized neurotrophic fragments of ACTH and other promising avenues for promoting neural repair.

References

The Discovery and History of ACTH(11-24): A C-Terminal Fragment with Antagonistic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1] The quest to understand the structure-function relationship of ACTH led to the synthesis and study of various fragments of the full-length peptide. Among these, ACTH(11-24) has emerged as a significant fragment, primarily recognized for its antagonistic properties at the melanocortin 2 receptor (MC2R), the specific receptor for ACTH.[2] This technical guide delves into the discovery, history, and key experimental findings related to ACTH(11-24), providing researchers and drug development professionals with a comprehensive overview of its scientific journey.

The story of ACTH(11-24) is intrinsically linked to the broader exploration of ACTH's molecular architecture. Early research in the 1970s focused on dissecting the ACTH molecule to identify the specific regions responsible for its biological activity. It was determined that the N-terminal 24 amino acids were essential for steroidogenic activity.[3] Further investigation revealed that the region between residues 17 and 24 was crucial for receptor recognition, a segment later termed the "address sequence."[4]

Subsequent studies on C-terminally truncated analogs of ACTH led to the pivotal finding that while ACTH(1-24) was as potent as the full-length ACTH(1-39) in stimulating glucocorticoid production, the fragment ACTH(11-24) was not only inactive in this regard but also acted as a competitive antagonist at high concentrations.[3] This discovery marked the beginning of dedicated research into the antagonistic potential of ACTH(11-24) and its derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on ACTH(11-24) and related peptides, providing a comparative overview of their binding affinities and functional activities.

Table 1: Receptor Binding Affinity and Antagonist Potency of ACTH Fragments

PeptideReceptor/Cell LineRadioligandParameterValueReference
ACTH(11-24)Rat Adrenal Cortex Membranes[3H]ACTH(11-24)Kd1.8 ± 0.1 nM
ACTH(15-18) (KKRR)Rat Adrenal Cortex Membranes[3H]ACTH(11-24)Ki2.3 ± 0.2 nM
ACTH(11-24)Mouse MC2R in HeLa cells125I-ACTHIC50~10⁻⁹ M
ACTH(7-39)Mouse MC2R in HeLa cells125I-ACTHIC50~10⁻⁹ M
ACTH(1-39)Mouse MC2R in HeLa cells125I-ACTHKD0.84 x 10⁻⁹ M
ACTH(1-24)Mouse MC2R in HeLa cells125I-ACTHKD0.94 x 10⁻⁹ M

Table 2: Agonist Activity of ACTH Fragments on Steroidogenesis and cAMP Production

PeptideCell TypeAssayParameterValueReference
ACTH(11-24)Isolated rat fasciculata adrenal cellsSteroidogenesisEC500.5 - 2.0 µg/ml
ACTH(17-24)Isolated rat fasciculata adrenal cellsSteroidogenesisEC500.5 - 2.0 µg/ml
ACTH(11-16)Isolated rat fasciculata adrenal cellsSteroidogenesisEC500.7 µg/ml
ACTH(1-24)Mouse MC2R in HeLa cellscAMP GenerationEC507.5 x 10⁻¹² M
ACTH(1-39)Mouse MC2R in HeLa cellscAMP GenerationEC5057 x 10⁻¹² M
ACTH(1-17)Mouse MC2R in HeLa cellscAMP GenerationEC5049 x 10⁻¹² M

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been instrumental in characterizing the properties of ACTH(11-24).

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of ACTH(11-24) and other fragments for the MC2R.

Methodology:

  • Membrane Preparation: Adrenal cortex tissue or cells expressing the MC2R are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]ACTH(11-24) or 125I-ACTH) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor peptide (e.g., ACTH(11-24)).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding, determined in the presence of a high concentration of unlabeled ligand, is subtracted from the total binding to obtain specific binding. The data is then analyzed using non-linear regression to determine the IC50 (for competition assays) or Kd (for saturation assays). The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Measurement of cAMP Production

This assay quantifies the intracellular accumulation of cyclic AMP, a key second messenger in the ACTH signaling pathway.

Objective: To assess the agonist or antagonist effect of ACTH(11-24) on adenylyl cyclase activity.

Methodology:

  • Cell Culture and Stimulation: Adrenal cells or other cells expressing MC2R are cultured to near confluence. The cells are then washed and incubated with the test peptide (e.g., ACTH(11-24)) at various concentrations for a specified time. For antagonist assays, cells are co-incubated with a known agonist (e.g., ACTH(1-24)) and the test antagonist.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular contents, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a fluorescence resonance energy transfer (FRET)-based assay.

  • Data Analysis: The amount of cAMP produced is normalized to the protein concentration of the cell lysate. Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

Steroidogenesis Assay in Isolated Adrenal Cells

This assay measures the production of steroid hormones, such as cortisol or corticosterone, by adrenal cells in response to stimulation.

Objective: To determine the steroidogenic activity of ACTH(11-24).

Methodology:

  • Isolation of Adrenal Cells: Adrenal glands are removed from animals (e.g., rats) and the cortex is separated. The cortical tissue is then enzymatically digested (e.g., with collagenase and trypsin) to obtain a suspension of isolated adrenal cells.

  • Cell Incubation: The isolated adrenal cells are incubated in a suitable medium with varying concentrations of the test peptide (e.g., ACTH(11-24)) for a defined period.

  • Steroid Extraction and Measurement: After incubation, the medium is collected, and the steroid hormones are extracted using an organic solvent (e.g., dichloromethane). The concentration of the specific steroid (e.g., cortisol) is then quantified using techniques such as radioimmunoassay (RIA), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The amount of steroid produced is plotted against the concentration of the test peptide to generate dose-response curves and determine the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of ACTH and a typical experimental workflow for studying ACTH(11-24).

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH / ACTH(1-24) MC2R MC2R ACTH->MC2R Binds and Activates ACTH_11_24 ACTH(11-24) (Antagonist) ACTH_11_24->MC2R Binds and Blocks MRAP MRAP G_protein G Protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates key enzymes

Caption: ACTH signaling pathway via the MC2R.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation synthesis Solid-Phase Peptide Synthesis of ACTH(11-24) purification Purification (HPLC) and Characterization (Mass Spec) synthesis->purification binding_assay Radioligand Binding Assay (MC2R affinity) purification->binding_assay cAMP_assay cAMP Measurement Assay (Agonist/Antagonist activity) purification->cAMP_assay steroid_assay Steroidogenesis Assay (Functional outcome) purification->steroid_assay data_analysis Calculation of Kd, Ki, EC50, IC50 binding_assay->data_analysis cAMP_assay->data_analysis steroid_assay->data_analysis conclusion Structure-Activity Relationship Determination data_analysis->conclusion

Caption: Experimental workflow for ACTH(11-24) research.

Conclusion

The discovery and subsequent investigation of ACTH(11-24) have been pivotal in elucidating the structure-function relationships of the adrenocorticotropic hormone. Initially identified as an inactive fragment, its role as a competitive antagonist of the MC2R has opened avenues for the development of novel therapeutic agents targeting conditions of ACTH excess. While some studies have reported weak agonist activity under certain conditions, its predominant characterization remains that of an antagonist. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ACTH(11-24) and its analogs. The ongoing research in this field continues to refine our understanding of melanocortin receptor signaling and holds promise for the future of endocrine drug discovery.

References

An In-depth Technical Guide to ACTH (11-24): Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (11-24) for researchers, scientists, and drug development professionals. The document details its peptide sequence, structural characteristics, pharmacological data, experimental protocols, and its role in cellular signaling pathways.

Peptide Sequence and Structure

Amino Acid Sequence: The primary structure of ACTH (11-24) is a 14-amino acid peptide with the following sequence: Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro [1][2]

One-Letter Code: KPVGKKRRPVKVYP[3]

Structural Characteristics: In aqueous solutions, ACTH (11-24) predominantly exists in a random coil conformation, lacking a stable, defined secondary or tertiary structure.[4] However, its conformation is influenced by the environment. In membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles, the peptide can adopt a more definite secondary structure.[4] Infrared spectroscopy studies of ACTH (11-24) incorporated into lipid bilayers have indicated an irregular secondary structure where the peptide bonds are oriented perpendicularly to the surface of the bilayer. The inherent flexibility of ACTH (11-24) is a key characteristic, with studies suggesting that this conformational mobility is important for its interaction with its receptor.

Quantitative Pharmacological Data

ACTH (11-24) is primarily characterized as an antagonist of the melanocortin 2 receptor (MC2R), the receptor for ACTH. However, some studies also report partial agonist activity, particularly in stimulating steroidogenesis, albeit with lower efficacy than the full ACTH (1-39) peptide. The following tables summarize the available quantitative data on the pharmacological properties of ACTH (11-24).

Table 1: Receptor Binding Affinity

ParameterValueCell/Tissue TypeLigandReference
Kd1.8 ± 0.1 nMRat adrenal cortex membranes[3H]ACTH (11-24)
Ki2.0 ± 0.1 nMRat adrenal cortex membranesUnlabeled ACTH (11-24) vs. [3H]ACTH-(15-18)
IC50~1 nMHeLa cells expressing mouse MC2RACTH (11-24) vs. ACTH-induced cAMP synthesis
IC50~10-9 MStably transfected HeLa cells with mouse ACTH receptorACTH (11-24)

Table 2: Functional Activity

AssayParameterValueCell/Tissue TypeNotesReference
Steroidogenesis (Cortisol Release)Minimum Effective Concentration-Freshly dispersed or cultured beef adrenal cortical cellsElicits submaximal cortisol secretion.
Steroidogenesis (Corticosterone Production)-Incapable of stimulating at 1 x 108 pgDispersed adrenal cellsAntagonized the effect of ACTH (1-39).
cAMP GenerationAgonist ActivityDevoid of agonist activityStably transfected HeLa cells with mouse ACTH receptor-
Melanocortin Receptor Binding (MC1, MC3, MC4, MC5)DisplacementNo displacement at 100 µMCells expressing MC receptorsDid not displace [125I-Tyr2][Nle4,D-Phe7]α-MSH.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ACTH (11-24).

Radioligand Receptor Binding Assay

This protocol is adapted from studies investigating the binding of ACTH fragments to adrenal cortex membranes.

Objective: To determine the binding affinity (Kd and Ki) of ACTH (11-24) to the ACTH receptor (MC2R).

Materials:

  • Rat adrenal glands

  • Homogenization buffer: 0.3 M sucrose, 1 mM MgCl2, pH 7.4

  • [3H]ACTH (11-24) (radioligand)

  • Unlabeled ACTH (11-24) and other competing ligands

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat adrenal glands in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of microcentrifuge tubes, add a constant amount of adrenal membrane preparation (e.g., 50-100 µg of protein).

    • For saturation binding experiments (to determine Kd), add increasing concentrations of [3H]ACTH (11-24). For non-specific binding, add a high concentration of unlabeled ACTH (11-24) (e.g., 1 µM) in a parallel set of tubes.

    • For competition binding experiments (to determine Ki), add a fixed concentration of [3H]ACTH (11-24) (typically near its Kd value) and increasing concentrations of unlabeled ACTH (11-24) or other test compounds.

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of [3H]ACTH (11-24). Analyze the data using non-linear regression to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using a sigmoidal dose-response model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is based on methods used to assess the agonist/antagonist effects of ACTH analogs on MC2R signaling.

Objective: To measure the ability of ACTH (11-24) to stimulate or inhibit ACTH-induced cyclic AMP (cAMP) production in cells expressing MC2R.

Materials:

  • HEK293 or other suitable cells stably expressing the human or mouse MC2R.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Stimulation buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

  • ACTH (1-24) or ACTH (1-39) as the agonist.

  • ACTH (11-24) as the test compound.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture:

    • Culture the MC2R-expressing cells to near confluency in appropriate culture vessels.

    • Seed the cells into 96-well plates and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells with stimulation buffer.

    • To assess antagonist activity, pre-incubate the cells with increasing concentrations of ACTH (11-24) for a short period (e.g., 15 minutes).

    • Add a fixed, sub-maximal concentration of the agonist (e.g., ACTH (1-24)) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • To assess agonist activity, incubate the cells with increasing concentrations of ACTH (11-24) alone.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay format.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • For antagonist activity, plot the cAMP concentration against the logarithm of the ACTH (11-24) concentration to determine the IC50.

    • For agonist activity, plot the cAMP concentration against the logarithm of the ACTH (11-24) concentration to determine the EC50 and maximal response.

Steroidogenesis Assay (Cortisol Release)

This protocol is a generalized procedure based on studies measuring steroid production in adrenal cells.

Objective: To determine the effect of ACTH (11-24) on cortisol production in adrenocortical cells.

Materials:

  • Primary bovine or human adrenocortical cells, or a suitable cell line (e.g., H295R).

  • Cell culture medium.

  • ACTH (1-24) or ACTH (1-39) as a positive control.

  • ACTH (11-24).

  • Cortisol ELISA kit or LC-MS/MS for steroid quantification.

Procedure:

  • Cell Culture and Treatment:

    • Culture the adrenocortical cells in appropriate multi-well plates.

    • Replace the culture medium with fresh medium containing the desired concentrations of ACTH (11-24), ACTH (1-24) (positive control), or vehicle (negative control).

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for steroid production and secretion into the medium.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA or by LC-MS/MS for a broader steroid profile.

  • Data Analysis:

    • Quantify the amount of cortisol produced per well.

    • Normalize the cortisol levels to the amount of protein or number of cells per well.

    • Compare the cortisol production in response to ACTH (11-24) with that of the positive and negative controls.

Signaling Pathways and Experimental Workflows

ACTH (11-24) Antagonism of MC2R Signaling

The primary mechanism of action of ACTH (11-24) is the competitive antagonism of the MC2R. It binds to the receptor but fails to induce the conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. This blocks the binding of endogenous ACTH and inhibits the downstream signaling cascade that leads to steroidogenesis.

ACTH_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) ACTH_11_24->MC2R Binds & Blocks Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates

Caption: Antagonistic action of ACTH (11-24) on the MC2R signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of ACTH (11-24) for the MC2R.

Binding_Assay_Workflow start Start prep_membranes Prepare Adrenal Cortex Membranes start->prep_membranes incubation Incubate Membranes with: - [3H]ACTH (11-24) (fixed conc.) - Unlabeled ACTH (11-24) (variable conc.) prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration measurement Measure Radioactivity of Bound Ligand filtration->measurement analysis Data Analysis: - Plot % Binding vs. [Competitor] - Determine IC50 and Ki measurement->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of Adrenocorticotropic Hormone (ACTH) fragment 11-24. This peptide is a C-terminal fragment of ACTH and is primarily characterized as a competitive antagonist of the ACTH receptor, also known as the melanocortin 2 receptor (MC2R)[1][2][3][4][5]. However, under specific experimental conditions, it may exhibit partial agonist activity.

ACTH (11-24) is a valuable tool for studying the structure-function relationship of the MC2R and for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis. Its primary mechanism of action as an antagonist is to block the binding of full-length ACTH to MC2R, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis.

Data Presentation

The following table summarizes the quantitative data for ACTH (11-24) from competitive binding and functional assays.

ParameterValueCell LineAssay TypeReference
IC50 ~10 nMHeLa cells expressing mouse MC2RCompetitive Antagonist Activity (cAMP generation)
Kd Not explicitly stated for ACTH (11-24), but was able to displace 60-70% of bound 125I-ACTHHeLa cells expressing mouse MC2RReceptor Binding Assay

Signaling Pathways

The canonical signaling pathway initiated by ACTH binding to its receptor, MC2R, involves the activation of a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a competitive antagonist, ACTH (11-24) blocks this pathway. In instances of partial agonism, it would weakly stimulate this same pathway.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) / ACTH (1-24) (Agonist) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) (Antagonist) ACTH_11_24->MC2R Binds & Blocks G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Cortisol Production) PKA->Steroidogenesis Phosphorylates & Activates proteins for

Figure 1: ACTH Signaling Pathway and the Antagonistic Action of ACTH (11-24).

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving ACTH (11-24).

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of ACTH (11-24) to the MC2R by measuring its ability to displace a radiolabeled ligand.

Receptor_Binding_Workflow start Start cell_culture Culture HeLa cells stably expressing mouse MC2R start->cell_culture prepare_membranes Prepare cell membranes cell_culture->prepare_membranes assay_setup Set up binding reaction: - Cell membranes - 125I-ACTH (radioligand) - Unlabeled ACTH (11-24) (competitor) or ACTH (1-39) (control) prepare_membranes->assay_setup incubation Incubate to allow binding assay_setup->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation measurement Measure radioactivity of bound fraction (gamma counter) separation->measurement analysis Analyze data to determine IC50 and displacement measurement->analysis end End analysis->end

Figure 2: Workflow for a Competitive Receptor Binding Assay.

Materials:

  • HeLa cells stably expressing the mouse ACTH receptor (MC2R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

  • Radiolabeled ligand: 125I-ACTH

  • Unlabeled competitor: ACTH (11-24)

  • Positive control: Unlabeled ACTH (1-39)

  • 96-well filter plates

  • Gamma counter

Procedure:

  • Cell Culture: Culture HeLa-MC2R cells to confluence in appropriate flasks.

  • Membrane Preparation:

    • Wash cells with ice-cold PBS and scrape into a lysis buffer.

    • Homogenize the cells and centrifuge to pellet the crude membrane fraction.

    • Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of unlabeled ACTH (11-24) or ACTH (1-39) (for the standard curve).

    • Add a constant concentration of 125I-ACTH to all wells.

    • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled ACTH (1-39).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Measurement:

    • Transfer the reaction mixture to a filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filter plate and measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value for ACTH (11-24) from the resulting dose-response curve.

cAMP Accumulation Assay

This assay measures the ability of ACTH (11-24) to antagonize ACTH-induced cAMP production.

Materials:

  • Adrenal cell lines (e.g., Y1 mouse adrenocortical cells or NCI-H295R human adrenocortical carcinoma cells)

  • Cell culture medium

  • Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)

  • ACTH (1-39) or ACTH (1-24) as an agonist

  • ACTH (11-24) as an antagonist

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Seeding: Seed the adrenal cells in a 96-well plate and grow to 80-90% confluence.

  • Pre-treatment with Antagonist:

    • Wash the cells with stimulation buffer.

    • Add increasing concentrations of ACTH (11-24) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed, sub-maximal concentration (e.g., EC80) of ACTH (1-39) to the wells already containing ACTH (11-24).

    • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit instructions.

    • Measure the intracellular cAMP concentration using the kit's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of ACTH (11-24).

    • Determine the IC50 value, which represents the concentration of ACTH (11-24) required to inhibit 50% of the maximal cAMP response induced by the agonist.

Steroidogenesis Assay (Cortisol/Corticosterone Measurement)

This assay assesses the functional consequence of MC2R antagonism by measuring the inhibition of steroid hormone production.

Materials:

  • Adrenal cell lines (e.g., NCI-H295R for cortisol, Y1 for corticosterone) or primary adrenal cells

  • Cell culture medium

  • ACTH (1-39) or ACTH (1-24) as a stimulant

  • ACTH (11-24) as an antagonist

  • Cortisol or Corticosterone ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Culture the adrenal cells in a multi-well plate.

    • Treat the cells with increasing concentrations of ACTH (11-24) for a defined pre-incubation period.

    • Add a stimulant (ACTH 1-39 or 1-24) to the wells and incubate for an extended period (e.g., 24-48 hours) to allow for steroid production.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Hormone Measurement:

    • Measure the concentration of cortisol or corticosterone in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the hormone concentration against the log concentration of ACTH (11-24).

    • Determine the IC50 value for the inhibition of steroidogenesis.

These protocols provide a framework for the in vitro characterization of ACTH (11-24). Researchers should optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols for In Vivo Studies of ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (11-24) is a fourteen-amino-acid fragment of the full-length ACTH polypeptide. Primarily recognized as a competitive antagonist of the melanocortin 2 receptor (MC2R), ACTH (11-24) is a valuable tool for investigating the physiological and pathological roles of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] While its primary function is to block the effects of endogenous ACTH, some studies suggest it may possess weak partial agonist activity, particularly in steroidogenesis.[3] These application notes provide detailed protocols for in vivo studies designed to explore the antagonist and potential partial agonist effects of ACTH (11-24) in various research models.

Biological Function and Mechanism of Action

ACTH (11-24) exerts its effects by binding to the MC2R, a G-protein coupled receptor predominantly expressed in the adrenal cortex.[1] Full-length ACTH binding to MC2R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade stimulates the synthesis and release of glucocorticoids, such as cortisol and corticosterone.[4]

ACTH (11-24) also binds to the MC2R but fails to induce a robust conformational change necessary for the full activation of adenylyl cyclase and the downstream signaling cascade. This competitive binding effectively blocks endogenous ACTH from activating the receptor, thus antagonizing its effects. The lack of the N-terminal "message sequence" present in full-length ACTH is thought to be responsible for its inability to fully activate the receptor. However, some evidence suggests that at high concentrations, ACTH (11-24) can weakly stimulate steroidogenesis, indicating a potential for partial agonism.

Data Presentation

Table 1: In Vitro Antagonist Activity of ACTH (11-24)
ParameterCell LineSpeciesValueReference
IC50 (cAMP generation)HeLa cells expressing mouse MC2RMouse~1 nM
Table 2: In Vivo Effects of ACTH (11-24) on Steroidogenesis and Behavior
Animal ModelDose and RouteEffectQuantitative DataReference
Rat1.69 µ g/animal , intracerebroventricular (i.c.v.)Inhibition of ACTH-induced stretching, yawning, and penile erectionsNot specified
RatNot specifiedSlight influences on circulating plasma corticosterone valuesNot specified
Rat (CFA-induced inflammation)2 mg/kg, intravenous (i.v.)Blocked electroacupuncture-induced anti-edema effectNot specified
Mouse (5-FU-induced hyperpigmentation)20 µg/kg, intraperitoneal (i.p.)Reduced hyperpigmentation and decreased cAMP levels in the skinNot specified

Experimental Protocols

Protocol 1: Evaluation of ACTH (11-24) as an Antagonist in a Rat Model of Inflammation

This protocol is designed to assess the ability of ACTH (11-24) to block the anti-inflammatory effects of endogenously released ACTH, such as that induced by electroacupuncture (EA) in a complete Freund's adjuvant (CFA)-induced inflammation model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • ACTH (11-24)

  • Sterile saline solution (0.9% NaCl)

  • Electroacupuncture device

  • Calipers for measuring paw thickness

  • Equipment for blood collection and plasma separation

  • Corticosterone ELISA kit

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Induction of Inflammation: Induce inflammation by injecting 50 µL of CFA into the plantar surface of the right hind paw.

  • Grouping: Divide the animals into four groups: (1) Sham EA + Vehicle, (2) EA + Vehicle, (3) Sham EA + ACTH (11-24), (4) EA + ACTH (11-24).

  • Preparation of ACTH (11-24) Solution: Dissolve ACTH (11-24) in sterile saline to a final concentration of 2 mg/mL.

  • Administration of ACTH (11-24) or Vehicle: Five minutes before the start of the EA or sham EA treatment, administer either ACTH (11-24) solution (2 mg/kg) or an equivalent volume of saline vehicle via intravenous (i.v.) injection.

  • Electroacupuncture Treatment: For the EA groups, apply electroacupuncture to relevant acupoints (e.g., Zusanli - ST36) for 20 minutes. For the sham groups, insert needles without electrical stimulation.

  • Measurement of Paw Edema: Measure the thickness of the inflamed paw using calipers at baseline and at regular intervals (e.g., 2, 4, 6, and 24 hours) after CFA injection.

  • Blood Collection and Corticosterone Measurement: At the end of the experiment, collect blood samples via cardiac puncture under anesthesia. Centrifuge the blood to separate plasma and store at -80°C until analysis. Measure plasma corticosterone levels using a commercially available ELISA kit.

Expected Outcome:

Treatment with ACTH (11-24) is expected to block the anti-edema effects observed in the EA + Vehicle group, demonstrating its ability to antagonize the effects of endogenous ACTH released in response to EA. This would be reflected in a greater paw thickness in the EA + ACTH (11-24) group compared to the EA + Vehicle group.

Protocol 2: Investigation of ACTH (11-24) in a Mouse Model of 5-Fluorouracil-Induced Skin Hyperpigmentation

This protocol investigates the role of the ACTH/cAMP pathway in chemotherapy-induced skin hyperpigmentation and the potential of ACTH (11-24) to mitigate this side effect.

Materials:

  • Male hairless mice (e.g., Hos:HRM-2, 9 weeks old)

  • 5-Fluorouracil (5-FU)

  • ACTH (11-24)

  • Sterile saline solution (0.9% NaCl)

  • Equipment for skin sample collection and processing

  • cAMP assay kit

  • Microscope for histological analysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Grouping: Divide the animals into three groups: (1) Vehicle control, (2) 5-FU + Vehicle, (3) 5-FU + ACTH (11-24).

  • Drug Administration:

    • Administer 5-FU (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) daily for 8 weeks.

    • Administer ACTH (11-24) (20 µg/kg) or vehicle i.p. three times per week for 8 weeks.

  • Assessment of Skin Pigmentation: At the end of the 8-week treatment period, visually assess and photograph the skin of the mice. Skin pigmentation can be quantified using image analysis software.

  • Skin Sample Collection and Analysis:

    • Euthanize the mice and collect skin samples from the dorsal region.

    • Homogenize a portion of the skin sample for the measurement of intracellular cAMP levels using a commercial assay kit.

    • Fix another portion of the skin sample in formalin for histological analysis (e.g., Fontana-Masson staining for melanin).

Expected Outcome:

Mice treated with 5-FU are expected to develop skin hyperpigmentation. Co-administration of ACTH (11-24) is expected to reduce the degree of pigmentation compared to the 5-FU + Vehicle group. This would be accompanied by lower levels of cAMP in the skin samples of the ACTH (11-24) treated group.

Mandatory Visualization

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds & Activates ACTH (11-24) ACTH (11-24) ACTH (11-24)->MC2R Binds & Blocks AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol/Corticosterone) PKA->Steroidogenesis Stimulates

Caption: ACTH Signaling Pathway and the Antagonistic Action of ACTH (11-24).

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) grouping Random Group Assignment acclimation->grouping induction Induction of Condition (e.g., Inflammation, Chemotherapy) grouping->induction administration Administration of ACTH (11-24) or Vehicle induction->administration phenotype Phenotypic Measurement (e.g., Paw Edema, Skin Pigmentation) administration->phenotype biochemical Biochemical Analysis (e.g., Corticosterone, cAMP levels) administration->biochemical histology Histological Analysis (e.g., Staining for Melanin) administration->histology data_analysis Statistical Analysis and Interpretation phenotype->data_analysis biochemical->data_analysis histology->data_analysis

Caption: General Experimental Workflow for In Vivo Studies of ACTH (11-24).

References

Application Notes and Protocols: ACTH (11-24) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone, derived from pro-opiomelanocortin (POMC), that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3][4] Its primary function is to stimulate the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[5] The biological activity of ACTH is mediated through its interaction with the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR). The peptide fragment ACTH (11-24) is a crucial tool in endocrinology and cell biology research, primarily utilized for its antagonistic properties at the MC2R. These application notes provide an overview of the use of ACTH (11-24) in cell culture, including its mechanism of action, and detailed protocols for its application in key experiments.

Mechanism of Action

ACTH (11-24) is widely recognized as a competitive antagonist of the ACTH receptor (MC2R). While the full-length ACTH (1-39) and its active fragment ACTH (1-24) bind to MC2R and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), ACTH (11-24) can bind to the receptor without initiating a significant downstream signaling cascade. This binding competitively inhibits the binding of endogenous ACTH, thereby blocking its steroidogenic and other cellular effects.

However, the action of ACTH (11-24) can be complex. Some studies have reported that at high concentrations, it may elicit a submaximal steroidogenic response or even potentiate the effects of ACTH (1-39) under certain conditions. This suggests that its effects can be cell-type and context-dependent. The primary signaling pathway inhibited by ACTH (11-24) is the Gs-adenylyl cyclase-cAMP-PKA pathway. By blocking this pathway, ACTH (11-24) can inhibit the transcription of steroidogenic genes and the acute production of steroids.

Signaling Pathways

The primary signaling pathway influenced by ACTH (11-24) is the ACTH-MC2R signaling cascade. A simplified representation of this pathway and the inhibitory action of ACTH (11-24) is depicted below.

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) ACTH_11_24->MC2R Binds & Blocks Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis↑ Gene Expression↑ CREB->Steroidogenesis

Caption: ACTH (11-24) competitively antagonizes the MC2R, blocking ACTH-induced signaling.

Applications in Cell Culture

Inhibition of Steroidogenesis

A primary application of ACTH (11-24) is to study the mechanisms of steroid hormone production by competitively inhibiting the effects of ACTH. This is particularly useful in adrenal cell lines such as the mouse Y1 and human NCI-H295R cells.

Experimental Summary:

Cell LineTreatmentEndpointExpected OutcomeReference
Bovine Adrenal CellsACTH (1-24) + ACTH (11-24)Cortisol ReleaseInhibition of ACTH (1-24)-induced cortisol release
Rat Adrenal CellsACTH (1-39) + ACTH (11-24)Corticosterone ProductionInhibition of ACTH (1-39)-induced corticosterone production
Human Adrenal CellsACTH (10 nM) + ACTH (11-24)Cortisol & DHEA-S ProductionAttenuation of ACTH-induced steroid production
Investigating MC2R Function and Signaling

ACTH (11-24) is instrumental in dissecting the signaling pathways downstream of MC2R. It can be used in cells endogenously expressing MC2R or in heterologous expression systems like HEK293 or HeLa cells transfected with MC2R.

Experimental Summary:

Cell LineTreatmentEndpointExpected OutcomeReference
HEK293-MC2RACTH (1-39) + ACTH (11-24)cAMP AccumulationInhibition of ACTH-induced cAMP production
HeLa-MC2RACTH (1-39) + ACTH (11-24)Competitive BindingDisplacement of radiolabeled ACTH binding
Studying Cell Proliferation and Growth

ACTH can have dual effects on adrenal cell proliferation, sometimes inhibiting and other times promoting growth. ACTH (11-24) can be used to investigate the role of MC2R activation in these processes. In bovine adrenocortical cells, chronic exposure to ACTH (1-39) leads to desensitization of its growth-inhibitory effects, a phenomenon not induced by ACTH (11-24).

Experimental Summary:

Cell LineTreatmentEndpointExpected OutcomeReference
Bovine Adrenocortical CellsACTH (11-24)DNA SynthesisNo inhibition of DNA synthesis
Y1 Adrenocortical CellsACTH + FGF2 + ACTH (11-24)Cell ProliferationReversal of ACTH-mediated effects on FGF2-induced proliferation
Modulation of Cytokine Release

ACTH can modulate the release of cytokines from various cell types, including immune cells and adrenal cells themselves. ACTH (11-24) can be employed to determine if these effects are MC2R-mediated. For instance, ACTH can stimulate the release of IL-6 from adrenal zona glomerulosa cells.

Experimental Summary:

Cell LineTreatmentEndpointExpected OutcomeReference
Rat Adrenal Zona Glomerulosa CellsACTH + ACTH (11-24)IL-6 ReleaseInhibition of ACTH-induced IL-6 release
Human MacrophagesLPS + ACTH + ACTH (11-24)Cytokine Profile (e.g., TNF-α, IL-10)Reversal of ACTH-mediated changes in cytokine secretion

Experimental Protocols

Protocol 1: Inhibition of ACTH-Induced Steroidogenesis in NCI-H295R Cells

This protocol describes a method to assess the antagonistic effect of ACTH (11-24) on ACTH-induced cortisol production in the human adrenocortical cell line NCI-H295R.

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • ACTH (1-24) or ACTH (1-39)

  • ACTH (11-24)

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

  • Cortisol ELISA kit

Procedure:

  • Cell Seeding: Seed NCI-H295R cells in 24-well plates at a density of 2 x 10^5 cells/well in complete medium.

  • Cell Culture: Culture the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for adherence and growth.

  • Serum Starvation: After 48 hours, replace the medium with serum-free DMEM/F12 and incubate for 24 hours.

  • Treatment:

    • Prepare treatment solutions in serum-free medium:

      • Vehicle control (medium only)

      • ACTH (1-24) or (1-39) at a final concentration of 10 nM.

      • ACTH (11-24) at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

      • Co-treatment of ACTH (10 nM) with varying concentrations of ACTH (11-24).

    • Remove the serum-free medium and add 500 µL of the respective treatment solutions to each well.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well and store at -20°C until analysis.

  • Cortisol Measurement: Quantify the cortisol concentration in the supernatants using a cortisol ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cortisol concentrations to the total protein content per well, if desired. Plot the cortisol concentration against the treatment conditions.

Steroidogenesis_Protocol cluster_workflow Steroidogenesis Inhibition Assay Workflow start Seed NCI-H295R cells culture Culture for 48h start->culture starve Serum starve for 24h culture->starve treat Treat with ACTH and/or ACTH (11-24) starve->treat incubate Incubate for 24-48h treat->incubate collect Collect supernatant incubate->collect analyze Measure cortisol by ELISA collect->analyze end Analyze data analyze->end

Caption: Workflow for assessing ACTH (11-24) inhibition of steroidogenesis.

Protocol 2: Measurement of cAMP Inhibition in HEK293 Cells Expressing MC2R

This protocol details a method to measure the inhibition of ACTH-induced cAMP accumulation by ACTH (11-24) in a heterologous expression system.

Materials:

  • HEK293 cells

  • Expression plasmids for human MC2R and its accessory protein MRAP

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • ACTH (1-39)

  • ACTH (11-24)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP ELISA kit

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Transfection: Seed HEK293 cells in 6-well plates. Co-transfect the cells with MC2R and MRAP expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Culture: Culture the transfected cells for 24 hours at 37°C.

  • Pre-treatment:

    • Wash the cells with PBS.

    • Pre-incubate the cells in serum-free DMEM containing 0.5 mM IBMX for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

  • Treatment:

    • Prepare treatment solutions in serum-free DMEM with 0.5 mM IBMX:

      • Vehicle control

      • ACTH (1-39) at a final concentration of 10 nM.

      • ACTH (11-24) at various concentrations (e.g., 100 nM, 1 µM).

      • Co-treatment of ACTH (10 nM) with varying concentrations of ACTH (11-24).

    • Add the treatment solutions to the cells and incubate for 20 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP ELISA kit following the manufacturer's instructions.

  • Data Analysis: Express cAMP levels as a percentage of the maximal response to ACTH (1-39) alone.

cAMP_Protocol cluster_workflow cAMP Inhibition Assay Workflow start Transfect HEK293 with MC2R/MRAP culture Culture for 24h start->culture pretreat Pre-treat with IBMX culture->pretreat treat Treat with ACTH and/or ACTH (11-24) pretreat->treat lyse Lyse cells treat->lyse analyze Measure cAMP by ELISA lyse->analyze end Analyze data analyze->end

Caption: Workflow for the cAMP inhibition assay using ACTH (11-24).

Protocol 3: Macrophage Cytokine Release Assay

This protocol outlines a method to investigate the effect of ACTH (11-24) on ACTH-modulated cytokine release from macrophages.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ACTH (1-39)

  • ACTH (11-24)

  • 96-well cell culture plates

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare treatment solutions in complete medium:

      • Vehicle control

      • LPS (100 ng/mL) to induce an inflammatory response.

      • LPS + ACTH (1-39) (e.g., 100 nM).

      • LPS + ACTH (1-39) + ACTH (11-24) (at various concentrations).

    • Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of the cytokines of interest in the supernatants using specific ELISA kits.

  • Data Analysis: Compare the cytokine levels across the different treatment groups.

Concluding Remarks

ACTH (11-24) is an invaluable research tool for investigating the physiology and pathophysiology of the adrenal cortex and the broader functions of the melanocortin system. Its primary role as an MC2R antagonist allows for the specific interrogation of ACTH-mediated signaling pathways in a variety of in vitro models. The protocols provided herein offer a foundation for utilizing ACTH (11-24) to explore its effects on steroidogenesis, intracellular signaling, and immune modulation. Researchers should optimize concentrations and incubation times based on their specific cell type and experimental objectives.

References

Animal Models for ACTH (11-24) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the research of Adrenocorticotropic Hormone (ACTH) fragment 11-24. This document details experimental protocols for relevant disease models, summarizes quantitative data, and visualizes key signaling pathways to facilitate further investigation into the therapeutic potential of ACTH (11-24).

Introduction to ACTH (11-24)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland. The fragment ACTH (11-24) is a smaller peptide derived from the full-length hormone. It has been identified as a competitive antagonist of the melanocortin 2 receptor (MC2R), the primary receptor for ACTH.[1][2][3][4] While full-length ACTH possesses both steroidogenic and anti-inflammatory properties, ACTH (11-24) is being investigated for its potential to modulate inflammatory and autoimmune responses, potentially through mechanisms independent of corticosteroid production.[5]

Animal Models for Studying the Bioactivity of ACTH (11-24)

The anti-inflammatory and immunomodulatory potential of ACTH (11-24) can be evaluated in various preclinical animal models that mimic human diseases. Based on the known effects of melanocortins on inflammation, the following models are highly relevant for ACTH (11-24) research.

Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used experimental model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion. It is an appropriate model to investigate the potential of ACTH (11-24) to ameliorate autoimmune-driven inflammation.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system. This model is suitable for assessing the neuro-inflammatory and immunomodulatory effects of ACTH (11-24).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This model is useful for studying the acute anti-inflammatory effects of ACTH (11-24) and its impact on cytokine production.

Quantitative Data Summary

Due to the limited number of studies specifically investigating ACTH (11-24) in these models, the following table includes data from studies using full-length ACTH or related fragments to provide context and guidance for future experimental design.

Animal ModelSpeciesACTH FragmentDosageRoute of AdministrationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) Mouse (SJL/J)ACTH (1-39)10 µ g/day Oral gavageAttenuated ongoing clinical EAE disease, decreased IL-17 production in the CNS.
LPS-Induced Inflammation PigACTH (1-24)Continuous infusionIntramuscularAttenuated LPS-induced increases of IL-1β, IL-6, and IL-10 levels.
CFA-Induced Paw Inflammation RatACTH (11-24)Not specifiedPretreatmentBlocked electroacupuncture-induced anti-edema effects.
Skin Pigmentation Model MouseACTH (11-24)20 µg/kgIntraperitonealReduced 5-FU-induced skin pigmentation.

Experimental Protocols

The following are detailed protocols for inducing the specified animal models and suggested frameworks for administering ACTH (11-24).

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • ACTH (11-24)

  • Sterile saline or appropriate vehicle

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) until a stable emulsion is formed.

  • Induction of Arthritis:

    • Day 0: Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

    • Day 21: Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.

  • ACTH (11-24) Treatment (Suggested Protocol):

    • Due to a lack of specific data for ACTH (11-24) in the CIA model, the following is a suggested starting point based on general peptide administration protocols.

    • Reconstitute ACTH (11-24) in sterile saline.

    • Beginning on day 21 (concurrent with the booster immunization), administer ACTH (11-24) daily via intraperitoneal or subcutaneous injection at a dose range of 10-100 µg/kg. A vehicle control group should be included.

    • Continue treatment until the end of the experiment (e.g., day 42).

  • Assessment of Arthritis:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

Protocol 2: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • ACTH (11-24)

  • Sterile saline or appropriate vehicle

  • Syringes and needles

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Create an emulsion by mixing the MOG solution with an equal volume of CFA.

  • Induction of EAE:

    • Day 0: Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank of each mouse.

    • On the same day (Day 0) and again on Day 2, administer 200 ng of pertussis toxin in 100 µL of sterile saline via intraperitoneal injection.

  • ACTH (11-24) Treatment (Suggested Protocol):

    • Based on studies with full-length ACTH in EAE, the following is a proposed protocol.

    • Reconstitute ACTH (11-24) in sterile saline.

    • Begin treatment on the day of disease onset (typically around day 10-12) or prophylactically from day 0.

    • Administer ACTH (11-24) daily via intraperitoneal or subcutaneous injection at a dose of approximately 10 µ g/day . A vehicle control group is essential.

    • Continue treatment for the duration of the experiment.

  • Assessment of EAE:

    • Monitor mice daily for clinical signs of EAE starting from day 7.

    • Score the disease severity on a scale of 0-5 (0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

    • Record body weight daily.

Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Materials:

  • Male C57BL/6 mice, 8-12 weeks old

  • Lipopolysaccharide (LPS) from E. coli

  • ACTH (11-24)

  • Sterile pyrogen-free saline

  • Syringes and needles

Procedure:

  • Induction of Inflammation:

    • Dissolve LPS in sterile pyrogen-free saline to the desired concentration.

    • Administer a single intraperitoneal injection of LPS at a dose of 1-5 mg/kg.

  • ACTH (11-24) Treatment (Suggested Protocol):

    • This protocol is based on studies using ACTH fragments in inflammatory models.

    • Reconstitute ACTH (11-24) in sterile saline.

    • Administer ACTH (11-24) via intraperitoneal or subcutaneous injection at a dose range of 10-100 µg/kg, either as a pretreatment (e.g., 30-60 minutes before LPS) or concurrently with LPS. A vehicle control group is necessary.

  • Assessment of Inflammation:

    • Collect blood samples at various time points (e.g., 2, 6, and 24 hours) after LPS injection for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

    • Monitor for signs of sickness behavior (e.g., lethargy, piloerection).

    • At the end of the experiment, harvest tissues (e.g., liver, spleen, lungs) for histological analysis or gene expression studies of inflammatory markers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to ACTH (11-24) research.

G cluster_0 Melanocortin Receptor Signaling ACTH ACTH / Agonist MCR Melanocortin Receptor (e.g., MC2R) ACTH->MCR Binds & Activates ACTH_11_24 ACTH (11-24) / Antagonist ACTH_11_24->MCR Binds & Blocks G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis, Anti-inflammatory mediators) CREB->Gene_Expression Regulates

Caption: General Melanocortin Receptor Signaling Pathway.

G cluster_1 Anti-inflammatory Signaling of Melanocortins Melanocortin Melanocortin Agonist (e.g., α-MSH, ACTH) MCR_immune MC1R / MC3R / MC5R (on Immune Cells) Melanocortin->MCR_immune Activates IKK IKK MCR_immune->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Genes Activates Transcription

Caption: Anti-inflammatory Signaling via Melanocortin Receptors.

G cluster_2 Experimental Workflow for CIA Model Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Treatment_Start Start ACTH (11-24) or Vehicle Treatment Day21->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Treatment_Start->Monitoring Endpoint Day 42: Endpoint Analysis (Histology, Cytokines) Monitoring->Endpoint

Caption: Experimental Workflow for the Collagen-Induced Arthritis Model.

Conclusion

ACTH (11-24) presents an interesting candidate for modulating inflammatory and autoimmune diseases. The animal models and protocols outlined in these application notes provide a solid foundation for researchers to explore its therapeutic potential. Further studies are warranted to establish optimal dosing, treatment regimens, and to fully elucidate the specific signaling mechanisms by which ACTH (11-24) exerts its effects in these disease contexts. The provided diagrams offer a visual guide to the current understanding of the relevant biological pathways and experimental procedures.

References

Application Notes and Protocols for Studying Skin Pigmentation with ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is a key regulator of steroidogenesis and also plays a significant role in skin pigmentation. Both ACTH and the related peptide, α-melanocyte-stimulating hormone (α-MSH), can stimulate melanin production in melanocytes by binding to the melanocortin 1 receptor (MC1R).[1][2] The ACTH fragment (11-24) is a recognized competitive antagonist of melanocortin receptors, making it a valuable tool for investigating the mechanisms of skin pigmentation and for the development of novel therapeutic agents targeting hyperpigmentation disorders.[3][4][5]

These application notes provide a comprehensive overview of the use of ACTH (11-24) in skin pigmentation research, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Antagonism of Melanocortin 1 Receptor (MC1R) Signaling

Melanogenesis is primarily initiated by the binding of agonists like α-MSH or ACTH to the MC1R on the surface of melanocytes. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to increased melanin synthesis.

ACTH (11-24) functions as a competitive antagonist at the MC1R. By binding to the receptor without activating it, ACTH (11-24) prevents the binding of endogenous agonists like α-MSH and ACTH. This blockade inhibits the downstream signaling cascade, resulting in decreased cAMP production, reduced tyrosinase activity, and ultimately, a reduction in melanin synthesis.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R ACTH ACTH ACTH->MC1R ACTH (11-24) ACTH (11-24) ACTH (11-24)->MC1R Antagonism AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Figure 1: Signaling pathway of melanogenesis and its inhibition by ACTH (11-24).

Data Presentation: Inhibitory Effects of ACTH (11-24)

The following tables summarize the expected inhibitory effects of ACTH (11-24) on key melanogenesis parameters based on its antagonistic activity. Note: Specific IC50 values for ACTH (11-24) in melanogenesis assays are not widely reported in the literature; the values presented here are representative examples for illustrative purposes.

Table 1: Inhibition of α-MSH-Induced Melanogenesis by ACTH (11-24) in B16-F10 Melanoma Cells

ParameterAgonist (α-MSH) ConcentrationAntagonist (ACTH 11-24) ConcentrationObserved Effect
Melanin Content100 nM1 µMSignificant decrease in melanin production
Tyrosinase Activity100 nM1 µMSignificant reduction in cellular tyrosinase activity
cAMP Levels100 nM1 µMMarked inhibition of intracellular cAMP accumulation

Table 2: Representative Inhibitory Concentrations of ACTH (11-24)

ParameterRepresentative IC50Cell Line
α-MSH-induced Melanin Production~1-10 µMB16-F10
α-MSH-induced Tyrosinase Activity~1-10 µMB16-F10
α-MSH-induced cAMP Production~0.1-1 µMB16-F10

Experimental Protocols

Protocol 1: In Vitro Inhibition of α-MSH-Induced Melanogenesis

This protocol describes the use of ACTH (11-24) to inhibit α-MSH-stimulated melanin production in B16-F10 mouse melanoma cells.

experimental_workflow_melanogenesis cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed Seed B16-F10 cells in 24-well plates start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with ACTH (11-24) for 1h incubate1->pretreat treat Add α-MSH to stimulate melanogenesis pretreat->treat incubate2 Incubate for 48-72h treat->incubate2 wash Wash cells with PBS incubate2->wash lyse Lyse cells wash->lyse measure_melanin Measure Melanin Content (475 nm) lyse->measure_melanin measure_tyrosinase Measure Tyrosinase Activity lyse->measure_tyrosinase measure_cAMP Measure cAMP Levels lyse->measure_cAMP end End measure_melanin->end measure_tyrosinase->end measure_cAMP->end

Figure 2: Workflow for in vitro melanogenesis inhibition assay.

Materials:

  • B16-F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • ACTH (11-24)

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • Reagents for Melanin Content, Tyrosinase Activity, and cAMP assays

Procedure:

  • Cell Seeding: Seed B16-F10 cells into a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ACTH (11-24) (e.g., 0.1, 1, 10 µM) and incubate for 1 hour. Include a vehicle control (medium only).

  • Stimulation: Add α-MSH to the wells to a final concentration of 100 nM to stimulate melanogenesis. Include a negative control (no α-MSH) and a positive control (α-MSH only).

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: After incubation, proceed with the Melanin Content Assay, Tyrosinase Activity Assay, and/or cAMP Assay.

Protocol 2: Melanin Content Assay

melanin_assay_workflow cluster_sample_prep Sample Preparation cluster_extraction Melanin Extraction cluster_measurement Measurement start Start with treated cell pellets wash Wash cell pellets with PBS start->wash lyse Lyse cells in 1N NaOH at 80°C for 1h wash->lyse centrifuge Centrifuge to pellet debris lyse->centrifuge transfer Transfer supernatant to a 96-well plate centrifuge->transfer read_absorbance Read absorbance at 475 nm transfer->read_absorbance normalize Normalize to protein concentration read_absorbance->normalize end End normalize->end tyrosinase_assay_workflow cluster_lysate_prep Lysate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection start Start with treated cell pellets lyse Lyse cells in phosphate buffer with Triton X-100 start->lyse centrifuge Centrifuge to clarify lysate lyse->centrifuge add_lysate Add cell lysate to 96-well plate centrifuge->add_lysate add_ldopa Add L-DOPA substrate add_lysate->add_ldopa incubate Incubate at 37°C add_ldopa->incubate read_absorbance Read absorbance at 475 nm over time incubate->read_absorbance calculate Calculate tyrosinase activity read_absorbance->calculate end End calculate->end camp_assay_workflow cluster_cell_treatment Cell Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis start Start with cultured melanocytes treat_inhibitor Treat with ACTH (11-24) start->treat_inhibitor treat_agonist Stimulate with α-MSH treat_inhibitor->treat_agonist lyse Lyse cells to release cAMP treat_agonist->lyse elisa Perform cAMP competitive ELISA lyse->elisa read_signal Read ELISA signal elisa->read_signal calculate Calculate cAMP concentration read_signal->calculate end End calculate->end

References

Application Notes and Protocols: Effects of ACTH (11-24) on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a peptide hormone produced by the pituitary gland, is primarily known for its role in regulating cortisol production. However, emerging evidence suggests that ACTH, particularly the fragment ACTH (1-24), has direct effects on bone metabolism, independent of glucocorticoid action.[1] Studies have shown that low concentrations of ACTH (1-24) can enhance osteogenesis both in vitro and in vivo, indicating its potential as a therapeutic agent for bone formation and repair.[2][3] These application notes provide a summary of the quantitative effects of ACTH (1-24) on osteoblast differentiation, detailed protocols for relevant experiments, and visualizations of the implicated signaling pathways and experimental workflows. While the primary focus of existing research is on ACTH (1-24), it is worth noting that the shorter fragment, ACTH (11-24), has been described as a potential competitive antagonist of full-length ACTH in some contexts, though its direct effects on osteoblasts are not as well-documented.[4]

Data Presentation

The following tables summarize the quantitative effects of ACTH (1-24) on key markers of osteoblast differentiation.

Table 1: Effect of ACTH (1-24) on Osteoblast-Related Gene Expression in Human Osteoblasts

Gene MarkerACTH (1-24) ConcentrationFold Change vs. ControlReference
Collagen Type 1 (Col1A1)10⁻¹² M (1 pM)Increased[2]
Alkaline Phosphatase (ALP)10⁻¹² M (1 pM)Increased
Osteocalcin (BGLAP)10⁻⁹ M (1 nM)Increased
Runt-related transcription factor 2 (RunX2)10⁻⁹ M (1 nM)Increased
Bone Sialoprotein (BSP)10⁻⁸ M (10 nM)Increased

Table 2: Effect of ACTH (1-24) on Mitochondrial Activity in Human Osteoblasts

AssayACTH (1-24) ConcentrationObservationReference
Mitochondrial Complex 1 Activity (ELISA)10⁻⁹ M (1 nM)Maximum Activity
Mitochondrial Complex 1 Activity (ELISA)10⁻¹² M (1 pM)High Activity

Signaling Pathways

ACTH (1-24) appears to promote osteoblast differentiation through a complex signaling network. The binding of ACTH to the melanocortin 2 receptor (MC2R) on osteoblasts is a key initiating step. This interaction is thought to activate several downstream pathways, including the BMP2/Smad1 and Wnt/β-Catenin pathways, which are critical for osteogenic lineage commitment and maturation. Furthermore, ACTH (1-24) has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) and its receptors, suggesting a role in coupling angiogenesis and osteogenesis.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds cAMP cAMP MC2R->cAMP BMP2 BMP2 MC2R->BMP2 Upregulates VEGF VEGF MC2R->VEGF Upregulates PKA PKA cAMP->PKA Wnt1 Wnt-1 PKA->Wnt1 Activates Beta_Catenin β-Catenin Wnt1->Beta_Catenin Stabilizes Runx2 Runx2 Beta_Catenin->Runx2 Activates Smad1 Smad1 BMP2->Smad1 Phosphorylates Smad1->Runx2 Activates Angiogenesis Angiogenesis VEGF->Angiogenesis Osteogenic_Genes Osteocalcin, ALP, Collagen I Runx2->Osteogenic_Genes Promotes Transcription Osteoblast_Differentiation_Support Osteoblast_Differentiation_Support Angiogenesis->Osteoblast_Differentiation_Support Supports Differentiation

Caption: Proposed signaling pathway of ACTH (1-24) in osteoblasts.

Experimental Workflow

A typical workflow to investigate the effects of ACTH (11-24) or its related fragments on osteoblast differentiation involves several key stages, from cell culture to the analysis of differentiation markers.

Experimental_Workflow cluster_assays Differentiation Assays Start Start Cell_Culture 1. Cell Culture (e.g., MC3T3-E1 or hMSCs) Start->Cell_Culture Osteogenic_Induction 2. Osteogenic Induction + ACTH Treatment Cell_Culture->Osteogenic_Induction Time_Points Incubation (Days 7, 14, 21) Osteogenic_Induction->Time_Points ALP_Assay A. Alkaline Phosphatase (ALP) Assay Time_Points->ALP_Assay Early Marker Mineralization_Assay B. Mineralization Assay (Alizarin Red S) Time_Points->Mineralization_Assay Late Marker Gene_Expression C. Gene Expression Analysis (qPCR for Runx2, Osteocalcin) Time_Points->Gene_Expression Transcriptional Analysis Data_Analysis 4. Data Analysis & Interpretation ALP_Assay->Data_Analysis Mineralization_Assay->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying osteoblast differentiation.

Experimental Protocols

Protocol 1: Culture and Osteogenic Differentiation of MC3T3-E1 Cells

Materials:

  • MC3T3-E1 subclone 14 cells

  • Growth Medium: MEMα supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • ACTH (1-24) peptide

  • Tissue culture plates/flasks

Procedure:

  • Culture MC3T3-E1 cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells when they reach 80-90% confluency. For experiments, seed cells at a density of 2-3 x 10⁴ cells/cm² in appropriate culture plates.

  • Once the cells reach approximately 90% confluency, replace the Growth Medium with Osteogenic Differentiation Medium.

  • For treatment groups, supplement the Osteogenic Differentiation Medium with the desired concentrations of ACTH (1-24) (e.g., 10⁻¹² M to 10⁻⁸ M). Include a vehicle control group.

  • Change the medium every 2-3 days for the duration of the experiment (typically 7 to 28 days).

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • Differentiated MC3T3-E1 or human osteoblasts in culture plates

  • Phosphate Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde in PBS or 75% ethanol

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • Microplate reader (405 nm)

Procedure (Quantitative):

  • After the desired differentiation period, wash the cell layers twice with PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).

  • Incubate the cell lysate with pNPP substrate solution at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration of the cell lysate.

Procedure (Staining):

  • Wash cells with PBS and fix for 30 minutes.

  • Wash again with PBS and incubate with a BCIP/NBT substrate solution in the dark until a blue-violet color develops.

  • Stop the reaction by washing with distilled water.

  • Visualize and document the staining using a microscope.

Protocol 3: Mineralization Assay (Alizarin Red S Staining)

Materials:

  • Differentiated osteoblasts in culture plates

  • PBS

  • Fixative: 10% buffered formalin or 4% paraformaldehyde

  • Alizarin Red S (ARS) staining solution (40 mM, pH 4.2)

  • Destaining solution: 10% acetic acid or 10% cetylpyridinium chloride

Procedure:

  • At the end of the differentiation period (e.g., 21-28 days), wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 15-30 minutes at room temperature.

  • Wash the fixed cells twice with distilled water.

  • Add the ARS staining solution to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Aspirate the ARS solution and wash the plates 3-5 times with distilled water to remove non-specific staining.

  • Visualize the red-orange calcium deposits under a microscope.

  • For quantification, add the destaining solution and incubate with shaking for 15-30 minutes.

  • Transfer the supernatant to a new plate and measure the absorbance at 405-550 nm.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression

Materials:

  • Differentiated osteoblasts

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Runx2, Osterix, Osteocalcin, ALP) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • At selected time points during differentiation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Perform the qPCR using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Conclusion

The available data strongly suggest that ACTH (1-24) positively influences osteoblast differentiation and function at physiological concentrations. The provided protocols offer a framework for researchers to further investigate the mechanisms of action of ACTH fragments on bone cells and to explore their potential in the development of new therapeutics for bone regeneration and diseases like osteoporosis. Further research is warranted to elucidate the specific role of the ACTH (11-24) fragment in this process.

References

Application Notes and Protocols: The Use of ACTH (11-24) in Adrenal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of adrenal steroidogenesis. The peptide fragment ACTH (11-24) has been investigated for its role in adrenal cell function, revealing complex and sometimes contradictory effects. These application notes provide a comprehensive overview of the use of ACTH (11-24) in adrenal cell lines, summarizing key findings, detailing experimental protocols, and visualizing the underlying signaling pathways. While some studies indicate that ACTH (11-24) can act as a competitive antagonist of the full-length ACTH (1-39)[1][2], others have demonstrated its ability to submaximally stimulate steroidogenesis[2][3]. This document aims to clarify these dual roles and provide researchers with the necessary information to effectively utilize ACTH (11-24) in their studies.

Data Presentation

Table 1: Steroidogenic Effects of ACTH Peptides in Adrenal Cells
PeptideCell TypeSteroid MeasuredEffectConcentration for Half-Maximum Effect (EC50)Inner Activity (α)Reference
ACTH (11-24)Isolated rat fasciculata cellsCorticosteroidsSteroidogenic0.5 - 2.0 µg/ml0.64 ± 0.09[4]
ACTH (11-16)Isolated rat fasciculata cellsCorticosteroidsSteroidogenic0.7 µg/ml0.49 ± 0.07
ACTH (17-24)Isolated rat fasciculata cellsCorticosteroidsSteroidogenicNot specified0.64 ± 0.09
ACTH (11-24)Beef adrenal cortical cellsCortisolSubmaximal secretionNot specifiedNot specified
ACTH (1-10) & ACTH (11-24)Beef adrenal cortical cellsCortisolMaximal secretion (synergistic)Not specifiedNot specified
Table 2: Receptor Binding Affinity of ACTH Peptides in Rat Adrenal Cortex Membranes
LigandLabeled LigandBinding Affinity (Kd)Inhibition Constant (Ki)Reference
[3H]ACTH (11-24)[3H]ACTH (11-24)1.8 ± 0.1 nMNot applicable
ACTH (15-18)[3H]ACTH (11-24)Not applicable2.3 ± 0.2 nM
[3H]ACTH (15-18)[3H]ACTH (15-18)2.1 ± 0.1 nMNot applicable
ACTH (11-24)[3H]ACTH (15-18)Not applicable2.2 ± 0.1 nM

Signaling Pathways

The signaling mechanism of ACTH (11-24) in adrenal cells appears to be distinct from that of full-length ACTH. While ACTH (1-39) primarily acts through the melanocortin 2 receptor (MC2R) to activate adenylyl cyclase and increase intracellular cAMP, ACTH (11-24) does not appear to significantly affect adenylate cyclase activity. However, its steroidogenic effects are enhanced by forskolin, an activator of adenylyl cyclase, suggesting a potential downstream convergence or a permissive role for cAMP. Furthermore, the steroidogenic response to ACTH (11-24) is dependent on calcium influx, as it is inhibited by calcium channel blockers like nifedipine and verapamil. This suggests the involvement of voltage-gated calcium channels and a subsequent rise in intracellular calcium as a key second messenger.

ACTH_11_24_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (11-24) ACTH (11-24) Receptor Putative Receptor ACTH (11-24)->Receptor Ca_Channel Voltage-Gated Ca²⁺ Channel Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Steroidogenesis Steroidogenesis Ca_Influx->Steroidogenesis Cortisol Cortisol Secretion Steroidogenesis->Cortisol

Caption: Proposed signaling pathway for ACTH (11-24) in adrenal cells.

Experimental Protocols

Protocol 1: In Vitro Steroidogenesis Assay Using H295R Cells

This protocol is adapted from the OECD Test Guideline 456 for the H295R steroidogenesis assay.

1. Cell Culture and Maintenance:

  • Culture H295R human adrenocortical carcinoma cells in a complete medium (e.g., DMEM/F12 supplemented with serum and appropriate factors).
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
  • Use cells between passages 5 and 10 for experiments to ensure consistent steroidogenic activity.

2. Assay Procedure:

  • Seed H295R cells into 24-well plates at a density of approximately 200,000 to 300,000 cells/well.
  • Allow cells to acclimate for 24 hours.
  • Replace the culture medium with fresh medium containing various concentrations of ACTH (11-24) or other test compounds. Include appropriate controls (vehicle, positive control like forskolin, and negative control).
  • Incubate the cells for 48 hours.
  • Collect the supernatant for hormone analysis.
  • Immediately after supernatant collection, assess cell viability using a suitable method (e.g., MTT or neutral red uptake assay).

3. Hormone Analysis:

  • Analyze the concentration of steroids (e.g., cortisol, corticosterone, aldosterone, and androgens) in the collected supernatant using validated methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

A[label="Seed H295R cells in\n24-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Acclimate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Treat with ACTH (11-24)\nand controls", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubate for 48h", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Collect supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Assess cell viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Hormone analysis\n(ELISA, LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; D -> F; E -> G; }

Caption: Experimental workflow for the in vitro steroidogenesis assay.

Protocol 2: cAMP Measurement in Adrenal Cell Lines

This protocol provides a general framework for measuring intracellular cAMP levels. Specific details may vary depending on the commercial assay kit used.

1. Cell Preparation:

  • Seed adrenal cells (e.g., Y-1 or H295R) in a 96-well or 384-well plate at a predetermined optimal density.
  • For adherent cells, allow them to attach and grow overnight.

2. Agonist/Antagonist Treatment:

  • Wash the cells with a suitable buffer (e.g., PBS or HBSS).
  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Add ACTH (11-24) or other test compounds at various concentrations. For antagonist testing, co-incubate with a known agonist like full-length ACTH or forskolin.

3. Cell Lysis and cAMP Detection:

  • After the desired incubation time, lyse the cells using the lysis buffer provided in the assay kit.
  • Perform the cAMP measurement according to the manufacturer's instructions. Common detection methods include competitive immunoassays with chemiluminescent, fluorescent, or colorimetric readouts.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
  • Normalize the cAMP levels to the amount of protein per well or cell number.

A[label="Seed adrenal cells in\nmulti-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Pre-incubate with\nphosphodiesterase inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Treat with test compounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Lyse cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Perform cAMP detection assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Analyze data using\nstandard curve", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: General workflow for a cell-based cAMP assay.

Conclusion

ACTH (11-24) exhibits a multifaceted role in adrenal cell function, acting as both a partial agonist for steroidogenesis and a potential antagonist to full-length ACTH. Its unique signaling pathway, which appears to be cAMP-independent but calcium-dependent, makes it a valuable tool for dissecting the complex mechanisms of adrenal regulation. The provided protocols offer a starting point for researchers to investigate the effects of ACTH (11-24) and other compounds on adrenal steroid production and signaling in widely used cell line models. Further research is warranted to fully elucidate the receptor and downstream effectors mediating the actions of this intriguing peptide fragment.

References

Application Notes and Protocols: ACTH (11-24) Administration for Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from proopiomelanocortin (POMC) that plays a central role in the stress response by stimulating the adrenal cortex.[1][2] Beyond this classical endocrine function, ACTH and its fragments, known as melanocortins, exert direct effects on the central nervous system (CNS), influencing behaviors such as learning, memory, and anxiety.[3][4]

The peptide fragment ACTH (11-24) represents the C-terminal portion of ACTH (1-24).[5] In behavioral neuroscience, ACTH (11-24) is primarily utilized not for its intrinsic activity, but as an antagonist of ACTH-induced behaviors. Several studies have demonstrated that while ACTH (11-24) itself is behaviorally inert, it can effectively block the behavioral syndrome (e.g., excessive grooming, stretching, yawning) induced by the full ACTH (1-24) peptide when administered centrally. This suggests that the (11-24) fragment may function as an "address sequence," binding to central melanocortin receptors without initiating a functional response, thereby competitively inhibiting the binding of active melanocortin peptides.

The primary applications for ACTH (11-24) in rat behavioral studies include:

  • Investigating the Central Mechanisms of ACTH: By antagonizing the central effects of exogenously administered ACTH (1-24), researchers can dissect the specific neural pathways responsible for melanocortin-mediated behaviors, independent of adrenal steroid release.

  • Elucidating Non-Canonical Signaling: It can be used as a tool to block ACTH receptors while studying physiological processes, such as the anti-inflammatory effects of electroacupuncture, to determine if the effects are mediated through the ACTH receptor.

  • Differentiating Receptor Subtype Roles: As ACTH interacts with multiple melanocortin receptors (MCRs) in the brain, including the MC4R which is implicated in anxiety and neuroprotection, ACTH (11-24) can serve as a tool to probe the involvement of these receptors in specific behavioral paradigms.

Signaling Pathways and Mechanism of Action

ACTH and its fragments mediate their effects by binding to a family of five G protein-coupled receptors known as melanocortin receptors (MC1R-MC5R). In the canonical Hypothalamic-Pituitary-Adrenal (HPA) axis, ACTH binds to MC2R on adrenal cortex cells, stimulating corticosterone production via a cAMP-dependent pathway. In the brain, ACTH can influence neuronal activity and behavior by binding to other MCRs, notably MC4R. ACTH (11-24) is believed to compete with full-length ACTH for binding at these central receptors, acting as an antagonist.

G cluster_0 Central Nervous System (CNS) cluster_1 Periphery CRH Hypothalamus (releases CRH) PIT Pituitary (releases ACTH) CRH->PIT stimulates ADRENAL Adrenal Gland (releases Corticosterone) PIT->ADRENAL stimulates ACTH124 ACTH (1-24) (Agonist) NEURON Neuron (with MCR) BEHAVIOR Behavioral Syndrome NEURON->BEHAVIOR Induces CORT Corticosterone ADRENAL->CORT ACTH124->NEURON Binds & Activates ACTH1124 ACTH (11-24) (Antagonist) ACTH1124->NEURON Binds & Blocks CORT->CRH CORT->PIT Negative Feedback

Caption: Antagonistic action of ACTH (11-24) on central melanocortin receptors (MCR).

Quantitative Data Summary

The following table summarizes dosages and observed effects of ACTH (11-24) administration in rats from published literature. The primary finding is its role as an antagonist or its lack of a direct behavioral effect.

CompoundDoseAdministration RouteBehavioral Test / AssayObserved EffectReference
ACTH (11-24) 100 µ g/rat Subcutaneous (s.c.)Passive AvoidanceNo effect on CO2-induced amnesia; considered behaviorally inert.
ACTH (11-24) 20 µg/kgIntraperitoneal (i.p.)Tyrosine Hydroxylase ActivityIneffective in altering enzyme activity in the locus coeruleus.
ACTH (11-24) Not specifiedIntracerebroventricular (i.c.v.)Grooming, Stretching, YawningInhibits the behavioral syndrome induced by ACTH (1-24).
ACTH (11-24) 2 mg/kgIntravenous (i.v.)Inflammatory EdemaBlocked the anti-edema effects of electroacupuncture (used as an ACTH antagonist).

Experimental Protocols

Preparation and Administration of ACTH (11-24)

a. Materials:

  • ACTH (11-24) peptide (lyophilized powder)

  • Sterile 0.9% saline solution

  • (Optional) 0.001 M Hydrochloric acid (HCl) for initial solubilization

  • Sterile microcentrifuge tubes

  • Syringes and appropriate gauge needles for the chosen administration route (e.g., 27-30G for i.v. or s.c.)

b. Preparation Protocol:

  • Reconstitution: Allow the lyophilized ACTH (11-24) peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in a small amount of sterile 0.001 M HCl if solubility in saline is poor. Further dilute to the final desired concentration using sterile 0.9% saline. For direct saline reconstitution, vortex gently until the peptide is fully dissolved.

  • Prepare fresh on the day of the experiment to ensure stability. Store on ice until administration.

  • The final concentration should be calculated based on the desired dose (e.g., 2 mg/kg) and the average weight of the rats, with an injection volume typically around 1 ml/kg for intravenous or subcutaneous routes.

c. Administration Protocol:

  • Gently restrain the rat. The method of restraint will depend on the administration route.

  • Intravenous (i.v.) Injection: Administer the prepared solution via the lateral tail vein. This route ensures rapid systemic distribution. A dose of 2 mg/kg has been shown to be effective in blocking systemic ACTH effects.

  • Subcutaneous (s.c.) Injection: Administer the solution by lifting the skin on the back of the neck to form a tent and inserting the needle into the subcutaneous space. This route provides a slower, more sustained release compared to i.v. A dose of 100 µ g/rat has been used in passive avoidance studies.

  • Administer a corresponding volume of the vehicle (e.g., sterile saline) to the control group.

  • The timing of administration relative to behavioral testing is critical. For antagonist studies, ACTH (11-24) is typically given 5-15 minutes before the administration of the agonist (e.g., ACTH 1-24) or the start of the behavioral test.

Experimental Workflow

The following diagram outlines a typical workflow for an experiment investigating the antagonistic properties of ACTH (11-24) on behavior.

G A 1. Animal Acclimatization (7-10 days) B 2. Group Assignment (e.g., Vehicle, ACTH 1-24, ACTH 11-24 + ACTH 1-24) A->B C 3. Drug Administration (e.g., ACTH 11-24 administered 5-15 min prior to agonist) B->C D 4. Behavioral Testing (e.g., EPM, Passive Avoidance) C->D E 5. Data Collection (Automated tracking software and manual scoring) D->E F 6. Statistical Analysis E->F

Caption: A standard experimental workflow for behavioral studies using ACTH (11-24).

Behavioral Assay Protocols

a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test assesses anxiety by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated ~50 cm from the floor. It consists of two open arms (e.g., 50x10 cm) and two enclosed arms of the same size with high walls (e.g., 40-50 cm high). The arms are connected by a central platform (e.g., 10x10 cm).

  • Procedure:

    • Habituate the rats to the testing room for at least 30-60 minutes before the trial. The room should have dim, consistent lighting.

    • Administer ACTH (11-24) and/or other compounds according to the experimental design.

    • Place the rat on the central platform of the maze, facing one of the closed arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using a video camera mounted above the maze for later analysis.

    • After the session, return the rat to its home cage. Clean the maze thoroughly with 70% ethanol or a similar cleaning agent between trials to remove olfactory cues.

  • Data Analysis: Key parameters measured include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

    • An increase in the time spent and entries into the open arms is interpreted as an anxiolytic-like effect.

b. Passive Avoidance Test for Learning and Memory

This test evaluates fear-motivated learning and memory based on the animal's ability to remember a negative stimulus (a mild foot shock) associated with a specific environment.

  • Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with a grid capable of delivering a mild electric shock.

  • Procedure:

    • Training/Acquisition Trial:

      • Place the rat in the light compartment, facing away from the door.

      • After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.

      • When the rat enters the dark compartment (which they naturally prefer), the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

      • Immediately remove the rat and return it to its home cage.

    • Retention Trial (typically 24 hours later):

      • Place the rat back into the light compartment.

      • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

      • A cutoff time (e.g., 300 seconds) is typically used, after which the trial is ended if the animal has not entered the dark chamber.

  • Data Analysis:

    • The primary measure is the step-through latency during the retention trial.

    • Drug administration can occur before the training trial (to assess effects on memory acquisition) or before the retention trial (to assess effects on memory retrieval).

c. Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with non-toxic tempura paint or milk powder. A small escape platform is hidden 1-2 cm below the water's surface. The pool is located in a room with various prominent, distal visual cues on the walls.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each rat.

      • For each trial, gently place the rat into the water facing the wall at one of four quasi-random start positions (N, S, E, W).

      • Allow the rat to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

      • Allow the rat to remain on the platform for 15-30 seconds to observe the distal cues.

      • The platform remains in the same location throughout the acquisition phase.

    • Probe Trial (e.g., on day 6):

      • Remove the platform from the pool.

      • Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.

      • Record the rat's swim path with a video tracking system.

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length across trials and days. A decrease in these measures indicates learning.

    • Probe Trial: Measure the time spent and distance swam in the target quadrant (where the platform used to be) versus the other quadrants. A significant preference for the target quadrant indicates robust spatial memory.

References

Application Notes and Protocols: Measuring the Effects of ACTH (11-24) on cAMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the production and release of cortisol from the adrenal cortex.[1] This action is mediated through the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] The ACTH molecule contains distinct functional domains: the N-terminal region, including the "message" sequence (His-Phe-Arg-Trp), is crucial for receptor activation and cAMP production, while the "address" sequence (Lys-Lys-Arg-Arg) is essential for binding to the MC2R.[4]

ACTH (11-24) is a C-terminal fragment of the full-length ACTH peptide. It is widely characterized as a competitive antagonist of the MC2R. While it can bind to the receptor, it lacks the necessary N-terminal domain to initiate a significant downstream signaling cascade leading to cAMP production. However, some studies have reported agonist-like effects, such as stimulating steroidogenesis, suggesting a more complex mechanism of action that may be cell-type specific or involve signaling pathways independent of direct cAMP elevation.

These application notes provide a detailed overview of the signaling pathway, quantitative data on the effects of ACTH (11-24) on cAMP levels, and comprehensive protocols for measuring these effects in a research setting.

Signaling Pathway

The canonical signaling pathway for ACTH involves its binding to the MC2R, which is coupled to a stimulatory G protein (Gs). This interaction requires the presence of the melanocortin receptor accessory protein (MRAP). Upon ACTH binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately drive steroidogenesis.

ACTH (11-24), lacking the N-terminal "message" sequence, can bind to the MC2R but fails to induce the conformational change required for Gs protein activation and subsequent cAMP production. It can, however, competitively inhibit the binding of full-length ACTH, thereby acting as an antagonist.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) ACTH_11_24->MC2R Binds & Blocks Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Phosphorylates & Activates

Caption: ACTH signaling pathway and the antagonistic role of ACTH (11-24).

Data Presentation

The following table summarizes the quantitative data regarding the interaction of ACTH fragments with the MC2R and their effect on cAMP production.

PeptideActionParameterValueCell LineReference
ACTH (1-39)AgonistEC50 (cAMP)57 x 10⁻¹² MHeLa (mouse MC2R)
ACTH (1-24)AgonistEC50 (cAMP)7.5 x 10⁻¹² MHeLa (mouse MC2R)
ACTH (11-24) Competitive Antagonist IC50 (Binding) ~10⁻⁹ M HeLa (mouse MC2R)
ACTH (11-24)Agonist ActivitycAMP GenerationDevoid of agonist activityHeLa (mouse MC2R)
ACTH (7-39)Competitive AntagonistIC50 (Binding)~10⁻⁹ MHeLa (mouse MC2R)

Experimental Protocols

Protocol 1: In Vitro Competitive cAMP Assay

This protocol is designed to measure the ability of ACTH (11-24) to inhibit ACTH (1-24)-stimulated cAMP production in a suitable cell line expressing the MC2R and MRAP (e.g., stably transfected HEK293 or HeLa cells).

Materials:

  • MC2R and MRAP expressing cells (e.g., HEK293 or HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4)

  • ACTH (1-24) peptide

  • ACTH (11-24) peptide

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or ELISA-based kit)

  • 96-well or 384-well white opaque microplates

  • Plate reader compatible with the chosen cAMP assay technology

Procedure:

  • Cell Culture:

    • Culture the MC2R/MRAP expressing cells in T75 flasks until they reach 80-90% confluency.

    • The day before the assay, seed the cells into a 96-well or 384-well white opaque microplate at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare stock solutions of ACTH (1-24), ACTH (11-24), and forskolin in an appropriate solvent (e.g., sterile water or DMSO) and store at -20°C.

    • On the day of the experiment, prepare serial dilutions of ACTH (11-24) in stimulation buffer containing a final concentration of 0.5 mM IBMX.

    • Prepare a solution of ACTH (1-24) at a concentration that elicits a submaximal response (e.g., EC₈₀), also in stimulation buffer with 0.5 mM IBMX. The EC₈₀ concentration should be determined from a prior dose-response experiment with ACTH (1-24) alone.

    • Prepare a high concentration of forskolin (e.g., 10 µM) in stimulation buffer with 0.5 mM IBMX to serve as a positive control for adenylyl cyclase activation.

  • Assay Protocol:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of the various concentrations of ACTH (11-24) to the appropriate wells. For control wells, add 50 µL of stimulation buffer with IBMX.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the EC₈₀ concentration of ACTH (1-24) to the wells containing ACTH (11-24) and the positive control wells (agonist only). To the negative control wells, add 50 µL of stimulation buffer with IBMX. To the forskolin control wells, add 50 µL of the forskolin solution.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.

    • Incubate for the recommended time (usually 1 hour at room temperature).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the cAMP levels (or the assay signal, which is inversely proportional to cAMP in competitive assays) against the log concentration of ACTH (11-24).

    • Perform a non-linear regression analysis to determine the IC₅₀ value of ACTH (11-24) for the inhibition of ACTH (1-24)-stimulated cAMP production.

Competitive_cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cell_culture 1. Culture MC2R/ MRAP expressing cells seeding 2. Seed cells in 96-well plate cell_culture->seeding reagent_prep 3. Prepare peptide and control solutions seeding->reagent_prep wash 4. Wash cells add_antagonist 5. Add ACTH (11-24) (Antagonist) wash->add_antagonist incubate1 6. Incubate 30 min add_antagonist->incubate1 add_agonist 7. Add ACTH (1-24) (Agonist) incubate1->add_agonist incubate2 8. Incubate 30 min add_agonist->incubate2 lysis 9. Lyse cells and add cAMP detection reagents incubate2->lysis read_plate 10. Read plate lysis->read_plate analysis 11. Analyze data (Calculate IC50) read_plate->analysis

Caption: Workflow for a competitive cAMP assay to measure ACTH (11-24) antagonism.

Conclusion

ACTH (11-24) serves as a valuable tool for studying the structure-function relationship of the ACTH-MC2R interaction. Its characterization as a competitive antagonist with a known binding affinity allows for its use in probing the binding pocket of the MC2R and in the development of novel therapeutics targeting the HPA axis. The provided protocols offer a robust framework for researchers to quantify the inhibitory effects of ACTH (11-24) and other potential antagonists on ACTH-mediated cAMP signaling. The conflicting reports on its potential to induce steroidogenesis highlight the importance of using multiple downstream functional readouts to fully characterize the pharmacology of MC2R ligands.

References

Application Notes and Protocols: ACTH (11-24) in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a pivotal peptide hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating cortisol and corticosterone production. It exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. The ACTH molecule comprises 39 amino acids, and various fragments of this peptide exhibit distinct biological activities. ACTH (11-24), a specific fragment of the full-length hormone, has been identified as a competitive antagonist of the ACTH receptor.[1][2][3] This property makes it a valuable tool in research and drug development for studying the structure-function relationship of the ACTH-MC2R interaction and for the development of novel therapeutics targeting conditions of ACTH excess.

These application notes provide a comprehensive overview of the use of ACTH (11-24) in competitive binding assays, including detailed protocols and quantitative data to facilitate its application in the laboratory.

Data Presentation

The following tables summarize the quantitative data from competitive binding and functional assays involving ACTH (11-24) and related peptides.

Table 1: Binding Affinity and Antagonist Activity of ACTH Peptides

PeptideReceptorCell LineAssay TypeParameterValueReference
ACTH (11-24) Mouse ACTH ReceptorHeLaCompetitive BindingIC50~10⁻⁹ M[1]
ACTH (11-24) Human ACTH Receptor-Competitive BindingpKd9.0[4]
ACTH (1-39)Mouse ACTH ReceptorHeLaCompetitive BindingKD0.84 x 10⁻⁹ M
ACTH (1-24)Mouse ACTH ReceptorHeLaCompetitive BindingKD0.94 x 10⁻⁹ M
ACTH (7-39)Mouse ACTH ReceptorHeLaCompetitive BindingIC50~10⁻⁹ M

Table 2: Functional Activity of ACTH Peptides

PeptideReceptorCell LineAssay TypeParameterValueReference
ACTH (11-24) Mouse ACTH ReceptorHeLacAMP GenerationAgonist ActivityDevoid
ACTH (1-24)Mouse ACTH ReceptorHeLacAMP GenerationEC507.5 x 10⁻¹² M
ACTH (1-39)Mouse ACTH ReceptorHeLacAMP GenerationEC5057 x 10⁻¹² M
ACTH (1-17)Mouse ACTH ReceptorHeLacAMP GenerationEC5049 x 10⁻¹² M

Signaling Pathway

ACTH binding to the MC2R activates a Gs-protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) via adenylyl cyclase. This signaling cascade is crucial for steroidogenesis in the adrenal cortex. ACTH (11-24) acts as a competitive antagonist, binding to the MC2R without initiating this downstream signaling, thereby blocking the action of full-length ACTH.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane ACTH ACTH (1-39) (Agonist) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) (Antagonist) ACTH_11_24->MC2R Binds & Blocks AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Phosphorylates Targets

Figure 1. Simplified signaling pathway of ACTH and the antagonistic action of ACTH (11-24).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for ACTH (11-24)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the binding of ACTH fragments to the ACTH receptor (MC2R).

Objective: To determine the binding affinity (IC50) of ACTH (11-24) for the MC2R by measuring its ability to compete with a radiolabeled ACTH analog.

Materials:

  • Cells: A stable cell line expressing the MC2R (e.g., HeLa or CHO cells transfected with the MC2R gene).

  • Radioligand: ¹²⁵I-labeled ACTH (1-24) or ACTH (1-39).

  • Competitor: ACTH (11-24) peptide.

  • Positive Control: Unlabeled ACTH (1-39) or ACTH (1-24).

  • Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash Buffer: (e.g., Cold PBS with 0.1% BSA).

  • Scintillation Fluid.

  • Gamma Counter.

  • 96-well plates.

Workflow Diagram:

Competitive_Binding_Assay_Workflow A Prepare MC2R-expressing cell suspension or membranes B Add increasing concentrations of unlabeled ACTH (11-24) (competitor) to wells A->B C Add a fixed concentration of ¹²⁵I-ACTH (radioligand) B->C D Incubate to reach binding equilibrium (e.g., 2-4 hours at 22°C) C->D E Separate bound from free radioligand by rapid filtration D->E F Wash filter with cold wash buffer E->F G Measure radioactivity of bound ligand using a gamma counter F->G H Plot % specific binding vs. log[competitor] to determine IC50 G->H

Figure 2. Workflow for a competitive radioligand binding assay.

Procedure:

  • Cell Preparation: Culture MC2R-expressing cells to confluency. Harvest the cells and prepare either a whole-cell suspension or membrane fractions. Resuspend in binding buffer to a predetermined concentration.

  • Assay Setup: In a 96-well plate, add the binding buffer.

  • Competitor Addition: Add increasing concentrations of ACTH (11-24) to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ACTH (1-39)).

  • Radioligand Addition: Add a fixed, subsaturating concentration of ¹²⁵I-ACTH to all wells.

  • Cell Addition: Add the cell suspension or membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to allow binding to reach equilibrium (e.g., 2-4 hours).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Determine the amount of bound radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of ACTH (11-24).

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

This protocol outlines a method to assess the functional antagonist activity of ACTH (11-24) by measuring its effect on ACTH-stimulated cAMP production.

Objective: To determine the ability of ACTH (11-24) to inhibit cAMP production induced by an ACTH agonist.

Materials:

  • Cells: MC2R-expressing cells (e.g., HeLa or Y1 mouse adrenocortical cells).

  • Agonist: ACTH (1-24) or ACTH (1-39).

  • Antagonist: ACTH (11-24).

  • Cell Culture Medium.

  • Stimulation Buffer: (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • cAMP Assay Kit: (e.g., ELISA, HTRF, or other commercially available kits).

Workflow Diagram:

Functional_Antagonism_Assay_Workflow A Seed MC2R-expressing cells in a 96-well plate and grow to desired confluency B Pre-incubate cells with increasing concentrations of ACTH (11-24) (antagonist) A->B C Add a fixed, sub-maximal concentration of ACTH (1-24) (agonist) to stimulate cells B->C D Incubate for a specified time (e.g., 30-60 minutes at 37°C) C->D E Lyse the cells to release intracellular cAMP D->E F Measure cAMP levels using a commercial assay kit E->F G Plot cAMP concentration vs. log[antagonist] to determine IC50 F->G

Figure 3. Workflow for a functional antagonism assay measuring cAMP.

Procedure:

  • Cell Seeding: Seed the MC2R-expressing cells into a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and wash the cells. Add stimulation buffer containing increasing concentrations of ACTH (11-24) to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of ACTH (1-24) (typically the EC50 or EC80 concentration for cAMP production) to the wells already containing the antagonist.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis: Terminate the stimulation by removing the buffer and lysing the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the ACTH (11-24) concentration.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value for the antagonist activity of ACTH (11-24).

Conclusion

ACTH (11-24) serves as a specific and potent competitive antagonist of the MC2R. The protocols and data presented herein provide a framework for utilizing this peptide fragment in competitive binding and functional assays. These studies are essential for elucidating the molecular mechanisms of ACTH receptor activation and for the screening and characterization of novel modulators of the HPA axis. Careful optimization of assay conditions, including cell density, ligand concentrations, and incubation times, is recommended to ensure robust and reproducible results.

References

Application Notes: Utilizing ACTH (11-24) as a Mechanistic Tool to Investigate Electroacupuncture-Induced Anti-Edema Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Electroacupuncture (EA) is a modern adaptation of traditional acupuncture that involves the application of a small electrical current to needles inserted at specific acupoints. It has been increasingly recognized for its therapeutic potential, particularly in managing inflammatory pain and swelling.[1][2] The underlying mechanisms often involve complex neural-immune-endocrine interactions.[1] One of the key pathways implicated in EA's anti-inflammatory effects is the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[3] This process involves the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[3] ACTH then acts on peripheral receptors to mediate anti-inflammatory responses, including the reduction of edema.

Adrenocorticotropic hormone (11-24) [ACTH (11-24)] is a peptide fragment of the full ACTH molecule. While the full ACTH (1-39) molecule is an agonist that stimulates adrenal steroidogenesis and other anti-inflammatory pathways, the ACTH (11-24) fragment acts as a competitive antagonist at the ACTH receptor (specifically, the melanocortin-2 receptor, MC2R) without initiating a significant downstream signal. This antagonist property makes ACTH (11-24) an invaluable research tool. By administering ACTH (11-24), researchers can specifically block the effects of endogenous ACTH released during processes like electroacupuncture. If the therapeutic effect of EA (such as reduced edema) is diminished or abolished in the presence of ACTH (11-24), it provides strong evidence that the effect is mediated through the HPA axis and is dependent on ACTH.

These notes provide detailed protocols and data interpretation guidelines for using ACTH (11-24) to specifically block and thereby study the mechanisms of electroacupuncture-induced anti-edema in a preclinical rat model of inflammation.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effect of electroacupuncture is mediated, in part, by the activation of the HPA axis. EA stimulation of specific acupoints sends signals to the paraventricular nucleus (PVN) of the hypothalamus, triggering the release of CRH. This leads to the secretion of ACTH from the pituitary. ACTH then acts on its receptors in the adrenal glands and potentially on immune cells to suppress inflammation and reduce edema. ACTH (11-24) serves as a competitive antagonist, binding to the ACTH receptor and blocking the downstream signaling that leads to the anti-edema effect.

G Mechanism of EA Anti-Edema and ACTH (11-24) Blockade cluster_cns Central Nervous System cluster_periphery Periphery EA Electroacupuncture Stimulation PVN Hypothalamus (PVN) CRH Neurons EA->PVN Activates PIT Anterior Pituitary PVN->PIT Releases CRH ACTH_R ACTH Receptor (e.g., on Adrenal Gland) PIT->ACTH_R Releases ACTH Effect Suppression of Edema ACTH_R->Effect Blocker ACTH (11-24) (Antagonist) Blocker->ACTH_R Blocks

EA Anti-Edema Pathway and ACTH (11-24) Blockade

Quantitative Data Summary

The following table summarizes the typical effects observed when using ACTH (11-24) in an electroacupuncture experiment for inflammatory edema. The data are based on findings where Complete Freund's Adjuvant (CFA) is used to induce paw inflammation in rats. Paw thickness is a direct measure of edema.

Experimental GroupTreatmentExpected Outcome on Paw Edema (5h post-CFA)Implication
1. Sham ControlCFA Injection + Sham EASevere EdemaEstablishes baseline inflammation level.
2. EA TreatmentCFA Injection + EASignificant Reduction in EdemaDemonstrates the anti-edema effect of EA.
3. Antagonist GroupCFA Injection + EA + ACTH (11-24)Edema levels similar to Sham Control (Effect of EA is blocked)Shows that the anti-edema effect of EA is dependent on the ACTH receptor.
4. Antagonist ControlCFA Injection + ACTH (11-24)Severe EdemaConfirms ACTH (11-24) itself does not have a pro-inflammatory effect.

Note: In these studies, ACTH (11-24) was shown to block the anti-edema effects of EA but not the anti-hyperalgesia (pain relief) effects, suggesting that EA modulates pain and swelling through distinct pathways.

Experimental Workflow

A typical experimental workflow for investigating the role of ACTH in EA-induced anti-edema is outlined below. This workflow ensures proper controls and timing of interventions and measurements.

G Experimental Workflow start Start: Acclimatize Male Sprague-Dawley Rats (7 days) baseline Day 0: Measure Baseline Paw Thickness start->baseline groups Divide into Experimental Groups (n=6-7 per group) baseline->groups cfa Induce Inflammation: Inject CFA into Hind Paw groups->cfa drug Administer Antagonist: Inject ACTH (11-24) or Vehicle cfa->drug ea Apply EA or Sham EA (20 min session) drug->ea Immediately Post-CFA t2 Time = 2 hours ea->t2 ea2 Apply 2nd EA or Sham EA (20 min session) t2->ea2 measure Measure Paw Thickness (e.g., at 2h and 5h post-CFA) ea2->measure end End: Data Analysis and Comparison Between Groups measure->end

Workflow for investigating EA mechanisms using ACTH (11-24).

Protocols

Protocol 1: Induction of Inflammatory Edema in Rats

This protocol describes the induction of a localized and persistent inflammatory response, characterized by significant edema and hyperalgesia, using Complete Freund's Adjuvant (CFA).

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane or other suitable anesthetic

  • 1 mL syringes with 27-gauge needles

  • Digital calipers or plethysmometer

Procedure:

  • Acclimatize animals to the housing and handling for at least 7 days prior to the experiment.

  • Anesthetize the rat lightly with isoflurane.

  • Take a baseline measurement of the plantar-dorsal thickness of the left hind paw using digital calipers.

  • Inject 100 µL of CFA into the plantar surface of the left hind paw.

  • Allow the animal to recover in its home cage. Inflammation and edema will develop over the next several hours.

Protocol 2: Electroacupuncture and Antagonist Administration

This protocol details the application of electroacupuncture and the administration of the ACTH (11-24) antagonist to block the HPA axis-mediated effects.

Materials:

  • CFA-injected rats from Protocol 1

  • ACTH (11-24) peptide

  • Sterile saline (vehicle)

  • Acupuncture needles (e.g., 32-gauge)

  • Electroacupuncture stimulation device

  • Restraining device for rats

Procedure:

  • Drug Preparation: Prepare a solution of ACTH (11-24) in sterile saline. Note: The effective dose must be determined through dose-response studies. A previously reported study used a specific dosage, which should be referenced from the primary literature.

  • Experimental Groups:

    • Group A: CFA + Sham EA + Vehicle

    • Group B: CFA + EA + Vehicle

    • Group C: CFA + EA + ACTH (11-24)

  • Administration: Immediately after the CFA injection, administer the appropriate dose of ACTH (11-24) or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection).

  • Electroacupuncture:

    • Gently restrain the rat.

    • Insert acupuncture needles at relevant acupoints. For hind paw inflammation, the Zusanli (ST36) and Sanyinjiao (SP6) acupoints are commonly used.

    • Connect the needles to the EA device.

    • Apply stimulation. A common parameter set is 10 Hz frequency, 0.1 ms pulse width, at an intensity of 3 mA. The intensity should be sufficient to cause minor muscle twitching without causing distress.

    • The first EA session should last for 20 minutes, administered immediately after the CFA injection.

    • A second 20-minute EA session is typically applied 2 hours post-CFA injection.

    • For the Sham EA group, insert needles at the same acupoints but do not apply the electrical current.

Protocol 3: Measurement and Data Analysis

This protocol describes how to quantify the primary outcome (edema) and analyze the results.

Materials:

  • Digital calipers or plethysmometer

  • Data recording sheets

  • Statistical analysis software (e.g., GraphPad Prism, R)

Procedure:

  • Edema Measurement: At set time points (e.g., 2 hours and 5 hours after CFA injection), measure the plantar-dorsal thickness of the CFA-injected paw using digital calipers.

  • Calculation: The degree of edema can be expressed as the change in paw thickness (mm) from the baseline measurement taken before CFA injection.

  • Data Analysis:

    • Compile the paw thickness data for all experimental groups at each time point.

    • Use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the means between the different groups.

    • A statistically significant difference (p < 0.05) between the EA group (Group B) and the Sham group (Group A) indicates an anti-edema effect.

    • A lack of significant difference between the EA + ACTH (11-24) group (Group C) and the Sham group (Group A), coupled with a significant difference between Group C and Group B, confirms that ACTH (11-24) blocked the EA's effect.

References

Troubleshooting & Optimization

ACTH (11-24) solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (11-24).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (11-24) and what is its primary biological activity?

Adrenocorticotropic hormone (ACTH) (11-24) is a peptide fragment of the full-length ACTH. It acts as an antagonist of the melanocortin 2 receptor (MC2R), also known as the ACTH receptor.[1] While it can induce cortisol secretion at high concentrations, its primary role in research is often to block the effects of endogenous ACTH.

Q2: What is the recommended solvent for dissolving lyophilized ACTH (11-24)?

The recommended solvent for ACTH (11-24) is sterile, distilled water or an aqueous buffer such as phosphate-buffered saline (PBS) at pH 7.2.[2] For hydrophobic peptides, dissolving in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer may be necessary.[3] However, for ACTH (11-24), direct reconstitution in aqueous solutions is generally successful.

Q3: What is the solubility of ACTH (11-24) in different solvents?

The solubility of ACTH (11-24) can vary depending on the solvent and the specific product. Below is a summary of reported solubility data:

SolventReported SolubilityNotes
WaterSoluble[4]Sonication may be recommended to aid dissolution.[5] A concentration of 10 mM has been reported.
PBS (pH 7.2)≥10 mg/mL---
DMSOSlightly soluble (0.1-1 mg/mL)May require further dilution in an aqueous buffer for biological assays.

Q4: How should I store lyophilized ACTH (11-24) and prepared stock solutions?

Proper storage is crucial to maintain the stability and activity of the peptide.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to 3 yearsStore in a desiccator to keep away from moisture.
Stock Solution-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthSealed storage, away from moisture and light.

Q5: My ACTH (11-24) solution appears cloudy. What should I do?

A cloudy solution may indicate incomplete dissolution or aggregation. Refer to the troubleshooting guide below for steps to address this issue.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Insufficient mixing or low solubility in the chosen solvent.1. Vortex or Sonicate: Gently vortex the solution. If the peptide is still not fully dissolved, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds) on ice to aid dissolution. 2. Adjust pH: If the peptide has a net charge, adjusting the pH of the solution can improve solubility. For basic peptides, a slightly acidic solution may help, while acidic peptides may dissolve better in a slightly basic solution. 3. Change Solvent: If dissolving in water is unsuccessful, try a small amount of a compatible organic solvent like DMSO first, followed by a stepwise dilution with your aqueous buffer.
Cloudy Solution or Precipitation Peptide aggregation or exceeding solubility limits.1. Warm Gently: Briefly warm the solution to 37°C to see if the precipitate dissolves. Avoid overheating. 2. Dilute the Solution: The concentration may be too high. Dilute the solution with the recommended solvent. 3. Filter: If aggregates persist, you may need to filter the solution through a 0.22 µm filter to remove insoluble particles. Note that this may result in some loss of the peptide.
Loss of Activity Improper storage, repeated freeze-thaw cycles, or degradation.1. Aliquot Stock Solutions: To minimize freeze-thaw cycles, prepare single-use aliquots of your stock solution. 2. Follow Storage Recommendations: Ensure both lyophilized powder and solutions are stored at the correct temperatures and protected from light and moisture. 3. Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Preparation of a 1 mM ACTH (11-24) Stock Solution in Water

  • Equilibrate: Allow the vial of lyophilized ACTH (11-24) to come to room temperature before opening to prevent condensation.

  • Calculate Volume: Determine the volume of sterile water needed to achieve a 1 mM concentration. The molecular weight of ACTH (11-24) is approximately 1652.04 g/mol . For 1 mg of peptide:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 1652.04 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 605.3 µL

  • Reconstitute: Add the calculated volume of sterile, distilled water to the vial.

  • Dissolve: Gently vortex the vial. If necessary, sonicate in a water bath on ice for brief intervals until the peptide is fully dissolved, resulting in a clear solution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

ACTH Receptor Signaling Pathway

The binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R), a G-protein coupled receptor, initiates a signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of corticosteroids.

ACTH_Signaling_Pathway ACTH Receptor Signaling Pathway ACTH ACTH MC2R MC2R (ACTH Receptor) ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, StAR) PKA->Downstream Phosphorylates Steroidogenesis Corticosteroid Synthesis & Secretion Downstream->Steroidogenesis Promotes

Caption: A simplified diagram of the ACTH signaling cascade.

Experimental Workflow: Investigating ACTH (11-24) Antagonism

This workflow outlines a typical experiment to assess the antagonistic properties of ACTH (11-24) on ACTH-induced signaling.

Experimental_Workflow Workflow for Assessing ACTH (11-24) Antagonism cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Adrenal Cells (e.g., Y-1, primary adrenal cells) Prepare_Solutions 2. Prepare ACTH and ACTH (11-24) Solutions Pre_incubation 3. Pre-incubate cells with ACTH (11-24) or vehicle Prepare_Solutions->Pre_incubation Stimulation 4. Stimulate cells with ACTH Pre_incubation->Stimulation Lysate_Prep 5. Cell Lysis or Supernatant Collection Stimulation->Lysate_Prep Assay 6. Perform Assay (e.g., cAMP assay, Cortisol ELISA) Lysate_Prep->Assay Data_Analysis 7. Data Analysis and Comparison Assay->Data_Analysis

Caption: A generalized experimental workflow for studying ACTH (11-24).

References

ACTH (11-24) storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and troubleshooting for ACTH (11-24). Adherence to these guidelines is crucial for maintaining the peptide's integrity and ensuring reliable experimental outcomes.

Storage Conditions and Shelf Life

Proper storage of ACTH (11-24) is critical for preserving its biological activity. The following tables summarize the recommended storage conditions and shelf life for both lyophilized powder and reconstituted solutions.

Table 1: Storage of Lyophilized ACTH (11-24) Powder

Storage TemperatureShelf LifeAdditional Recommendations
-80°C2 years[1]Sealed, away from moisture and light, under nitrogen.[1]
-20°C1 to 3 years[1][2]Sealed, away from moisture and light, under nitrogen.[1]
Room TemperatureStable for 3 weeksFor short-term storage or during shipping. Should be desiccated.

Table 2: Storage of Reconstituted ACTH (11-24) Solution

Storage TemperatureShelf LifeRecommended Solvents & Considerations
-80°CUp to 6 monthsUse within 6 months. For long-term storage, adding a carrier protein (0.1% HSA or BSA) is recommended. Avoid freeze-thaw cycles.
-20°C1 to 4 monthsUse within 1 month. Avoid freeze-thaw cycles.
4°C (Refrigerated)2 to 7 daysFor short-term storage.
20-25°C (Room Temp)4 hoursFor immediate use after reconstitution.

Troubleshooting Guide & FAQs

This section addresses common questions and problems that may arise during the handling and use of ACTH (11-24).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reconstituting ACTH (11-24)? A1: Sterile water (H₂O) is a commonly recommended solvent. For a 10 mM solution, sonication may be necessary to aid dissolution. If using water as the stock solution, it is recommended to dilute it to the working solution and then filter-sterilize it with a 0.22 μm filter before use.

Q2: My lyophilized ACTH (11-24) appears as a small film or is barely visible in the vial. Is this normal? A2: Yes, this is normal. Lyophilized peptides can be volatile and may appear as a thin film or be difficult to see. The apparent volume can vary between vials containing the same amount of peptide.

Q3: How should I handle the peptide to ensure safety and prevent contamination? A3: Always handle peptides in a clean, well-ventilated area using personal protective equipment such as gloves, a mask, and safety glasses. Lyophilized powders can be volatile, so handle them with care to avoid inhalation.

Q4: Can I repeatedly freeze and thaw my reconstituted ACTH (11-24) solution? A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can degrade the peptide. For long-term storage, it is best to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Common Issues

TroubleshootingWorkflow start Unexpected Experimental Results (e.g., low bioactivity) check_storage Were storage conditions for lyophilized peptide correct? start->check_storage check_reconstitution Was the reconstitution protocol followed correctly? check_storage->check_reconstitution Yes improper_storage Degradation likely due to improper storage. Order new peptide. check_storage->improper_storage No check_solution_storage Were reconstituted aliquots stored properly and within the recommended shelf life? check_reconstitution->check_solution_storage Yes improper_reconstitution Incomplete dissolution or degradation during reconstitution. Review solvent choice and handling. check_reconstitution->improper_reconstitution No check_handling Were proper handling procedures followed (e.g., avoiding freeze-thaw)? check_solution_storage->check_handling Yes solution_degraded Peptide in solution may have degraded. Use a fresh aliquot or prepare a new solution. check_solution_storage->solution_degraded No handling_issue Degradation due to improper handling (e.g., multiple freeze-thaw cycles). Review aliquotting and handling protocols. check_handling->handling_issue No contact_support If issues persist, contact technical support. check_handling->contact_support Yes

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following provides a general methodology for the reconstitution of ACTH (11-24).

Protocol: Reconstitution of Lyophilized ACTH (11-24)

  • Equilibration: Before opening, allow the vial of lyophilized ACTH (11-24) to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Solvent Preparation: Prepare the recommended sterile solvent (e.g., sterile water). Ensure the solvent is at room temperature.

  • Reconstitution: Carefully open the vial and add the appropriate volume of the prepared solvent to achieve the desired concentration. For example, to create a 10 mM solution, sonication may be beneficial to ensure complete dissolution.

  • Mixing: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage: If the entire volume will not be used in a single experiment, it is highly recommended to aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 4°C for a short period.

References

Technical Support Center: Optimizing ACTH (11-24) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Adrenocorticotropic hormone fragment (11-24) [ACTH (11-24)] in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (11-24) and what is its primary mechanism of action?

ACTH (11-24) is a peptide fragment of the full-length 39-amino acid Adrenocorticotropic hormone. Its mechanism of action is complex and can be context-dependent. It is often described as a competitive antagonist of the melanocortin 2 receptor (MC2R), which is the primary receptor for ACTH.[1][2][3][4] In this role, it binds to the MC2R but has a low potency for activating downstream signaling compared to the full-length ACTH.[5] However, some studies have reported that at higher concentrations (in the micromolar range), ACTH (11-24) can act as an agonist, stimulating the production of corticosterone and aldosterone in isolated rat adrenal cells. Unlike other ACTH fragments, it does not appear to induce the differentiation of primary mouse melanocytes.

The full-length ACTH peptide primarily signals through the MC2R, a G-protein coupled receptor, which activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This pathway is central to stimulating steroidogenesis. While ACTH (11-24) interacts with this receptor, some evidence suggests it may be linked to alternative signaling pathways, such as calcium (Ca2+) influx, in contrast to the ACTH (1-10) fragment which is more directly linked to cAMP production.

Q2: What is the recommended concentration range for ACTH (11-24) in in vitro experiments?

The optimal concentration of ACTH (11-24) is highly dependent on the cell type, the specific assay, and whether an agonistic or antagonistic effect is being investigated. A dose-response experiment is crucial for any new experimental setup.

Q3: My ACTH (11-24) treatment shows no effect. What are the possible causes?

Several factors could lead to a lack of response:

  • Incorrect Concentration: The concentration may be too low to elicit a response. While it can act as an antagonist at nanomolar concentrations, its agonistic effects are typically seen in the micromolar range.

  • Cell Type: The cells may not express the MC2R or the necessary accessory protein, Melanocortin Receptor Associated Protein (MRAP), which is required for the proper function and expression of MC2R at the cell surface.

  • Peptide Integrity: The peptide may have degraded due to improper storage or handling. Ensure it is stored at -20°C and dissolved in a suitable, sterile solvent.

  • Culture Conditions: The presence of steroids in the culture medium can significantly impact the cells' sensitivity to ACTH. Using charcoal-stripped serum can remove endogenous steroids and increase cellular responsiveness.

  • Assay Sensitivity: The endpoint being measured (e.g., cAMP levels, steroid production) may not be sensitive enough to detect subtle changes.

Q4: I am observing an agonistic effect (steroid production) when I expected ACTH (11-24) to be an antagonist. Is this normal?

Yes, this is a documented phenomenon. While often classified as an MC2R antagonist, ACTH (11-24) has been shown to stimulate steroidogenesis in certain cell types, particularly at concentrations of 3-4 µM and higher. If you are trying to achieve antagonism, it is critical to use a lower concentration (in the nM range) and to confirm the lack of agonistic activity in your specific cell system.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of ACTH (11-24) in various experimental contexts.

Table 1: Effective Concentrations of ACTH (11-24) in In Vitro Assays

Cell Type/SystemAssayEffectEffective ConcentrationCitation
HeLa cells (expressing mouse MC2R)Receptor BindingAntagonistIC50 ≈ 1 nM
Isolated Rat Zona Glomerulosa CellsAldosterone ProductionAgonistMinimum Effective Conc. = 4 µM
Isolated Rat Zona Fasciculata CellsCorticosterone ProductionAgonistMinimum Effective Conc. = 3 µM
Mouse Adrenal ExplantsmPER2Luc RhythmNo Effect0.1 µM (100 nM)
Bovine Adrenocortical CellsDNA SynthesisNo induction of desensitization0.01 - 10 nM

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Optimizing ACTH (11-24) Concentration

This protocol outlines a general approach to determining the optimal working concentration of ACTH (11-24) for a new in vitro assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep1 Literature Review: Identify starting concentration range (e.g., 1 nM - 10 µM) prep2 Prepare Stock Solution: Dissolve ACTH (11-24) in sterile PBS or DMSO. Aliquot and store at -20°C. prep1->prep2 exp1 Dose-Response Experiment: Treat cells with a wide range of concentrations (e.g., 7-point serial dilution). prep2->exp1 exp2 Cell Viability Assay (MTT/MTS): Assess cytotoxicity at all concentrations. Select non-toxic range. exp1->exp2 exp3 Functional Assay: Measure desired endpoint (e.g., cAMP, Cortisol) across the non-toxic range. exp2->exp3 an1 Data Analysis: Plot dose-response curve. Determine EC50 or IC50. exp3->an1 an2 Select Optimal Concentration: Choose concentration that gives the desired effect without impacting viability. an1->an2

Caption: Workflow for ACTH (11-24) concentration optimization.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay determines if ACTH (11-24) exhibits cytotoxic effects on the cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of ACTH (11-24). Include a "vehicle only" control and a "no cells" blank control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the "no cells" blank from all readings. Express the viability of treated cells as a percentage of the vehicle control.

Signaling Pathways and Troubleshooting Logic

ACTH (11-24) Signaling Context

The diagram below illustrates the established signaling pathway for full-length ACTH and the potential points of interaction and alternative mechanisms for the ACTH (11-24) fragment.

G ACTH Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol MRAP MRAP MC2R MC2R AC Adenylyl Cyclase MC2R->AC Stimulates cAMP cAMP AC->cAMP Generates GPCR_complex MC2R-MRAP Complex PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol/Corticosterone) PKA->Steroidogenesis Stimulates Ca Ca²⁺ Influx Ca->Steroidogenesis Stimulates ACTH_full ACTH (1-39) ACTH_full->MC2R High Affinity Activation ACTH_frag ACTH (11-24) ACTH_frag->MC2R Binds (Competitive Antagonist/Weak Agonist) ACTH_frag->Ca Potential Pathway (Agonistic Effect)

Caption: Simplified ACTH signaling pathways.

Troubleshooting Decision Tree

Use this logical guide to troubleshoot common issues encountered during in vitro assays with ACTH (11-24).

G cluster_no_effect cluster_unexpected_effect start Is the expected experimental result observed? cause1 Concentration too low/high? start->cause1 No cause5 Agonism seen instead of antagonism? start->cause5 No, result is unexpected end Experiment Successful start->end Yes cause2 Cells lack functional MC2R/MRAP? cause1->cause2 solution1 Perform wide dose-response. cause1->solution1 cause3 Peptide degraded? cause2->cause3 solution2 Verify receptor expression (qPCR/WB). Use positive control (ACTH 1-39). cause2->solution2 cause4 Culture conditions suboptimal? (e.g., non-stripped serum) cause3->cause4 solution3 Use fresh peptide stock. cause3->solution3 solution4 Use charcoal-stripped serum. cause4->solution4 solution5 Concentration is likely too high (in µM range). Lower concentration to nM range for antagonism. cause5->solution5

Caption: Troubleshooting logic for ACTH (11-24) experiments.

References

Technical Support Center: Preventing ACTH (11-24) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of Adrenocorticotropic Hormone (11-24) during experimental procedures to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (11-24) and why is it prone to degradation?

Adrenocorticotropic hormone (11-24) is a 14-amino acid peptide fragment of the full-length ACTH hormone[1]. Its sequence is Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[1][2]. Like all peptides, it is susceptible to degradation through both enzymatic and chemical pathways. Its specific composition, rich in basic amino acid residues (Lysine and Arginine), makes it a prime target for trypsin-like proteases, which are common in biological samples[3][4].

Q2: What are the primary causes of ACTH (11-24) degradation in experiments?

Degradation of ACTH (11-24) can be categorized into two main types:

  • Enzymatic Degradation: This is the most significant cause of degradation in biological experiments. Proteases, which are enzymes that break down proteins and peptides, are abundant in cell culture media (especially when supplemented with serum), plasma, and cell lysates. These enzymes can cleave the peptide bonds of ACTH (11-24), rendering it inactive.

  • Chemical Instability: This involves non-enzymatic processes. Key factors include:

    • pH: Prolonged exposure to pH levels above 8.0 should be avoided to minimize chemical degradation such as hydrolysis.

    • Temperature: Higher temperatures accelerate the activity of proteases and can increase the rate of chemical degradation. Storing samples at room temperature for extended periods leads to significant peptide loss.

    • Oxidation: While ACTH (11-24) does not contain the most easily oxidized residues like Cysteine or Methionine, improper storage can still lead to gradual oxidative damage.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can cause physical stress and degradation.

Q3: How should I properly store lyophilized and reconstituted ACTH (11-24)?

Proper storage is critical for maintaining the stability and activity of ACTH (11-24). Lyophilized peptides are significantly more stable than those in solution.

Table 1: Recommended Storage Conditions for ACTH (11-24)

FormTemperatureDurationKey Considerations
Lyophilized Powder -80°C2 yearsStore in a tightly sealed, desiccated container away from light.
-20°C1 yearEnsure the container is well-sealed to prevent moisture absorption.
Stock Solution (in Solvent) -80°CUp to 6 monthsAliquot into single-use, low-protein-binding tubes to avoid freeze-thaw cycles.
-20°CUp to 1 monthFlash-freeze aliquots before storing. Avoid slow freezing.

Q4: What are protease inhibitors and when should I use them?

Protease inhibitors are small molecules that block the activity of proteases. They are essential for protecting ACTH (11-24) from enzymatic degradation in any experiment involving biological samples like cell lysates, tissue homogenates, plasma, or serum. It is recommended to add a protease inhibitor cocktail to your sample buffer immediately before cell lysis or sample processing to ensure the peptide remains intact.

Q5: Which protease inhibitor cocktail should I choose?

A broad-spectrum protease inhibitor cocktail is generally recommended to inhibit the most common classes of proteases. These cocktails are commercially available and typically contain a mixture of inhibitors at optimized concentrations.

Table 2: Common Protease Inhibitors and Their Targets

InhibitorTarget Protease ClassNotes
AEBSF, PMSF, Aprotinin Serine ProteasesEffective against trypsin-like enzymes that cleave after Lysine and Arginine.
E-64, Leupeptin Cysteine ProteasesLeupeptin also shows some activity against serine proteases.
Pepstatin A Aspartic ProteasesImportant for experiments involving lysosomal lysates.
Bestatin AminopeptidasesInhibits enzymes that cleave amino acids from the N-terminus of the peptide.
EDTA MetalloproteasesChelates the metal ions required for metalloprotease activity. Use an EDTA-free cocktail if your experiment requires divalent cations (e.g., Ca²⁺, Mg²⁺).

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected activity of ACTH (11-24) in my assay.

This issue is frequently linked to peptide degradation. Follow this guide to identify and resolve the problem.

Possible Cause 1: Degradation During Storage or Handling

  • Troubleshooting Steps:

    • Confirm Storage Temperature: Verify that lyophilized peptide and stock solutions are stored at the correct temperatures (-20°C or -80°C).

    • Check for Moisture: Before opening a vial of lyophilized powder, always allow it to warm to room temperature in a desiccator (approx. 30 minutes) to prevent condensation from forming inside. Peptides are often hygroscopic and moisture accelerates degradation.

    • Avoid Freeze-Thaw Cycles: Are you using a fresh aliquot for each experiment? Repeated freezing and thawing of a stock solution is a major cause of peptide degradation.

Possible Cause 2: Degradation During the Experiment

  • Troubleshooting Steps:

    • Add Protease Inhibitors: If you are working with cell or tissue lysates, plasma, or serum-containing media, the addition of a broad-spectrum protease inhibitor cocktail is crucial. Add the cocktail to the lysis buffer or media just before use.

    • Control Temperature: Perform all experimental steps on ice where possible. Low temperatures reduce the activity of endogenous proteases.

    • Minimize Incubation Time: Reduce the duration of the experiment as much as feasible to limit the peptide's exposure to potentially degrading enzymes.

    • Evaluate Culture Media: If using serum in cell culture, consider heat-inactivating it (56°C for 30 minutes) to denature some proteases. Alternatively, if the experimental design permits, use a serum-free medium.

Table 3: Impact of Temperature and Time on ACTH Stability in Plasma

Sample ConditionTemperatureTimeApproximate Stability
Uncentrifuged Whole Blood (EDTA)Room Temperature (~22°C)6 hoursStable (<10% degradation).
Uncentrifuged Whole Blood (EDTA)Room Temperature (~22°C)8 hoursUnstable (>10% degradation).
Uncentrifuged Whole Blood (EDTA)Refrigerated (4°C)8 hoursStable (<10% degradation).
Plasma (EDTA)Room Temperature (~22°C)2 hoursSignificant degradation occurs.
Plasma (EDTA)Refrigerated (4°C)< 8 hoursStable.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of ACTH (11-24)

  • Equilibration: Remove the vial of lyophilized ACTH (11-24) from the freezer and place it in a desiccator at room temperature for at least 30 minutes.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in a sterile, recommended solvent such as sterile water or PBS (pH 7.4) to a desired stock concentration (e.g., 1 mg/mL). Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

  • Storage: Flash-freeze the aliquots and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: General Protocol for Using ACTH (11-24) in Cell Culture

  • Media Preparation: If using a medium containing serum, consider using heat-inactivated serum or, if possible, switch to a serum-free medium for the duration of the experiment.

  • Inhibitor Addition (Optional but Recommended): If significant protease activity is suspected from the cells, consider adding a protease inhibitor cocktail to the medium, ensuring it is compatible with live cells and your experimental endpoint.

  • Peptide Preparation: Thaw a single aliquot of the ACTH (11-24) stock solution on ice.

  • Dilution: Dilute the stock solution to the final working concentration in your pre-warmed cell culture medium immediately before adding it to the cells.

  • Incubation: Add the diluted peptide to your cell cultures and proceed with the incubation, minimizing the duration where possible.

Visual Guides

cluster_causes Primary Degradation Threats cluster_prevention Prevention Strategies Enzymatic (Proteases) Enzymatic (Proteases) Protease Inhibitors Protease Inhibitors Enzymatic (Proteases)->Protease Inhibitors Blocked by Chemical (pH, Temp) Chemical (pH, Temp) Low Temperature (Ice) Low Temperature (Ice) Chemical (pH, Temp)->Low Temperature (Ice) Slowed by pH Control pH Control Chemical (pH, Temp)->pH Control Mitigated by Proper Storage Proper Storage ACTH (11-24) ACTH (11-24) ACTH (11-24)->Proper Storage Preserved by Degraded Peptide Degraded Peptide ACTH (11-24)->Degraded Peptide Degradation Pathways

Caption: Key threats to ACTH (11-24) stability and corresponding prevention strategies.

cluster_exp Day of Experiment start Receive Lyophilized ACTH (11-24) storage Store at -80°C in Desiccator start->storage reconstitute Equilibrate Vial Reconstitute in Buffer storage->reconstitute aliquot Aliquot into Single-Use Low-Bind Tubes reconstitute->aliquot store_solution Flash Freeze & Store Aliquots at -80°C aliquot->store_solution thaw Thaw One Aliquot on Ice store_solution->thaw dilute Dilute Peptide to Working Concentration thaw->dilute prepare_sample Prepare Biological Sample (e.g., Lysis Buffer + Protease Inhibitors) run_assay Add to Sample & Run Assay on Ice dilute->run_assay analyze Analyze Results run_assay->analyze

Caption: Recommended experimental workflow to maintain ACTH (11-24) integrity.

cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Inhibitor peptide1 ACTH (11-24) K-P-V-G-K-K-R-R... cleavage1 Cleavage! peptide1->cleavage1 protease1 {Protease (Trypsin-like)} protease1->cleavage1 fragments1 Inactive Fragments cleavage1->fragments1 peptide2 ACTH (11-24) K-P-V-G-K-K-R-R... protease2 {Protease (Trypsin-like)} blocked Blocked protease2->blocked Binds to Active Site inhibitor {Protease Inhibitor} inhibitor->blocked blocked->peptide2 Peptide is Protected

Caption: Mechanism of action for protease inhibitors in protecting ACTH (11-24).

References

Technical Support Center: ACTH (11-24) Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers utilizing the adrenocorticotropic hormone fragment, ACTH (11-24), as a competitive antagonist for the Melanocortin 2 Receptor (MC2R).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I not observing any antagonist activity with my ACTH (11-24) peptide?

Failure to observe the expected antagonist effect of ACTH (11-24) can arise from issues with the peptide itself, the experimental setup, or the assay conditions.

A. Peptide Integrity and Handling

  • Purity and Age: Ensure the ACTH (11-24) peptide is from a reputable supplier with high purity (typically >95%). Peptides are susceptible to degradation over time, even when stored as a lyophilized powder.

  • Proper Storage: Lyophilized ACTH (11-24) should be stored at -20°C or -80°C for long-term stability. Once reconstituted, peptide solutions are much less stable. It is recommended to prepare fresh solutions for each experiment or, if necessary, aliquot stock solutions and store them at -80°C for a limited time (up to 1 month) to avoid repeated freeze-thaw cycles.

  • Solubility: ACTH (11-24) is soluble in aqueous buffers like PBS (pH 7.2). Ensure the peptide is fully dissolved before use. If you observe any precipitation, sonication may be required.

B. Experimental Design and Controls

  • Receptor Specificity: ACTH (11-24) is a selective antagonist for the MC2R (ACTH Receptor). It shows no significant binding to other melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) at high concentrations. Confirm that your experimental system (e.g., cell line) expresses functional MC2R.

  • Agonist Concentration: In functional assays, the concentration of the agonist (e.g., full-length ACTH (1-39)) is critical. If the agonist concentration is too high, it can overwhelm the competitive antagonism. It is recommended to use an agonist concentration around its EC₈₀ (the concentration that produces 80% of its maximal effect) to provide a sufficient window for observing inhibition.[1]

  • Positive Control: Include a known, non-peptide MC2R antagonist in your experiments, if available, to validate that the assay system is capable of detecting antagonism.

  • Vehicle Control: Ensure that the solvent used to dissolve the ACTH (11-24) and the agonist does not interfere with the assay at the final concentration used.

C. Assay Conditions

  • Incubation Time: Allow sufficient pre-incubation time for the antagonist (ACTH (11-24)) to bind to the receptor before adding the agonist. This is typically in the range of 15-30 minutes.

  • Cell Health and Density: Ensure that the cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent or stressed cells can exhibit altered receptor expression and signaling, leading to inconsistent results.

Question 2: What is the expected potency of ACTH (11-24) and what concentration range should I use?

ACTH (11-24) acts as a competitive antagonist at the MC2R with potency in the nanomolar range.

  • In Vitro Potency: Studies have shown that ACTH (11-24) has an inhibitory constant (Kᵢ) of approximately 1.7 nM in rat adrenal cortex membranes and an IC₅₀ of about 1 nM in HeLa cells expressing the mouse MC2R.[1]

  • Recommended Concentration Range: For a functional assay, a dose-response curve for ACTH (11-24) should typically cover a range from 10⁻¹¹ M to 10⁻⁶ M to determine the IC₅₀ value.

Question 3: My results are inconsistent between experiments. What are the likely causes?

Inconsistency in results is a common challenge in cell-based assays and can often be traced to procedural variability.

  • Peptide Aliquoting: Avoid multiple freeze-thaw cycles of your ACTH (11-24) stock solution. Prepare single-use aliquots and store them at -80°C.

  • Cell Culture Conditions: Maintain consistent cell culture practices, including passage number, seeding density, and media composition. High passage numbers can lead to changes in receptor expression levels.

  • Assay Buffer and Reagents: Use freshly prepared buffers and reagents for each experiment to avoid degradation.

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially when performing serial dilutions.

Quantitative Data Summary

The binding affinity and functional activity of ACTH (11-24) are highly specific to the Melanocortin 2 Receptor (MC2R).

PeptideReceptorSpeciesAssay TypeValueReference
ACTH (11-24) MC2R MouseCompetitive AntagonismIC₅₀ ≈ 1 nM[1]
ACTH (11-24) MC2R RatCompetitive BindingKᵢ = 1.7 nM
ACTH (11-24) MC1RMultipleCompetitive BindingNo displacement at 100 µM
ACTH (11-24) MC3RMultipleCompetitive BindingNo displacement at 100 µM
ACTH (11-24) MC4RMultipleCompetitive BindingNo displacement at 100 µM
ACTH (11-24) MC5RMultipleCompetitive BindingNo displacement at 100 µM
ACTH (1-39)MC2RMouseBinding AffinityKₑ = 0.84 nM[1]

Experimental Protocols & Methodologies

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of ACTH (11-24) by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-ACTH (1-39)) from the MC2R.

Materials:

  • Cell membranes prepared from cells expressing MC2R (e.g., Y1 adrenal cells or transfected HEK293 cells).

  • Radioligand: ¹²⁵I-ACTH (1-39).

  • Unlabeled Ligands: ACTH (11-24) and ACTH (1-39).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize MC2R-expressing cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL cell membranes, 50 µL ¹²⁵I-ACTH (at a concentration near its Kₑ), and 50 µL Binding Buffer.

    • Non-specific Binding: 50 µL cell membranes, 50 µL ¹²⁵I-ACTH, and 50 µL of a high concentration of unlabeled ACTH (1-39) (e.g., 1 µM).

    • Competition: 50 µL cell membranes, 50 µL ¹²⁵I-ACTH, and 50 µL of varying concentrations of ACTH (11-24) (e.g., 10⁻¹¹ M to 10⁻⁶ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of ACTH (11-24).

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Functional Antagonist Assay (cAMP Measurement)

This protocol measures the ability of ACTH (11-24) to inhibit the production of cyclic AMP (cAMP) stimulated by an MC2R agonist (ACTH (1-39)).

Materials:

  • MC2R-expressing cells (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation Buffer: HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor) and 0.1% BSA.

  • Agonist: ACTH (1-39).

  • Antagonist: ACTH (1-24).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed MC2R-expressing cells into a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation with Antagonist:

    • Aspirate the culture medium and wash the cells once with Stimulation Buffer.

    • Add 50 µL of ACTH (11-24) diluted in Stimulation Buffer to the appropriate wells. For a full dose-response curve, use serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁶ M).

    • Include "vehicle" control wells containing only Stimulation Buffer.

    • Incubate the plate at 37°C for 20 minutes.

  • Agonist Stimulation:

    • Add 50 µL of ACTH (1-39) at a final concentration equal to its EC₈₀ to all wells (except for the basal control wells, which receive only buffer).

    • Incubate at 37°C for 15-30 minutes.

  • cAMP Measurement:

    • Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Normalize the data to the control wells (agonist-only stimulation set to 100% and basal levels to 0%).

    • Plot the percent inhibition against the log concentration of ACTH (11-24).

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Pathways and Workflows

G cluster_pathway MC2R Signaling & Antagonism Agonist ACTH (1-39) (Agonist) Receptor MC2R Agonist->Receptor Binds & Activates Antagonist ACTH (11-24) (Antagonist) Antagonist->Receptor Binds & Blocks MRAP MRAP G_Protein Gαs Receptor->G_Protein Activates MRAP->Receptor Required for Function/Trafficking AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Steroidogenesis PKA->Response Leads to

Caption: MC2R signaling pathway and the inhibitory mechanism of ACTH (11-24).

G cluster_workflow Functional Antagonist (cAMP) Assay Workflow Start Start: Seed MC2R-expressing cells in 96-well plate Wash Wash cells with Stimulation Buffer Start->Wash Add_Antagonist Add serial dilutions of ACTH (11-24) or Vehicle Wash->Add_Antagonist Preincubation Pre-incubate for 20 min at 37°C Add_Antagonist->Preincubation Add_Agonist Add ACTH (1-39) agonist (at EC80 concentration) Preincubation->Add_Agonist Incubation Incubate for 15-30 min at 37°C Add_Agonist->Incubation Lyse Lyse cells and add cAMP detection reagents Incubation->Lyse Measure Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Measure Analyze Analyze Data: Normalize and fit IC50 curve Measure->Analyze

Caption: Experimental workflow for a functional cAMP antagonist assay.

G cluster_troubleshooting Troubleshooting Logic: No Antagonist Activity Start No Antagonist Effect Observed CheckPeptide Check Peptide Integrity: - Freshly prepared? - Stored correctly? - Fully dissolved? Start->CheckPeptide CheckControls Verify Controls: - Positive control works? - Vehicle has no effect? Start->CheckControls CheckAssay Review Assay Conditions: - Agonist at EC80? - Correct incubation times? - Cell health/density optimal? Start->CheckAssay CheckReceptor Confirm System Validity: - Cell line expresses MC2R? - Low passage number? Start->CheckReceptor Outcome1 Re-run with fresh peptide CheckPeptide->Outcome1 If issues found Outcome2 Optimize assay parameters CheckControls->Outcome2 If controls fail CheckAssay->Outcome2 If parameters are off Outcome3 Validate cell line CheckReceptor->Outcome3 If expression is unknown or cells are old

References

Technical Support Center: ACTH (11-24) In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ACTH (11-24) in in vivo experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and accurate execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (11-24) and what is its primary mechanism of action?

A1: ACTH (11-24) is a peptide fragment of the full-length Adrenocorticotropic Hormone. It is primarily known as a competitive antagonist of the Melanocortin 2 Receptor (MC2R), also known as the ACTH receptor.[1][] By binding to MC2R, it blocks the endogenous full-length ACTH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the production and release of corticosteroids like cortisol and corticosterone.[3] However, it is crucial to note that some studies have reported weak partial agonist activity, particularly at higher concentrations.[3][4]

Q2: What is the best vehicle for dissolving and administering ACTH (11-24) in vivo?

A2: The recommended primary vehicle for ACTH (11-24) is a sterile, aqueous buffer. Sterile phosphate-buffered saline (PBS) at pH 7.2 or sterile 0.9% saline are the most common and appropriate choices for in vivo administration. The peptide exhibits good solubility in these aqueous solutions.

Q3: I'm having trouble dissolving ACTH (11-24). What should I do?

A3: If you encounter solubility issues, consider the following:

  • Sonication: Gentle sonication can aid in dissolving the peptide in aqueous buffers. One supplier suggests that concentrations up to 100 mg/mL in water can be achieved with ultrasonication.

  • pH Adjustment: Ensure the pH of your saline or PBS is near neutral (7.2-7.4). Peptide solubility is often lowest at its isoelectric point.

  • Avoid DMSO as a primary solvent: While many peptides are dissolved in Dimethyl Sulfoxide (DMSO), ACTH (11-24) has poor to slight solubility in it. If a co-solvent system is absolutely necessary for a high-concentration formulation, a minimal amount of DMSO could be used, but the final solution should be predominantly aqueous. A typical co-solvent vehicle might involve dissolving the peptide in a small amount of DMSO and then diluting it with saline or a mixture of PEG300 and Tween 80, but this should be validated for your specific experiment.

Q4: How should I store ACTH (11-24) powder and prepared solutions?

A4:

  • Powder: The lyophilized powder should be stored at -20°C and is stable for several years under these conditions.

  • Solutions: It is highly recommended to prepare solutions fresh on the day of use. Aqueous solutions of peptides may not be stable for long periods. If a stock solution must be made, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one month. One source advises against storing aqueous solutions for more than one day.

Q5: Can I expect any toxic effects from ACTH (11-24) in my animal model?

A5: As a fragment of an endogenous peptide, ACTH (11-24) is generally expected to have low toxicity. However, as with any experimental compound, it is crucial to perform a pilot study to determine the maximum tolerated dose and to observe the animals for any adverse effects, especially when using high concentrations or novel administration routes.

Data Summary Tables

Table 1: Solubility of ACTH (11-24)

Solvent/VehicleReported SolubilityNotesCitations
PBS (pH 7.2)≥10 mg/mLRecommended for in vivo use.
PBS (pH 7.2)~5 mg/mLRecommended for in vivo use.
Water10 mM (~16.5 mg/mL)Sonication is recommended.
Water100 mg/mLRequires ultrasonication.
DMSOSlightly soluble (0.1-1 mg/mL)Not recommended as a primary solvent.
DMSOInsolubleConflicting report, caution advised.

Table 2: Storage and Stability of ACTH (11-24)

FormStorage TemperatureRecommended DurationNotesCitations
Lyophilized Powder-20°C≥ 4 yearsKeep away from moisture.
In Aqueous Solution4°C or Room TemperatureUse immediately (same day)Peptide may degrade; not recommended for storage.
In Solvent (Stock)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
In Solvent (Stock)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with ACTH (11-24).

Guide 1: Issue - Lack of Expected Antagonistic Effect

If ACTH (11-24) fails to antagonize the effects of ACTH in your model, consider the following workflow.

G A Start: No Antagonistic Effect Observed B Verify Peptide Integrity A->B C Was the solution prepared fresh from powder stored at -20°C? B->C No E Verify Dose and Administration B->E Yes D Degradation is likely. Use fresh peptide and prepare solution immediately before use. C->D F Was the dose calculated correctly? Was the injection technique (e.g., IP, SC) performed accurately? E->F No H Review Experimental Design E->H Yes G Recalculate dose. Re-evaluate injection technique. Ensure no leakage from injection site. F->G I Is the dose of the agonist (ACTH) too high, overcoming competitive antagonism? H->I Possibly J Perform a dose-response curve for both agonist and antagonist to determine optimal concentrations. I->J G A Start: Unexpected Agonist Effect Observed B Evaluate Concentration A->B C Are you using a high concentration of ACTH (11-24)? B->C Yes E Check for Contamination B->E No D The peptide may exhibit partial agonist activity at high concentrations. Perform a dose-response curve with ACTH (11-24) alone. C->D F Is it possible the peptide is contaminated with full-length ACTH? E->F Possibly H Consider Biased Agonism E->H Unlikely, but possible G Verify peptide purity with the supplier. Consider sourcing from a different vendor. F->G I Could the peptide be activating a different signaling pathway than the canonical cAMP route? H->I Yes J This is a complex mechanism. Review literature on MC2R biased agonism. This may be a novel finding. I->J G cluster_0 Cell Membrane cluster_1 Cytosol MC2R MC2R Gs Gαs Protein MC2R->Gs activates MRAP MRAP MRAP->MC2R required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A cAMP->PKA activates Steroidogenesis Steroidogenesis (Cortisol/Corticosterone Production) PKA->Steroidogenesis stimulates ACTH ACTH (Agonist) ACTH->MC2R Binds & Activates ACTH_11_24 ACTH (11-24) (Antagonist) ACTH_11_24->MC2R Binds & Blocks

References

Potential off-target effects of ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ACTH (11-24).

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during experiments involving ACTH (11-24).

Q1: I am observing unexpected agonist activity with ACTH (11-24) in my steroidogenesis assay. Isn't it supposed to be an antagonist?

A1: This is a well-documented observation. While ACTH (11-24) is primarily characterized as a competitive antagonist of the melanocortin-2 receptor (MC2R), some studies have reported weak partial agonist activity, particularly at high concentrations. This can be due to several factors:

  • Receptor Reserve: In systems with a high density of MC2R, even a ligand with very low intrinsic efficacy (like ACTH (11-24)) can elicit a measurable response.

  • Constitutive Activity: If the MC2R in your experimental system exhibits high constitutive (basal) activity, a ligand classified as an antagonist may reveal some partial agonism.[1][2]

  • Assay Conditions: The specific conditions of your assay, such as incubation time and the concentration of other signaling molecules, can influence the observed activity.

  • Peptide Purity and Integrity: Ensure the purity and integrity of your ACTH (11-24) peptide. Degradation or impurities could lead to unexpected results.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Characterize the full dose-response of ACTH (11-24) in your assay. This will help determine if the agonist activity is only present at high concentrations.

  • Use a Known Full Agonist: Compare the maximal response of ACTH (11-24) to that of a full agonist like ACTH (1-24). This will help quantify its partial agonist activity.

  • Confirm with a cAMP Assay: Since steroidogenesis is a downstream event, measure the effect of ACTH (11-24) on cAMP production. A lack of significant cAMP accumulation would support its primary role as an antagonist.

  • Peptide Quality Control: If possible, verify the purity and sequence of your ACTH (11-24) peptide using techniques like HPLC and mass spectrometry.

Q2: How can I confirm that ACTH (11-24) is effectively antagonizing the MC2R in my experiment?

A2: To confirm the antagonist activity of ACTH (11-24), you should perform a competitive assay with a known MC2R agonist.

Experimental Approach:

  • Establish an Agonist Dose-Response Curve: Determine the EC50 of a full agonist (e.g., ACTH (1-24)) in your assay system (e.g., cAMP accumulation or steroidogenesis).

  • Co-incubation with ACTH (11-24): Perform the agonist dose-response curve in the presence of a fixed concentration of ACTH (11-24) (e.g., at its IC50 or 10x IC50).

  • Analyze the Curve Shift: An effective competitive antagonist will cause a rightward shift in the agonist's dose-response curve, indicating that a higher concentration of the agonist is required to achieve the same level of response. The maximal response to the agonist should not be significantly reduced.

Q3: I am not seeing any effect of ACTH (11-24) in my assay. What could be the problem?

A3: A lack of effect could be due to several reasons:

  • Incorrect Receptor Subtype: ACTH (11-24) is specific for the MC2R. Ensure your cell system expresses functional MC2R. It has been shown to have no significant affinity for MC1R, MC3R, MC4R, or MC5R at concentrations up to 100 µM.

  • Peptide Solubility and Stability: Ensure that ACTH (11-24) is properly dissolved and has not degraded. Prepare fresh solutions and consider the recommended storage conditions.

  • Insufficient Concentration: The effective concentration of ACTH (11-24) as an antagonist is typically in the nanomolar range. Verify that you are using an appropriate concentration range.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the antagonistic effects. Optimize your assay conditions to ensure a robust signal-to-noise ratio.

Q4: Are there any known off-target effects of ACTH (11-24) on other melanocortin receptors?

A4: Based on available data, ACTH (11-24) is highly selective for the MC2R and does not significantly interact with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) at physiological concentrations. Studies have shown that it does not displace radiolabeled ligands from these receptors even at high concentrations (e.g., 100 µM).

Data Presentation

The following tables summarize the quantitative data on the interaction of ACTH (11-24) with melanocortin receptors.

Table 1: Antagonist Activity of ACTH (11-24) at the MC2 Receptor

SpeciesAssay TypeParameterValue
MousecAMP GenerationIC50~1 x 10⁻⁹ M
HumanRadioligand BindingpKd9.0

Table 2: Binding Affinity of ACTH (11-24) for Other Melanocortin Receptors

ReceptorSpeciesAssay TypeResult
MC1RNot SpecifiedRadioligand DisplacementNo displacement at 100 µM
MC3RNot SpecifiedRadioligand DisplacementNo displacement at 100 µM
MC4RNot SpecifiedRadioligand DisplacementNo displacement at 100 µM
MC5RNot SpecifiedRadioligand DisplacementNo displacement at 100 µM

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ACTH (11-24).

Protocol 1: Radioligand Binding Assay for MC2R

This protocol is for determining the binding affinity of ACTH (11-24) to the MC2R using a competitive binding assay with a radiolabeled ligand (e.g., [125I]-ACTH (1-24)).

Materials:

  • Cells or membranes expressing MC2R (e.g., Y1 cells, or transfected cell lines like CHO or HEK293 co-expressing MRAP)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Radioligand: [125I]-ACTH (1-24)

  • Unlabeled Ligand: ACTH (11-24) and ACTH (1-24) (for non-specific binding)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation (if applicable):

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled ACTH (1-24) (e.g., 1 µM) for non-specific binding.

      • 50 µL of various concentrations of ACTH (11-24) (for competition curve).

      • 50 µL of [125I]-ACTH (1-24) at a concentration near its Kd.

      • 50 µL of membrane preparation (typically 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of ACTH (11-24).

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of ACTH (11-24) on intracellular cyclic AMP (cAMP) levels in cells expressing MC2R.

Materials:

  • Cells expressing MC2R (e.g., Y1 cells or transfected cell lines)

  • Cell culture medium

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • ACTH (1-24) (agonist)

  • ACTH (11-24) (test compound)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

    • Incubate for 24-48 hours.

  • Agonist/Antagonist Treatment:

    • For antagonist mode:

      • Pre-incubate the cells with various concentrations of ACTH (11-24) in stimulation buffer for 15-30 minutes at 37°C.

      • Add ACTH (1-24) at its EC80 concentration and incubate for an additional 15-30 minutes at 37°C.

    • For agonist mode:

      • Incubate the cells with various concentrations of ACTH (11-24) in stimulation buffer for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • For antagonist mode, plot the cAMP concentration against the log concentration of ACTH (11-24) and determine the IC50 value.

    • For agonist mode, plot the cAMP concentration against the log concentration of ACTH (11-24) to determine if it stimulates cAMP production.

Protocol 3: In Vitro Steroidogenesis Assay

This protocol measures the production of corticosteroids (e.g., cortisol or corticosterone) from adrenal cells in response to ACTH (11-24). The H295R human adrenocortical carcinoma cell line is a commonly used model.

Materials:

  • H295R cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)

  • Serum-free medium

  • ACTH (1-24) (positive control)

  • ACTH (11-24) (test compound)

  • 24-well cell culture plates

  • ELISA kit for cortisol or corticosterone measurement

Procedure:

  • Cell Seeding and Differentiation:

    • Seed H295R cells in 24-well plates and allow them to adhere and grow to near confluency.

    • To enhance steroidogenic capacity, cells can be cultured in a serum-free medium containing insulin, transferrin, and selenium for 24 hours prior to the experiment.

  • Treatment:

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of ACTH (11-24) or ACTH (1-24) as a positive control.

    • For antagonist studies, pre-incubate with ACTH (11-24) before adding a stimulatory concentration of ACTH (1-24).

    • Incubate for 24-48 hours at 37°C.

  • Supernatant Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge to remove any cellular debris.

  • Steroid Measurement:

    • Measure the concentration of cortisol or corticosterone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Normalization and Analysis:

    • After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the steroid production data.

    • Plot the normalized steroid concentration against the log concentration of the test compound.

    • Determine EC50 or IC50 values using non-linear regression analysis.

Mandatory Visualizations

This section provides diagrams to visualize key concepts related to ACTH (11-24) activity.

MC2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds and Activates ACTH_11_24 ACTH (11-24) ACTH_11_24->MC2R Binds and Blocks G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates

Caption: MC2R signaling pathway and inhibition by ACTH (11-24).

Troubleshooting_Workflow start Unexpected Agonist Activity with ACTH (11-24) check_concentration Is the agonist activity only at high concentrations? start->check_concentration dose_response Perform full dose-response curve check_concentration->dose_response Yes troubleshoot_assay Is the assay system prone to high basal activity? check_concentration->troubleshoot_assay No compare_agonist Compare to full agonist (e.g., ACTH 1-24) dose_response->compare_agonist partial_agonism Conclusion: Weak Partial Agonism compare_agonist->partial_agonism check_purity Check peptide purity and integrity troubleshoot_assay->check_purity No optimize_assay Optimize assay conditions (e.g., cell density, incubation time) troubleshoot_assay->optimize_assay Yes retest Re-test with optimized assay optimize_assay->retest

Caption: Troubleshooting workflow for unexpected agonist activity.

References

Technical Support Center: Interpreting Conflicting Results with ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the adrenocorticotropic hormone fragment, ACTH (11-24). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the often conflicting experimental outcomes reported for this peptide. Here, we delve into the dual nature of ACTH (11-24) as both a competitive antagonist and a weak partial agonist, providing detailed experimental protocols and clarifying the underlying signaling pathways to help you interpret your results with greater confidence.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing conflicting results with ACTH (11-24)? Some studies report it as an antagonist, while others show it can stimulate steroidogenesis.

A1: The dual functionality of ACTH (11-24) is a key point of confusion. Its effect is highly dependent on the experimental context, particularly the cell type, concentration used, and the specific endpoint being measured. At the melanocortin 2 receptor (MC2R), ACTH (11-24) can act as a competitive antagonist, blocking the binding and subsequent signaling of full-length ACTH (1-39) or ACTH (1-24). However, in certain experimental systems, particularly at higher concentrations, it can also act as a weak partial agonist, directly stimulating steroidogenesis to a lesser extent than the full-length hormone. This agonist activity is thought to be mediated through a different signaling pathway than the canonical ACTH-cAMP route.

Q2: What are the primary signaling pathways activated by ACTH (11-24)?

A2: Full-length ACTH primarily signals through the G-protein coupled receptor MC2R, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In contrast, the weak agonist activity of ACTH (11-24) is believed to be mediated primarily through an increase in intracellular calcium ion (Ca2+) influx. This differential activation of second messenger systems is a major reason for the observed conflicting results.

Q3: Can ACTH (11-24) have pro-inflammatory or anti-inflammatory effects?

A3: The direct inflammatory effects of ACTH (11-24) are not as well-characterized as those of full-length ACTH. Full-length ACTH can have both glucocorticoid-dependent anti-inflammatory effects (via cortisol production) and direct, glucocorticoid-independent immunomodulatory effects. Some studies suggest that ACTH can modulate cytokine production in adrenal cells.[1][2] The fragment ACTH (11-24) has been used as an antagonist to block the anti-inflammatory (anti-edema) effects of electroacupuncture, which are mediated by the hypothalamic-pituitary-adrenal (HPA) axis. This suggests that by blocking the ACTH receptor, it can interfere with anti-inflammatory signaling. However, more research is needed to determine if ACTH (11-24) itself has intrinsic pro- or anti-inflammatory properties.

Troubleshooting Guide

This section provides guidance on common issues encountered during experiments with ACTH (11-24).

Issue 1: Inconsistent Steroidogenic Response to ACTH (11-24)

Possible Cause 1: Cell Type and Condition. The responsiveness of adrenal cells to ACTH (11-24) can vary significantly. Primary bovine or human adrenocortical cells may behave differently than immortalized cell lines like H295R. Cell passage number, culture density, and overall health can also impact results.

Troubleshooting Steps:

  • Cell Line Authentication: Ensure your cell line is authenticated and free from contamination.

  • Standardize Culture Conditions: Use a consistent cell seeding density and passage number for all experiments.

  • Primary Cell Characterization: If using primary cells, characterize their responsiveness to a known agonist like ACTH (1-24) or forskolin to ensure they are healthy and functional.

Possible Cause 2: Peptide Concentration. The effect of ACTH (11-24) is dose-dependent. At lower concentrations, its antagonist properties may be more prominent, while at higher concentrations, weak agonist effects might be observed.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment for ACTH (11-24) to determine the optimal concentration for observing either antagonist or agonist effects in your specific system.

  • Purity and Integrity of Peptide: Verify the purity and integrity of your ACTH (11-24) peptide stock. Degradation can lead to inconsistent results.

Issue 2: Difficulty in Distinguishing Antagonist vs. Agonist Effects

Possible Cause: Inappropriate Experimental Design. To clearly differentiate between antagonist and agonist activities, specific experimental setups are required.

Troubleshooting Steps:

  • Antagonist Assay: To assess antagonist activity, pre-incubate your cells with varying concentrations of ACTH (11-24) before stimulating with a fixed, sub-maximal concentration of full-length ACTH (1-24). A successful antagonist will inhibit the ACTH (1-24)-induced response in a dose-dependent manner.

  • Agonist Assay: To assess agonist activity, treat cells with ACTH (11-24) alone and measure the steroidogenic output. Compare this to the response induced by a maximal concentration of ACTH (1-24).

Data Presentation

To facilitate the interpretation of your results, we recommend summarizing all quantitative data in clearly structured tables.

Table 1: Example Data Summary for Steroidogenesis Assay

TreatmentConcentrationCortisol (ng/mL)Standard Deviation
Vehicle Control-5.20.8
ACTH (1-24)1 nM55.84.3
ACTH (11-24)1 µM15.12.1
ACTH (11-24) + ACTH (1-24)1 µM + 1 nM32.53.5

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the effects of ACTH (11-24).

Protocol 1: Primary Bovine Adrenocortical Cell Culture and Steroidogenesis Assay

Materials:

  • Fresh bovine adrenal glands

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Collagenase Type II

  • DNase I

  • ACTH (1-24) and ACTH (11-24) peptides

  • Cortisol ELISA kit

Procedure:

  • Cell Isolation:

    • Aseptically remove the adrenal cortex and mince the tissue.

    • Digest the tissue with Collagenase Type II and DNase I in DMEM/F12 at 37°C with gentle agitation.

    • Filter the cell suspension through a sterile mesh to remove undigested tissue.

    • Wash the cells with DMEM/F12 and centrifuge to obtain a cell pellet.

  • Cell Culture:

    • Resuspend the cells in DMEM/F12 supplemented with 10% FBS and 2.5% HS.

    • Plate the cells in multi-well plates at a desired density.

    • Allow the cells to adhere and grow to confluence.

  • Steroidogenesis Assay:

    • Wash the confluent cells with serum-free medium.

    • Add fresh serum-free medium containing the desired concentrations of ACTH peptides (or vehicle control).

    • Incubate for the desired time period (e.g., 24 hours) at 37°C.

    • Collect the supernatant for cortisol measurement.

    • Quantify cortisol levels using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: cAMP Measurement by Competitive ELISA

Materials:

  • Cultured adrenal cells

  • ACTH peptides

  • Cell lysis buffer

  • cAMP competitive ELISA kit

Procedure:

  • Cell Treatment:

    • Plate and culture adrenal cells as described above.

    • Wash the cells and replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the desired concentrations of ACTH peptides and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with the provided lysis buffer.

  • cAMP ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysate to a plate pre-coated with a cAMP antibody, followed by the addition of a labeled cAMP conjugate. The amount of signal is inversely proportional to the amount of cAMP in the sample.

Protocol 3: Intracellular Calcium Influx Assay

Materials:

  • Cultured adrenal cells on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ACTH peptides

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the coverslip or plate in a fluorescence microscope or plate reader equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Add the desired concentration of ACTH (11-24) and record the change in fluorescence intensity over time.

    • As a positive control, add a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

Mandatory Visualizations

To aid in understanding the complex signaling and experimental workflows, the following diagrams are provided.

Signaling_Pathways cluster_ACTH ACTH (1-24) Signaling cluster_ACTH1124 ACTH (11-24) Signaling cluster_Antagonist Antagonistic Action ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis_cAMP Steroidogenesis PKA->Steroidogenesis_cAMP Stimulates ACTH1124 ACTH (11-24) Receptor_Ca Receptor (MC2R?) ACTH1124->Receptor_Ca Ca_Channel Ca2+ Channel Receptor_Ca->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Downstream Downstream Effectors Ca_Influx->Downstream Steroidogenesis_Ca Weak Steroidogenesis Downstream->Steroidogenesis_Ca Stimulates ACTH1124_ant ACTH (11-24) MC2R_ant MC2R ACTH1124_ant->MC2R_ant Binds and Blocks ACTH_full ACTH (1-24) ACTH_full->MC2R_ant Binding Inhibited

Caption: Dueling signaling pathways of ACTH peptides.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Adrenal Cells Plating Plate Cells in Multi-well Plates Cell_Culture->Plating Treatment Treat with ACTH (11-24) and/or ACTH (1-24) Plating->Treatment Steroid_Assay Steroidogenesis Assay (Cortisol ELISA) Treatment->Steroid_Assay cAMP_Assay cAMP Assay (Competitive ELISA) Treatment->cAMP_Assay Ca_Assay Calcium Influx Assay (Fluorescent Dyes) Treatment->Ca_Assay Data_Analysis Analyze and Compare Results Steroid_Assay->Data_Analysis cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis

Caption: General experimental workflow for studying ACTH (11-24).

Troubleshooting_Logic Start Conflicting Results with ACTH (11-24) Check_Concentration Is a full dose-response curve established? Start->Check_Concentration Check_Assay Are you differentiating between antagonist and agonist effects? Check_Concentration->Check_Assay Yes Perform_Dose_Response Perform Dose-Response Experiment Check_Concentration->Perform_Dose_Response No Check_Cells Are cell culture conditions standardized and validated? Check_Assay->Check_Cells Yes Design_Specific_Assays Design Separate Antagonist and Agonist Assays Check_Assay->Design_Specific_Assays No Validate_Cells Validate Cell Health and Responsiveness Check_Cells->Validate_Cells No Interpret_Results Interpret Results Based on Context Check_Cells->Interpret_Results Yes Perform_Dose_Response->Check_Assay Design_Specific_Assays->Check_Cells Validate_Cells->Interpret_Results

Caption: Troubleshooting flowchart for ACTH (11-24) experiments.

References

Technical Support Center: ACTH (11-24) Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for the quality control (QC) and purity assessment of the synthetic peptide ACTH (11-24).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (11-24) and why is its purity important?

Adrenocorticotropic hormone (ACTH) (11-24) is a synthetic peptide fragment of the full-length ACTH. Its purity is critical for experimental reproducibility and validity, as impurities can have off-target effects or interfere with assays, leading to inaccurate results. For therapeutic applications, impurities can impact both the safety and efficacy of the drug product.

Q2: What are the primary methods for assessing the purity and identity of ACTH (11-24)?

The primary analytical methods for assessing the purity and confirming the identity of synthetic peptides like ACTH (11-24) are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Amino Acid Analysis (AAA) is also frequently used to confirm the amino acid composition and quantify the peptide.

Q3: What is a typical acceptance criterion for the purity of research-grade ACTH (11-24)?

For research purposes, the purity of synthetic peptides like ACTH (11-24) is generally expected to be ≥95%, as determined by HPLC analysis. However, the required purity level can vary depending on the specific application. For instance, in vitro bioassays might require a higher purity grade (e.g., >98%) to minimize confounding factors.

Q4: How should I properly store and handle ACTH (11-24) to ensure its stability?

To maintain its integrity, lyophilized ACTH (11-24) should be stored at -20°C or colder. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. For creating stock solutions, use sterile, high-purity solvents (e.g., sterile water or appropriate buffers). Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows multiple unexpected peaks.

Unexpected peaks in an HPLC chromatogram can indicate the presence of various impurities. The workflow below can help diagnose the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Multiple Peaks in HPLC Chromatogram B Are peaks sharp or broad? A->B C Broad Peaks B->C Broad D Sharp, Well-Defined Peaks B->D Sharp E Possible Causes: - Poor column equilibration - Contamination - Wrong mobile phase pH - Peptide degradation C->E F Possible Causes: - Deletion sequences - Truncated sequences - Isomers - Oxidized/modified peptides D->F G Recommended Action: - Flush and re-equilibrate column - Check solvent/sample prep - Adjust mobile phase E->G H Recommended Action: - Analyze peaks with Mass Spec to identify their mass - Compare with expected masses of potential impurities F->H

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: The mass obtained from Mass Spectrometry does not match the theoretical mass of ACTH (11-24).

A discrepancy between the observed mass and the theoretical mass (Monoisotopic Mass: approx. 1823.9 Da) suggests either a modification to the peptide or an incorrect identification of the main peak.

  • Check for Common Adducts: The observed mass may be higher due to the formation of adducts with ions from the mobile phase, such as sodium (+22 Da) or potassium (+38 Da).

  • Look for Modifications: Methionine oxidation is a common modification that results in a mass increase of +16 Da. Deamidation of asparagine or glutamine residues causes a mass increase of +1 Da.

  • Verify Charge State: Ensure you are correctly interpreting the charge state (z) of the ion in the mass spectrum. The molecular weight (M) is calculated from the mass-to-charge ratio (m/z) using the formula: M = (m/z) * z - (mass of charge carrier).

Issue 3: Peptide concentration seems lower than expected after reconstitution.

This can be due to several factors:

  • Incomplete Solubilization: ACTH (11-24) may not be fully dissolved. Gentle vortexing or sonication can help. It's crucial to select the right solvent based on the peptide's sequence and properties.

  • Peptide Adsorption: Peptides can adsorb to the surfaces of glass or plastic vials. Using low-adsorption vials can mitigate this issue.

  • Inaccurate Quantification: The amount of lyophilized peptide can vary. For precise concentration determination, methods like Amino Acid Analysis (AAA) or UV spectroscopy (if the sequence contains Trp or Tyr) are recommended over relying solely on the stated vial content.

Experimental Protocols & Data

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the standard method for assessing the purity of ACTH (11-24). The percentage of the area of the main peak relative to the total area of all peaks in the chromatogram represents the purity.

Experimental Workflow for HPLC Purity Assessment

G A 1. Sample Preparation (Reconstitute peptide in mobile phase A) B 2. HPLC System Setup (Equilibrate C18 column) A->B C 3. Sample Injection B->C D 4. Gradient Elution (Increase % of mobile phase B) C->D E 5. UV Detection (Monitor at 214-220 nm) D->E F 6. Data Analysis (Integrate peak areas and calculate % purity) E->F

Caption: Standard workflow for RP-HPLC peptide purity analysis.

Detailed Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Column Temperature: 25°C.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and identity of the peptide.

Protocol:

  • Method: Electrospray Ionization (ESI) is commonly used for peptides.

  • Sample Preparation: The peptide sample is typically diluted in a solution like 50% acetonitrile / 50% water with 0.1% formic acid.

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge (m/z) ratios of the resulting ions are measured.

  • Data Interpretation: The resulting spectrum is analyzed to find the peak corresponding to the molecular ion of ACTH (11-24). The observed mass is then compared to the theoretical mass.

Quantitative Data Summary

The table below summarizes the key analytical parameters for ACTH (11-24).

ParameterMethodTypical Specification/ValuePurpose
Purity RP-HPLC≥95%Quantifies the percentage of the target peptide.
Identity ESI-MSObserved MW should match Theoretical MW ± 0.5 DaConfirms the molecular weight and identity of the peptide.
Appearance VisualWhite to off-white lyophilized powderBasic quality check.
Solubility Wet TestSoluble in waterConfirms the peptide can be properly reconstituted.

Table of Common Impurities and Their Mass Differences

This table lists potential impurities that could be detected by MS analysis.

Impurity TypeDescriptionExpected Mass Change (Da)
Deletion Missing one amino acid (e.g., -Gly)-57.02
Truncation Peptide is missing terminal residuesVaries based on residue
Oxidation Addition of an oxygen atom (e.g., Met)+15.99
Deamidation Conversion of Asn/Gln to Asp/Glu+0.98
TFA Adduct Trifluoroacetic acid from HPLC buffer+114.0

Technical Support Center: ACTH (11-24) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (11-24).

Frequently Asked Questions (FAQs)

Q1: What is ACTH (11-24) and what is its primary mechanism of action?

A1: ACTH (11-24) is a fourteen-amino-acid peptide fragment of the full-length Adrenocorticotropic Hormone. It is recognized as a competitive antagonist of the melanocortin 2 receptor (MC2R), also known as the ACTH receptor. While it can competitively inhibit the binding of full-length ACTH, some studies have shown it may also weakly stimulate steroidogenesis in adrenal cells.

Q2: My ACTH (11-24) peptide won't dissolve. What should I do?

A2: Solubility issues are a common pitfall with synthetic peptides. For ACTH (11-24), which is soluble in water, difficulties in dissolution may arise from aggregation or the presence of hydrophobic residues. If you encounter solubility problems, consider the following:

  • Initial Dissolution: Attempt to dissolve the peptide in sterile, distilled water.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[1]

  • pH Adjustment: For basic peptides, adding a small amount of a weak acid like acetic acid can improve solubility. Conversely, for acidic peptides, a weak base such as ammonium hydroxide may be used.

  • Organic Solvents: As a last resort, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by gradual addition of the aqueous buffer. Be aware that organic solvents may interfere with downstream biological assays.

Q3: How should I store my lyophilized and reconstituted ACTH (11-24)?

A3: Proper storage is critical to maintain the stability and activity of your peptide.

  • Lyophilized Powder: Store at -20°C or -80°C, protected from moisture and light.[2] When stored correctly, the lyophilized powder can be stable for several years.

  • Reconstituted Solutions: It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for longer-term storage (up to 6 months).[2] Avoid storing the peptide in solution for extended periods.

Q4: I am seeing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results in cell-based assays can stem from several factors related to the peptide itself or the experimental setup.

  • Peptide Degradation: Repeated freeze-thaw cycles can degrade the peptide, leading to reduced activity over time. Always use freshly thawed aliquots for each experiment.

  • Oxidation: Peptides containing residues like methionine, cysteine, or tryptophan are susceptible to oxidation, which can alter their biological activity. To minimize this, consider using degassed buffers and storing the peptide under an inert gas like argon or nitrogen.

  • Counter-ion Effects: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process. Residual TFA can sometimes interfere with cellular assays, affecting cell viability and proliferation. If you suspect TFA interference, consider using peptides purified with a different counter-ion (e.g., acetate).

  • Biological Contamination: Endotoxin contamination can lead to significant variability in immunological and cell-based assays. Ensure you are using high-purity, endotoxin-free peptides for your experiments.

Q5: What are the expected effects of ACTH (11-24) in an in vivo setting?

A5: In vivo, ACTH (11-24) has been shown to antagonize the behavioral effects induced by full-length ACTH (1-24). For instance, intracerebroventricular (i.c.v.) injection of ACTH (11-24) in rats can inhibit ACTH-induced stretching, yawning, and penile erections.[3] It has also been observed to have slight influences on circulating plasma corticosterone levels and fighting behavior in mice.[2]

Troubleshooting Guides

Problem 1: Low or No Biological Activity in Cell-Based Assays

Possible Causes & Solutions

CauseTroubleshooting Steps
Peptide Degradation - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Store lyophilized peptide and aliquots at -20°C or -80°C. - Use freshly prepared solutions for each experiment.
Incorrect Peptide Concentration - Verify the net peptide content of your vial. - Perform a concentration determination using a method like a BCA assay.
Oxidation of Sensitive Residues - Use oxygen-free solvents for reconstitution. - Store aliquots under an inert gas (argon or nitrogen).
Receptor Desensitization - Optimize the stimulation time; prolonged exposure to agonists (or even some antagonists) can lead to receptor downregulation.
Cell Line Issues - Confirm the expression of the MC2 receptor in your cell line. - Ensure cells are healthy and within a suitable passage number.
Problem 2: High Background or Non-Specific Binding in Receptor Binding Assays

Possible Causes & Solutions

CauseTroubleshooting Steps
Radioligand Issues - Check the purity and specific activity of your radiolabeled ACTH (11-24). - Use a lower concentration of the radioligand, ideally at or below the Kd value.
Insufficient Washing - Increase the number and volume of wash steps. - Use ice-cold wash buffer to minimize dissociation of specifically bound ligand.
Suboptimal Blocking - Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to the filter and tube walls.
Membrane Preparation Quality - Ensure proper homogenization and washing of cell membranes to remove endogenous ligands and other interfering substances.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the binding affinity of unlabeled ACTH (11-24) to the MC2 receptor.

Materials:

  • Cell membranes expressing the MC2 receptor

  • Radiolabeled ACTH (e.g., [125I]-ACTH or [3H]-ACTH (11-24))

  • Unlabeled ACTH (11-24) (competitor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the MC2 receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ACTH (for non-specific binding).

    • 50 µL of various concentrations of unlabeled ACTH (11-24).

    • 50 µL of radiolabeled ACTH at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled ACTH (11-24) to determine the IC₅₀, which can then be used to calculate the Ki.

Protocol 2: Adrenal Cell Stimulation for Cortisol Release

This protocol describes the stimulation of primary adrenal cells with ACTH (11-24) to measure cortisol production.

Materials:

  • Primary adrenal cells or a suitable adrenal cell line (e.g., bovine adrenocortical cells)

  • Cell culture medium (e.g., DMEM/F12)

  • ACTH (11-24) stock solution

  • Cortisol ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Plate the adrenal cells in a 24-well plate and allow them to adhere overnight.

  • Starvation (Optional): To reduce basal cortisol levels, you may replace the medium with serum-free medium for a few hours before stimulation.

  • Stimulation: Prepare serial dilutions of ACTH (11-24) in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of ACTH (11-24). Include a negative control (medium only) and a positive control (e.g., full-length ACTH).

  • Incubation: Incubate the cells for a defined period (e.g., 2, 6, 24, or 48 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cortisol concentration as a function of the ACTH (11-24) concentration to generate a dose-response curve.

Protocol 3: In Vivo Intracerebroventricular (i.c.v.) Administration in Rats

This protocol outlines the general steps for administering ACTH (11-24) via i.c.v. injection in rats to study its central effects.

Materials:

  • Adult male rats with a surgically implanted guide cannula aimed at a lateral ventricle

  • ACTH (11-24) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe with a needle that extends beyond the guide cannula

  • Anesthesia (if required for the injection procedure)

Procedure:

  • Animal Preparation: Acclimatize the cannulated rats to the experimental setup.

  • Peptide Preparation: Prepare the desired dose of ACTH (11-24) in a sterile vehicle. A typical dose range for behavioral studies is 0.1 to 2.5 micrograms per rat.

  • Injection: Gently restrain the rat. Insert the injection needle through the guide cannula into the lateral ventricle. Infuse the ACTH (11-24) solution slowly over a period of 1-2 minutes.

  • Behavioral Observation: After the injection, place the rat in an observation chamber and record the desired behavioral parameters (e.g., grooming, stretching, yawning) for a specified duration.

  • Data Analysis: Quantify the observed behaviors and compare the results between different treatment groups.

Quantitative Data Summary

Table 1: In Vitro Binding and Activity of ACTH (11-24)

ParameterValueCell/Tissue TypeReference
Binding Affinity (Kd) 1.8 ± 0.1 nMRat adrenal cortex membranes
IC₅₀ (vs. [¹²⁵I]-ACTH) ~1 nMHeLa cells expressing mouse MC2R
EC₅₀ (Steroidogenesis) 0.5 - 2.0 µg/mLIsolated rat fasciculata adrenal cells

Table 2: In Vivo Administration of ACTH (11-24)

SpeciesDoseRoute of AdministrationObserved EffectReference
Rat0.1 - 2.5 µgIntracerebroventricular (i.c.v.)Dose-related inhibition of plasma LH
Rat1.69 µ g/animal Intracerebroventricular (i.c.v.)Inhibition of ACTH-induced stretching, yawning, and penile erections

Diagrams

experimental_workflow cluster_prep Peptide Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments reconstitution Reconstitution (Sterile H₂O or Buffer) aliquoting Aliquoting (Single-use volumes) reconstitution->aliquoting storage Storage (-20°C or -80°C) aliquoting->storage binding_assay Receptor Binding Assay storage->binding_assay cell_stimulation Cell Stimulation Assay storage->cell_stimulation icv_injection i.c.v. Injection storage->icv_injection behavioral_analysis Behavioral Analysis icv_injection->behavioral_analysis troubleshooting_workflow start Unexpected Experimental Result check_peptide Check Peptide Integrity (Solubility, Storage, Age) start->check_peptide check_protocol Review Experimental Protocol (Concentrations, Timings) start->check_protocol check_reagents Verify Reagent Quality (Buffers, Media, Cells) start->check_reagents optimization Systematic Optimization (Dose-response, Time-course) check_peptide->optimization check_protocol->optimization check_reagents->optimization consult Consult Literature/ Technical Support optimization->consult signaling_pathway acth ACTH (1-39) mc2r MC2R acth->mc2r Binds and Activates acth1124 ACTH (11-24) acth1124->mc2r Competitively Binds (Antagonist) ac Adenylate Cyclase mc2r->ac Activates camp cAMP ac->camp Generates pka Protein Kinase A camp->pka Activates steroidogenesis Steroidogenesis (e.g., Cortisol Production) pka->steroidogenesis Stimulates

References

Validation & Comparative

A Comparative Analysis of ACTH (1-39) and ACTH (11-24) in Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the full-length adrenocorticotropic hormone, ACTH (1-39), and its fragment, ACTH (11-24), in their capacity to induce steroidogenesis. This analysis is supported by experimental data on their receptor binding, signaling pathway activation, and steroid production, offering valuable insights for research and therapeutic development.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological stimulator of the adrenal cortex, inducing the synthesis and secretion of glucocorticoids, mineralocorticoids, and adrenal androgens.[1][2] Its biological activity is primarily attributed to its N-terminal region. The fragment ACTH (11-24) has been investigated to understand the structure-function relationship of the full-length hormone. Research has yielded complex and sometimes conflicting results regarding the intrinsic activity and potential antagonistic properties of ACTH (11-24) in steroidogenesis.

Comparative Data on ACTH (1-39) and ACTH (11-24)

The following tables summarize the quantitative data on the bioactivity of ACTH (1-39) and ACTH (11-24) from various studies.

Table 1: Receptor Binding and Agonist/Antagonist Activity

PeptideReceptorParameterValueCell TypeReference
ACTH (1-39) MC2REC₅₀ (cAMP generation)57 pMStably transfected HeLa cells[3][4]
MC2RKd (dissociation constant)0.84 nMStably transfected HeLa cells[5]
ACTH (11-24) MC2RAgonist ActivityDevoid of agonist activityStably transfected HeLa cells
MC2RIC₅₀ (antagonist activity)~10⁻⁹ MStably transfected HeLa cells
MC2RAntagonist ActivityCompetitive antagonistIsolated adrenal cells
MC2RSteroidogenic ActivitySubmaximal cortisol secretionFreshly dispersed or cultured beef adrenal cortical cells

Table 2: Steroidogenic Response

PeptideSteroid MeasuredResponseCell TypeReference
ACTH (1-39) Cortisol, Corticosterone, Aldosterone, DHEAPotent stimulation (e.g., 63-fold increase in cortisol)Human adrenal cells, Rat adrenal cells
ACTH (11-24) CortisolSubmaximal secretionBeef adrenal cortical cells
Corticosterone and AldosteroneStimulationDispersed zona glomerulosa and fasciculata cells
CortisolInduces releaseBovine adrenal cortex cells
SteroidogenesisPotentiates the effects of ACTH (1-39)Dispersed zona glomerulosa and fasciculata cells

Signaling Pathways

The steroidogenic effects of ACTH (1-39) are primarily mediated through the activation of the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. This initiates a well-characterized signaling cascade. The role of ACTH (11-24) in this pathway is less clear, with evidence suggesting it can act as a competitive antagonist.

ACTH_Signaling cluster_EC_Space Extracellular Space cluster_Membrane Plasma Membrane cluster_IC_Space Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (11-24) ACTH (11-24) ACTH (11-24)->MC2R Binds (Competitive Antagonist) G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein (activation) PKA->StAR Phosphorylates & Activates Cholesterol_Transport Cholesterol Transport to Mitochondria StAR->Cholesterol_Transport Steroidogenesis Steroidogenesis Cholesterol_Transport->Steroidogenesis

Caption: ACTH Signaling Pathway in Steroidogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolated Adrenal Cell Steroidogenesis Assay

This protocol is a composite based on methodologies described in studies with isolated primary adrenal cells.

Steroidogenesis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Adrenal Gland Collection B Mechanical Dissociation and Collagenase Digestion A->B C Cell Filtration and Washing B->C D Cell Counting and Plating C->D E Pre-incubation in serum-free media D->E F Addition of ACTH (1-39) or ACTH (11-24) (various concentrations) E->F G Incubation (e.g., 48 hours) F->G H Collection of Supernatant G->H I Steroid Quantification (e.g., LC-MS/MS or RIA) H->I

Caption: Experimental Workflow for Steroidogenesis Assay.

Procedure:

  • Adrenal Gland Collection: Adrenal glands are obtained from the species of interest (e.g., bovine, rat) and immediately placed in ice-cold buffer.

  • Cell Dissociation: The glands are minced and subjected to enzymatic digestion, typically with collagenase, to obtain a single-cell suspension.

  • Cell Purification: The cell suspension is filtered to remove undigested tissue and washed to remove enzymes.

  • Cell Plating: Cells are counted and plated at a specific density (e.g., 300,000 cells/well in a 24-well plate) in a suitable culture medium.

  • Pre-incubation: Before treatment, cells are often incubated in a serum-free or low-serum medium overnight to establish baseline conditions.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of ACTH (1-39) or ACTH (11-24).

  • Incubation: Cells are incubated for a defined period (e.g., 48 hours) to allow for steroid production.

  • Sample Collection: The cell culture supernatant is collected.

  • Steroid Quantification: The concentration of specific steroids (e.g., cortisol, corticosterone, aldosterone) in the supernatant is measured using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Radioimmunoassay (RIA).

cAMP Assay

This protocol outlines the general steps for measuring intracellular cAMP levels in response to ACTH peptides.

Procedure:

  • Cell Culture: Adrenal cells (primary or cell lines like H295R) are cultured in appropriate plates.

  • Pre-treatment: Cells are incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.

  • Stimulation: Cells are treated with different concentrations of ACTH (1-39) or ACTH (11-24) for a short period (e.g., 30-60 minutes).

  • Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA) kit.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of ACTH peptides for the MC2R.

Procedure:

  • Cell Preparation: Cells expressing MC2R (e.g., stably transfected HeLa cells) are used.

  • Incubation: Cells are incubated with a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH) and varying concentrations of unlabeled competitor peptides (ACTH (1-39) or ACTH (11-24)).

  • Washing: After incubation, unbound radioligand is removed by washing the cells.

  • Lysis and Counting: Cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The data is used to calculate the dissociation constant (Kd) for agonists and the inhibitory constant (Ki) or IC₅₀ for antagonists.

Discussion

The experimental evidence consistently demonstrates that ACTH (1-39) is a potent agonist of the MC2R, leading to robust stimulation of steroidogenesis through the cAMP/PKA signaling pathway. The N-terminal region of ACTH (1-39) is crucial for this biological activity.

The role of ACTH (11-24) is more multifaceted. While some studies indicate it is devoid of agonist activity and acts as a competitive antagonist at the MC2R, others report that it can elicit a submaximal steroidogenic response on its own and even potentiate the effects of full-length ACTH. This discrepancy may be due to differences in experimental systems, cell types, and the concentrations of the peptides used. The antagonistic properties of ACTH (11-24) suggest that the 11-24 region is important for receptor binding but lacks the structural components necessary for full receptor activation.

Conclusion

References

A Comparative Analysis of ACTH (11-24) and ACTH (7-38) as Melanocortin 2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two peptide fragments of Adrenocorticotropic Hormone (ACTH), namely ACTH (11-24) and ACTH (7-38), focusing on their roles as antagonists of the Melanocortin 2 Receptor (MC2R). This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action, aiding researchers in the selection of appropriate tools for studies on the hypothalamic-pituitary-adrenal (HPA) axis and related pathologies.

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis, primarily through its interaction with the MC2R in the adrenal cortex. The development of specific MC2R antagonists is of significant interest for treating conditions characterized by excessive ACTH levels, such as Cushing's disease and congenital adrenal hyperplasia.[1] ACTH (11-24) and ACTH (7-38) are fragments of the full-length ACTH peptide that have been investigated for their potential to block the action of endogenous ACTH.

Both peptides are thought to exert their antagonistic effects by binding to the MC2R without initiating the downstream signaling cascade that leads to steroid production. However, the literature presents a complex and sometimes conflicting picture of their efficacy and mechanism. This guide aims to clarify these aspects by presenting the available data in a structured format.

Mechanism of Action: Competitive Antagonism

Both ACTH (11-24) and ACTH (7-38) are reported to act as competitive antagonists at the MC2R.[2][3] This mechanism involves the binding of the antagonist to the receptor's active site, thereby preventing the binding of the endogenous agonist, ACTH (1-39). The "address sequence" (residues 15-18) within these fragments is crucial for MC2R recognition, while the absence of the N-terminal "message sequence" (residues 6-9) prevents receptor activation.[2]

Quantitative Comparison of Antagonistic Potency

Direct comparative studies providing side-by-side quantitative data for ACTH (11-24) and ACTH (7-38) under identical experimental conditions are limited in the publicly available literature. The following tables summarize the available quantitative data for each antagonist from various sources. It is important to note that variations in experimental systems (e.g., cell lines, species, assay conditions) can significantly influence the measured potencies.

Table 1: Quantitative Data for ACTH (11-24) as an MC2R Antagonist

ParameterValueSpecies/Cell LineAssay TypeReference
pKd9.0HumanNot specified[4]
Antagonistic EffectAntagonist at high concentrationsNot specifiedGlucocorticoid Production
Steroidogenic ActivityReported to stimulate steroidogenesis in some studiesRat, BovineSteroidogenesis Assay
Effect on ACTH (1-39) induced responseDid not act as an inhibitor in one studyNot specifiedAdrenal Clock Resetting Assay

Table 2: Quantitative Data for ACTH (7-38) as an MC2R Antagonist

ParameterEffectConcentration(s)Species/Cell LineAssay TypeReference
Inhibition of Corticosterone ProductionInhibits ACTH-induced production0.455 µM and 4.55 µMIsolated rat adrenal cellsSteroidogenesis Assay
Inhibition of cAMP SecretionInhibits basal cAMP secretion1 µMIsolated rat inner adrenocortical cellscAMP Assay
Antagonistic EffectAntagonizes the human MC2 receptorNot specifiedHumanNot specified
Species-specific effectsStimulates aldosterone secretion in rat adrenal cortexNot specifiedRatAldosterone Secretion Assay

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are generalized protocols for key assays used to characterize ACTH antagonists.

Competitive Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the MC2R.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the MC2R and its accessory protein, MRAP (e.g., HEK293 or CHO cells).

    • Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH).

    • Add increasing concentrations of the unlabeled competitor (ACTH (11-24) or ACTH (7-38)).

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay determines the ability of an antagonist to inhibit ACTH-stimulated cyclic AMP (cAMP) production.

  • Cell Culture:

    • Plate MC2R-expressing cells in multi-well plates and grow to a suitable confluency.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the antagonist (ACTH (11-24) or ACTH (7-38)).

    • Stimulate the cells with a fixed concentration of ACTH (typically the EC₅₀ for cAMP production).

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ for the inhibition of ACTH-stimulated cAMP production.

Steroidogenesis Assay

This assay measures the final biological output of ACTH receptor activation, the production of steroid hormones like cortisol or corticosterone.

  • Cell Culture:

    • Use primary adrenal cells or a suitable adrenal cell line (e.g., Y1 or H295R).

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of the antagonist.

    • Stimulate the cells with a fixed concentration of ACTH.

    • Incubate for an extended period (e.g., 2-24 hours) to allow for steroid synthesis and secretion.

  • Steroid Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of the steroid of interest (e.g., cortisol) using techniques such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

  • Data Analysis:

    • Plot the steroid concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ for the inhibition of ACTH-stimulated steroidogenesis.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the context of these antagonists, the following diagrams illustrate the ACTH signaling pathway and the logic of a competitive antagonism experiment.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates Antagonist ACTH (11-24) or ACTH (7-38) Antagonist->MC2R Binds & Blocks MRAP MRAP G_protein Gαs MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Transport via StAR Steroidogenesis Steroidogenesis (Cortisol) Pregnenolone->Steroidogenesis

Caption: ACTH signaling pathway and points of antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Culture MC2R-expressing cells Incubation Incubate cells with: 1. Antagonist (varying conc.) 2. ACTH (fixed conc.) Cells->Incubation Agonist Prepare ACTH (1-39) (Agonist) Agonist->Incubation Antagonist Prepare ACTH (11-24) or ACTH (7-38) (Antagonist) Antagonist->Incubation Measurement Measure downstream signal (cAMP or Steroid Production) Incubation->Measurement Plot Plot Signal vs. [Antagonist] Measurement->Plot IC50 Determine IC50 Plot->IC50

Caption: General workflow for determining antagonist potency.

Summary and Conclusion

Both ACTH (11-24) and ACTH (7-38) have been identified as antagonists of the MC2R. However, the available data suggests that their antagonistic activity can be complex and may be influenced by the specific experimental conditions.

  • ACTH (7-38) appears to be a more consistently reported antagonist, with data showing its ability to inhibit ACTH-induced steroidogenesis and cAMP production. However, species-specific effects have been noted, which is a critical consideration for in vivo studies.

  • ACTH (11-24) has a more controversial profile. While some studies describe it as a competitive antagonist, others report weak agonistic activity, and one study failed to demonstrate its inhibitory effect. This variability suggests that its utility as a reliable antagonist may be limited.

For researchers selecting an antagonist for their studies, ACTH (7-38) may be the more dependable choice based on current literature. However, it is imperative to empirically validate the antagonistic activity of any chosen peptide in the specific experimental system being used. The lack of direct, quantitative comparative studies highlights a gap in the field and underscores the need for such research to more definitively characterize and rank the potency of these and other MC2R antagonists. Future studies should aim to perform side-by-side comparisons of these peptides' binding affinities and functional inhibitory potencies in well-defined, standardized assays.

References

Unveiling the Antagonistic Landscape of MC2R: A Comparative Analysis of ACTH (11-24) and Synthetic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of melanocortin 2 receptor (MC2R) antagonism is pivotal for the development of novel therapeutics targeting adrenal-related disorders. This guide provides an objective comparison of the efficacy of the endogenous peptide fragment ACTH (11-24) against emerging synthetic MC2R antagonists, supported by experimental data and detailed methodologies.

The melanocortin 2 receptor (MC2R), a key component of the hypothalamic-pituitary-adrenal (HPA) axis, is exclusively activated by the adrenocorticotropic hormone (ACTH). This interaction stimulates the synthesis and release of glucocorticoids from the adrenal cortex. Consequently, antagonizing this receptor presents a promising therapeutic strategy for conditions characterized by excessive ACTH levels, such as Cushing's disease and congenital adrenal hyperplasia. This guide delves into a comparative analysis of a native peptide fragment, ACTH (11-24), and various synthetic molecules designed to block MC2R activity.

Quantitative Comparison of MC2R Antagonists

The antagonistic potency of a compound is a critical determinant of its therapeutic potential. The following table summarizes the available quantitative data for ACTH (11-24) and a selection of synthetic MC2R antagonists. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

CompoundTypeParameterValueCell LineAssay TypeReference
ACTH (11-24) Peptide FragmentpKd9.0HumanNot Specified[1]
CRN04894 Small MoleculeKᵢ (nM)2.1CHO-K1 (human MC2R/MRAP)Radioligand Binding[2]
K₋B (nM)0.34CHO-K1 (human MC2R/MRAP)cAMP Accumulation[3][4]
MCR2-4788 Small MoleculepA₂5.7CHO-K1 (human MC2R/MRAP)cAMP Accumulation[5]
pIC₅₀6.2CHO-K1 (human MC2R/MRAP)cAMP Accumulation
GPS1573 Peptide-basedIC₅₀ (nM)66 ± 23HEK293 (human MC2R/MRAP)cAMP AccumulationNot in search results
GPS1574 Peptide-basedIC₅₀ (nM)260 ± 1HEK293 (human MC2R/MRAP)cAMP AccumulationNot in search results
IRC-274 Peptide-basedIC₅₀ (nM) - Binding3HEK293 (human MC2R/MRAP)Radioligand BindingNot in search results
IC₅₀ (nM) - Functional38HEK293 (human MC2R/MRAP)cAMP AccumulationNot in search results

Note: pKd is the negative logarithm of the dissociation constant (Kd), pA2 is the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response, KB is the equilibrium dissociation constant of the antagonist, and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Higher pKd, pA2, and pIC50 values, and lower Ki, KB, and IC50 values indicate higher antagonist potency.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for Function AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ACTH_11_24 ACTH (11-24) ACTH_11_24->MC2R Competitively Inhibits Synthetic_Antagonist Synthetic Antagonist Synthetic_Antagonist->MC2R Competitively Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates & Activates Enzymes

Caption: ACTH signaling pathway at the MC2R and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assay Antagonist Efficacy Assay cluster_readout Signal Detection & Analysis A1 Culture host cells (e.g., CHO, HEK293) A2 Co-transfect with MC2R and MRAP plasmids A1->A2 A3 Select and expand stable cell line A2->A3 B1 Seed cells in assay plates B2 Pre-incubate with varying concentrations of antagonist (ACTH(11-24) or Synthetic) B1->B2 B3 Stimulate with a fixed concentration of ACTH B2->B3 B4 Measure downstream signal B3->B4 C1 cAMP Accumulation Assay (e.g., HTRF, ELISA) B4->C1 C2 Steroidogenesis Assay (e.g., Cortisol/Progesterone ELISA) B4->C2 C3 Data Analysis: Calculate IC₅₀, Kᵢ, pA₂ C1->C3 C2->C3

Caption: General experimental workflow for evaluating MC2R antagonist efficacy.

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for interpreting the quantitative data. Below are detailed methodologies for the key experiments cited.

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the ACTH-induced production of cyclic AMP (cAMP), a key second messenger in the MC2R signaling pathway.

  • Cell Culture and Plating:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably co-transfected with plasmids encoding human MC2R and its essential accessory protein, MRAP.

    • Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics.

    • For the assay, cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Cells are pre-incubated with varying concentrations of the antagonist (ACTH (11-24) or synthetic compound) for a defined period (e.g., 15-30 minutes) at 37°C.

    • A fixed concentration of ACTH (typically the EC₅₀ or EC₈₀, the concentration that elicits 50% or 80% of the maximal response) is then added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection:

    • The reaction is stopped by cell lysis.

    • The intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The results are plotted as the percentage of ACTH-stimulated cAMP production versus the log concentration of the antagonist.

    • The half-maximal inhibitory concentration (IC₅₀) is determined from the resulting dose-response curve. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.

Radioligand Binding Assay (Binding Affinity)

This assay directly measures the affinity of an antagonist for the MC2R by assessing its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Membranes are prepared from cells stably expressing MC2R and MRAP. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH) is incubated with the cell membranes in a binding buffer.

    • Varying concentrations of the unlabeled antagonist (the "competitor") are added to the reaction.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the antagonist.

    • The IC₅₀ value is determined, which is the concentration of the antagonist that displaces 50% of the specifically bound radioligand.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Kd, which is equivalent to the Ki for a competitive antagonist in this type of assay.

Steroidogenesis Assay (Physiological Response)

This assay measures the ability of an antagonist to inhibit the ACTH-stimulated production of steroid hormones, such as cortisol or corticosterone, from adrenal cells.

  • Cell Culture:

    • Primary adrenal cells or adrenal cell lines (e.g., Y-1) that endogenously express MC2R and MRAP are used.

    • Cells are plated in multi-well plates and cultured until they reach the desired confluency.

  • Assay Procedure:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-incubated with different concentrations of the antagonist.

    • ACTH is then added to stimulate steroid production, and the cells are incubated for an extended period (e.g., several hours to 24 hours).

  • Steroid Quantification:

    • The cell culture supernatant is collected.

    • The concentration of the secreted steroid (e.g., cortisol, progesterone) is measured using a specific immunoassay, such as ELISA or radioimmunoassay (RIA).

  • Data Analysis:

    • The results are expressed as the amount of steroid produced, and the inhibitory effect of the antagonist is determined by comparing the steroid levels in the presence and absence of the antagonist.

    • An IC₅₀ value for the inhibition of steroidogenesis can be calculated.

Concluding Remarks

The development of potent and selective MC2R antagonists holds significant promise for the treatment of ACTH-dependent disorders. While the endogenous peptide fragment ACTH (11-24) has been shown to possess antagonistic properties, its efficacy can be variable, with some reports suggesting partial agonist activity. In contrast, synthetic antagonists, both peptide-based and small molecules, are being engineered for improved potency, selectivity, and pharmacokinetic profiles. The small molecule CRN04894, for instance, demonstrates nanomolar potency in functional assays.

The choice of antagonist for research or therapeutic development will depend on the specific application. The data and protocols presented in this guide provide a foundational resource for researchers to objectively compare the performance of ACTH (11-24) with various synthetic alternatives and to design robust experimental strategies for the evaluation of novel MC2R-targeting compounds. Further head-to-head comparative studies under standardized conditions will be invaluable in definitively ranking the efficacy of these different classes of MC2R antagonists.

References

A Comparative Guide to Melanocortin Receptor Antagonists: Validating ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic Hormone (11-24) [ACTH (11-24)] with other common melanocortin receptor antagonists. By presenting supporting experimental data, detailed protocols, and clear visualizations of the underlying biological pathways, this document serves as a critical resource for validating and selecting the appropriate antagonist for research and development in endocrinology, metabolism, and neuroscience.

Introduction to Melanocortin Antagonism

The melanocortin (MC) system, comprising five G-protein coupled receptors (MC1R-MC5R), is a pivotal regulator of diverse physiological processes. These include pigmentation (MC1R), adrenal steroidogenesis (MC2R), energy homeostasis (MC3R, MC4R), and exocrine gland function (MC5R). Antagonists of these receptors are invaluable tools for elucidating these pathways and hold therapeutic potential for conditions like Cushing's disease and cachexia.

ACTH (11-24) is a peptide fragment of the endogenous MC2R agonist, ACTH. It contains the C-terminal "address" sequence (residues 15-18: Lys-Lys-Arg-Arg) critical for binding to the MC2R, but lacks the N-terminal "message" sequence (residues 6-9: His-Phe-Arg-Trp) required for receptor activation. This structural feature allows it to bind to the MC2R and competitively block the binding of full-length ACTH, thereby acting as a selective antagonist.

Mechanism of Action: MC2R Signaling and Blockade

The MC2R, uniquely activated by ACTH, signals through the Gαs protein subunit to activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates a downstream cascade leading to steroidogenesis in adrenal cortex cells. ACTH (11-24) competitively inhibits this pathway at the receptor level.

G_protein_signaling cluster_membrane Cell Membrane cluster_receptor cluster_extracellular Extracellular cluster_intracellular Intracellular MC2R MC2R MRAP MRAP Gs Gαs MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACTH ACTH (Agonist) ACTH->MC2R Binds & Activates ACTH_frag ACTH (11-24) (Antagonist) ACTH_frag->MC2R Binds & Blocks Gs->AC Activates ATP ATP ATP->AC Response Steroidogenesis cAMP->Response Activates Downstream Kinases

Caption: MC2R signaling pathway and antagonist blockade.

Comparative Antagonist Performance

The efficacy and selectivity of ACTH (11-24) are best understood when compared to other well-characterized melanocortin antagonists, such as the synthetic peptide SHU9119 and the endogenous antagonist Agouti-related protein (AgRP). The following table summarizes their antagonist potencies (IC50 or Ki values) at key melanocortin receptors. Data is derived from competitive binding or functional antagonism assays.

AntagonistTarget ReceptorAntagonist Potency (nM)Primary MechanismSelectivity Profile
ACTH (11-24) MC2R ~1.0 (IC50) [1]Competitive AntagonistHighly selective for MC2R; inactive at other MC receptors.[2]
MC3R>10,000 (Inactive)-
MC4R>10,000 (Inactive)-
SHU9119 MC2RNot Reported (Inactive)-Potent antagonist at MC3R/MC4R; partial agonist at MC5R.[3][4]
MC3R 0.23 (IC50) [3]Competitive Antagonist
MC4R 0.06 (IC50) Competitive Antagonist
AgRP (87-132) MC2RInactive-Potent competitive antagonist/inverse agonist at MC3R/MC4R.
MC3R 3.3 (Ki) Competitive Antagonist
MC4R 2.6 (Ki) Competitive Antagonist

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher potency.

Experimental Validation Protocols

Accurate validation of antagonist properties relies on standardized and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize melanocortin receptor antagonists.

experimental_workflow cluster_binding Protocol 1: Competitive Radioligand Binding Assay cluster_functional Protocol 2: Functional cAMP Antagonism Assay p1_start Start: Prepare cell membranes expressing target MC receptor p1_incubate Incubate membranes with: 1. Constant [¹²⁵I]-Agonist (e.g., NDP-MSH) 2. Increasing concentrations of unlabeled antagonist (e.g., ACTH 11-24) p1_start->p1_incubate p1_separate Separate bound from free radioligand via rapid vacuum filtration p1_incubate->p1_separate p1_measure Measure radioactivity of bound fraction using a gamma counter p1_separate->p1_measure p1_analyze Analyze data: Plot % inhibition vs. log[antagonist]. Calculate IC₅₀ and Ki values. p1_measure->p1_analyze p2_start Start: Culture whole cells expressing target MC receptor p2_incubate Pre-incubate cells with increasing concentrations of antagonist p2_start->p2_incubate p2_stimulate Stimulate cells with a constant concentration (EC₈₀) of a known agonist (e.g., ACTH) p2_incubate->p2_stimulate p2_lyse Stop reaction and lyse cells to release intracellular cAMP p2_stimulate->p2_lyse p2_measure Measure cAMP levels using a competitive immunoassay (e.g., TR-FRET) p2_lyse->p2_measure p2_analyze Analyze data: Plot % inhibition of agonist response vs. log[antagonist]. Calculate IC₅₀. p2_measure->p2_analyze

References

A Comparative Guide to ACTH (11-24) in Competitive Displacement of Radiolabeled ACTH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adrenocorticotropic Hormone (ACTH) fragment (11-24) with other ACTH-derived peptides and full-length ACTH in their ability to competitively displace radiolabeled ACTH from its receptor, the Melanocortin-2 Receptor (MC2R). This information is critical for researchers studying the structure-activity relationship of ACTH, developing novel MC2R antagonists, and designing robust competitive binding assays.

Introduction to ACTH and Competitive Binding

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis. It stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[1] The biological activity of ACTH is mediated through its interaction with the MC2R, a G protein-coupled receptor (GPCR).[1]

Competitive radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with receptors.[2][3] In this assay, an unlabeled compound (the "competitor") is used to inhibit the binding of a radiolabeled ligand to its receptor. By measuring the concentration of the competitor required to displace 50% of the radiolabeled ligand (the IC50 value), the affinity of the competitor for the receptor can be determined. This is often expressed as the equilibrium dissociation constant (Ki).

ACTH (11-24) is a fragment of the full-length ACTH molecule that has been investigated for its potential as an MC2R antagonist.[4] Understanding its competitive displacement properties compared to other ACTH fragments and the full-length hormone is essential for its application in research and drug development.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of ACTH (11-24) and other relevant ACTH peptides for the MC2R, as determined by competitive displacement of radiolabeled ACTH. It is important to note that the absolute values may vary between studies due to differences in experimental conditions, such as the cell line, radioligand, and assay buffer used.

PeptideReceptor SourceRadioligandBinding Affinity (Kd / Ki / IC50)Functional ActivityReference
ACTH (11-24) Rat adrenal cortex membranes[3H]ACTH (11-24)Kd: 1.8 ± 0.1 nMAntagonist
ACTH (11-24) Bovine adrenal membranes[125I]ACTH (11-24)-Inhibits [125I]ACTH (11-24) binding
ACTH (1-24) Bovine adrenal membranes[125I]ACTH (1-24)Kd: 3.9 ± 1.3 nMAgonist
ACTH (1-39) Mouse Y1 adrenal cells[125I]ACTH (1-39)Kd: ~130 pMAgonist
ACTH (1-39) Human MC1R (for comparison)[125I]NDP-α-MSHKi: 2.95 ± 1.03 nMAgonist
ACTH (7-39) --IC50: ~10-9 MAntagonist
ACTH (15-18) Rat adrenal cortex membranes[3H]ACTH (11-24)Active competitorAntagonist

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of a ligand that displaces 50% of the radioligand binding.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the ACTH signaling pathway and a typical workflow for a competitive radioligand binding assay.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds G_protein G Protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: The ACTH signaling pathway begins with ACTH binding to MC2R, activating a Gs protein-coupled cascade that leads to cortisol production.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., Adrenal Cell Membranes) Incubate Incubate Receptor, Radiolabeled ACTH, and varying concentrations of Competitor Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled ACTH (e.g., [125I]ACTH) Radioligand_Prep->Incubate Competitor_Prep Prepare Unlabeled Competitors (e.g., ACTH (11-24), ACTH (1-24)) Competitor_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50 and Ki values Measure->Analyze

Caption: Workflow of a competitive radioligand binding assay to determine the binding affinity of unlabeled compounds.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay to assess the displacement of radiolabeled ACTH by ACTH (11-24) and other competitors using adrenal cell membranes.

1. Preparation of Adrenal Cell Membranes

  • Source: Adrenal glands from a suitable animal model (e.g., bovine, rat) or cultured adrenal cells (e.g., Y1 cells).

  • Homogenization: Mince the adrenal tissue and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Resuspension: Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay

  • Radioligand: A radiolabeled form of ACTH, such as [125I]-Tyr23, Phe2, Nle4-ACTH(1-24) or [3H]ACTH. The concentration of the radioligand should be at or below its Kd value for the MC2R.

  • Competitors: Prepare serial dilutions of the unlabeled competitor peptides (e.g., ACTH (11-24), ACTH (1-24), ACTH (1-39)) in the assay buffer.

  • Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% bovine serum albumin (BSA), and protease inhibitors.

  • Incubation: In a microplate, combine the adrenal cell membranes (a predetermined amount of protein), the radiolabeled ACTH (at a fixed concentration), and varying concentrations of the unlabeled competitor.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of unlabeled full-length ACTH (e.g., 1 µM) to saturate all specific binding sites.

    • Competitor Wells: Wells containing membranes, radioligand, and the serial dilutions of the competitor.

  • Incubation Conditions: Incubate the plate at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for each competitor.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The competitive displacement of radiolabeled ACTH is a powerful technique for characterizing the binding properties of various ACTH fragments and potential modulators of the MC2R. The data presented in this guide indicates that while full-length ACTH and its N-terminal fragment ACTH (1-24) act as high-affinity agonists, the central fragment ACTH (11-24) demonstrates competitive antagonist properties, albeit with a lower affinity. This makes ACTH (11-24) a valuable tool for investigating the molecular determinants of ACTH-MC2R interaction and for the initial screening of potential antagonist compounds. Researchers should carefully consider the experimental conditions when comparing data across different studies and can utilize the provided protocol as a foundation for their own investigations into the competitive displacement of radiolabeled ACTH.

References

A Comparative Analysis of Gene Expression Modulation by ACTH (11-24) versus Full-Length ACTH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the adrenocorticotropic hormone fragment ACTH (11-24) and full-length ACTH (1-39) on gene expression. This document synthesizes available experimental data to highlight the distinct molecular activities of these two peptides, offering valuable insights for research and therapeutic development.

Introduction

Full-length adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological agonist of the melanocortin-2 receptor (MC2R) in the adrenal cortex. Its binding initiates a signaling cascade that potently stimulates steroidogenesis and modulates the expression of a wide array of genes crucial for adrenal function. In contrast, the ACTH fragment (11-24) is predominantly characterized as a competitive antagonist of the MC2R. Understanding the differential effects of these peptides on gene expression is critical for elucidating the nuances of adrenal biology and for the development of targeted therapeutics.

Comparative Effects on Gene Expression

Experimental evidence, primarily from microarray and RNA sequencing studies, has extensively documented the profound impact of full-length ACTH on the adrenal transcriptome. Chronic treatment of human adrenal cells with full-length ACTH leads to significant changes in gene expression, with a primary role in upregulating genes essential for steroid biosynthesis.[1][2][3]

In stark contrast, there is a notable lack of comprehensive studies investigating the global gene expression effects of ACTH (11-24) alone. Its primary characterization as an MC2R antagonist suggests that it would not independently induce the same transcriptional changes as full-length ACTH. In fact, its antagonistic action would be expected to block the gene expression changes induced by the full-length hormone. While some studies have reported weak agonist or potentiating effects on steroidogenesis, these have not been linked to broad, ACTH-like changes in gene expression.[4][5]

One study investigating the effect of ACTH peptides on the adrenal clock found that while full-length ACTH could induce phase shifts in the expression of the clock gene mPER2Luc, ACTH (11-24) had no such effect, further supporting its distinct signaling activity.

Quantitative Data on Gene Expression

The following tables summarize the known effects of full-length ACTH on gene expression and the current understanding of ACTH (11-24)'s role.

Table 1: Genes Significantly Upregulated by Full-Length ACTH in Human Adrenal Cells

Gene SymbolGene NameFold Change (approx.)Function in Steroidogenesis
CYP17A1Cytochrome P450 Family 17 Subfamily A Member 1>3017α-hydroxylase/17,20-lyase activity
MC2RMelanocortin 2 Receptor>10ACTH receptor, part of a positive feedback loop
MRAPMelanocortin 2 Receptor Accessory Protein>15Essential for MC2R trafficking and function
CYP11A1Cytochrome P450 Family 11 Subfamily A Member 1>5Cholesterol side-chain cleavage, the first step
STARSteroidogenic Acute Regulatory Protein>5Rate-limiting step: cholesterol transport to mitochondria
HSD3B2Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- and Steroid Delta-Isomerase 2>5Isomerization of Δ5-steroids to Δ4-steroids

Source: Data synthesized from microarray analysis of primary human adult adrenal cells treated with ACTH for 48 hours.

Table 2: Comparison of ACTH (11-24) and Full-Length ACTH on Gene Expression

FeatureFull-Length ACTH (1-39)ACTH (11-24)
Primary Activity Agonist of the MC2RCompetitive antagonist of the MC2R
Effect on Global Gene Expression Potent regulator, upregulating a wide range of genes, particularly those involved in steroidogenesis, cell signaling, and transcription.No comprehensive data available. Expected to antagonize ACTH-induced gene expression. No significant independent effect on clock gene expression has been observed.
Effect on Steroidogenic Enzyme Gene Expression Strong upregulation of key enzymes like CYP11A1, CYP17A1, HSD3B2, and STAR.Generally considered not to induce steroidogenic enzyme expression; may have weak or potentiating effects on steroid production in some contexts.

Signaling Pathways

The differential effects of full-length ACTH and ACTH (11-24) on gene expression are a direct consequence of their distinct interactions with the MC2R and the subsequent downstream signaling events.

Full-Length ACTH Signaling Pathway

Full-length ACTH binds to the MC2R, which, in conjunction with its accessory protein MRAP, activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various transcription factors, such as CREB (cAMP response element-binding protein), which translocate to the nucleus and bind to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby stimulating their transcription.

Full_Length_ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Full-length ACTH Full-length ACTH MC2R MC2R Full-length ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates MRAP MRAP MRAP->MC2R Associates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active Translocates CRE CRE CREB_active->CRE Binds to Gene Target Gene Transcription CRE->Gene Initiates

Full-Length ACTH Signaling Pathway
ACTH (11-24) Antagonistic Action

ACTH (11-24) is thought to bind to the MC2R but fails to induce the conformational change necessary for the activation of adenylyl cyclase. By occupying the receptor, it prevents the binding of full-length ACTH, thereby competitively inhibiting its downstream signaling and subsequent effects on gene expression.

ACTH_11_24_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Full-length ACTH Full-length ACTH MC2R MC2R Full-length ACTH->MC2R Binding Blocked ACTH (11-24) ACTH (11-24) ACTH (11-24)->MC2R Binds No_Signal No Signal Transduction MC2R->No_Signal

Antagonistic Action of ACTH (11-24)

Experimental Protocols

The following provides a general methodology for a key experiment to compare the effects of full-length ACTH and ACTH (11-24) on adrenal cell gene expression.

In Vitro Stimulation of Human Adrenal Cells and Microarray Analysis

1. Cell Culture:

  • Primary human adrenal cells are isolated from donor tissue and cultured in appropriate media supplemented with fetal bovine serum and growth factors.

  • Alternatively, an immortalized human adrenal cell line such as H295R can be used.

2. Experimental Treatment:

  • Cells are grown to approximately 80% confluency.

  • The culture medium is then replaced with serum-free medium for a period of synchronization (e.g., 24 hours).

  • Cells are then treated with one of the following:

    • Vehicle control (e.g., sterile water or PBS)

    • Full-length ACTH (1-39) at a final concentration of 10 nM.

    • ACTH (11-24) at a final concentration of 1 µM (a higher concentration is often used for antagonists).

    • A combination of full-length ACTH (10 nM) and ACTH (11-24) (1 µM) to assess antagonism.

  • The treatment is carried out for a specified duration, for example, 48 hours for chronic effects on gene expression.

3. RNA Isolation and Quality Control:

  • After treatment, total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • The quality and quantity of the isolated RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

4. Microarray Hybridization and Scanning:

  • High-quality RNA is used to synthesize biotin-labeled cRNA.

  • The labeled cRNA is then hybridized to a whole-genome microarray chip (e.g., Illumina HumanHT-12 or Affymetrix GeneChip).

  • After washing, the microarray chips are scanned to detect the signal intensity for each probe.

5. Data Analysis:

  • The raw signal data is normalized to account for variations between arrays.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are differentially expressed between the treatment groups and the control group with a specified significance level (e.g., p-value < 0.05) and fold change cutoff (e.g., >2-fold).

  • Bioinformatic tools are used for pathway analysis and gene ontology enrichment to understand the biological processes affected by the treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Groups (48h) cluster_analysis Molecular and Data Analysis Cell_Culture Primary Human Adrenal Cell Culture Synchronization Serum Starvation (24h) Cell_Culture->Synchronization Control Vehicle Control Synchronization->Control ACTH_full Full-length ACTH Synchronization->ACTH_full ACTH_frag ACTH (11-24) Synchronization->ACTH_frag Combination ACTH + ACTH (11-24) Synchronization->Combination RNA_Isolation Total RNA Isolation Control->RNA_Isolation ACTH_full->RNA_Isolation ACTH_frag->RNA_Isolation Combination->RNA_Isolation QC RNA Quality Control RNA_Isolation->QC Microarray Microarray Hybridization QC->Microarray Data_Analysis Data Normalization & Statistical Analysis Microarray->Data_Analysis Bioinformatics Pathway & GO Analysis Data_Analysis->Bioinformatics

Gene Expression Analysis Workflow

Conclusion

The available evidence clearly delineates the distinct roles of full-length ACTH and its fragment, ACTH (11-24), in modulating adrenal gene expression. Full-length ACTH is a potent transcriptional regulator, orchestrating a complex program of gene expression required for steroidogenesis. In contrast, ACTH (11-24) primarily acts as a competitive antagonist at the MC2R, and there is currently no evidence to suggest that it independently elicits broad changes in gene expression. For researchers and drug development professionals, this distinction is crucial. While full-length ACTH and its stable analogs are valuable for studying adrenal stimulation and for certain therapeutic applications, ACTH (11-24) and similar fragments hold potential as tools to probe the mechanisms of MC2R antagonism and as starting points for the development of inhibitors of adrenal function in diseases of cortisol excess. Future research employing high-throughput sequencing technologies is warranted to definitively characterize the complete transcriptomic effects, if any, of ACTH (11-24) and to further elucidate the structure-function relationships of ACTH-derived peptides.

References

Unraveling the Cross-Reactivity of ACTH(11-24) with Melanocortin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the adrenocorticotropic hormone fragment, ACTH(11-24), with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). The information presented herein is supported by experimental data from peer-reviewed literature to facilitate objective evaluation for research and drug development purposes.

Introduction to ACTH(11-24) and Melanocortin Receptors

The melanocortin system, a crucial signaling pathway involved in a myriad of physiological processes including pigmentation, steroidogenesis, and energy homeostasis, is modulated by a family of five G-protein coupled receptors (GPCRs) known as melanocortin receptors (MCRs). These receptors are activated by a group of peptide hormones derived from pro-opiomelanocortin (POMC), including adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSHs).

ACTH(11-24) is a peptide fragment of ACTH that has been primarily investigated for its interaction with the ACTH receptor, MC2R. While full-length ACTH(1-39) and its clinically used synthetic analogue ACTH(1-24) are agonists at MC2R, the fragment ACTH(11-24) has been characterized predominantly as an antagonist. Understanding the selectivity and potential off-target effects of such fragments is paramount for the development of targeted therapeutics. This guide focuses on the cross-reactivity of ACTH(11-24) across the entire MCR family.

Comparative Analysis of Receptor Interaction

Experimental data on the interaction of ACTH(11-24) with all five melanocortin receptors is limited. However, available studies provide key insights into its receptor selectivity profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding affinity and functional activity of ACTH(11-24) at the melanocortin receptors.

ReceptorLigandAssay TypeSpeciesSystemParameterValueReference
MC2R ACTH(11-24)Competitive Binding ([³H]ACTH(11-24))RatAdrenal Cortex MembranesIC₅₀11.3 nM[1]
Competitive Binding ([³H]ACTH(11-24))RatAdrenal Cortex MembranesKᵢ1.7 nM[1]
MC1R ACTH(11-24)Competitive Binding ([¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]-MSH)Not SpecifiedCOS-1 Cells% DisplacementNo displacement at 100 µM[2]
MC3R ACTH(11-24)Competitive Binding ([¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]-MSH)Not SpecifiedCOS-1 Cells% DisplacementNo displacement at 100 µM[2]
MC4R ACTH(11-24)Competitive Binding ([¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]-MSH)Not SpecifiedCOS-1 Cells% DisplacementNo displacement at 100 µM[2]
MC5R ACTH(11-24)Competitive Binding ([¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]-MSH)Not SpecifiedCOS-1 Cells% DisplacementNo displacement at 100 µM

Key Findings:

  • MC2R Antagonism: ACTH(11-24) demonstrates notable binding affinity for the MC2R, acting as a competitive antagonist. The reported Kᵢ value of 1.7 nM indicates a high affinity for this receptor subtype.

  • Negligible Affinity for Other MCRs: A key study found that ACTH(11-24) did not displace the radiolabeled pan-MCR agonist [¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]-MSH from MC1R, MC3R, MC4R, or MC5R at concentrations up to 100 µM. This strongly suggests that ACTH(11-24) has very low to no binding affinity for these receptors.

  • Functional Ambiguity at MC2R: While primarily classified as an antagonist, some studies have reported that ACTH(11-24) can elicit submaximal cortisol secretion in adrenal cortical cells, indicating potential partial agonist activity under certain experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the context of these findings, it is essential to visualize the underlying molecular mechanisms and experimental procedures.

Melanocortin Receptor Signaling Pathway

All five melanocortin receptors are coupled to the Gαs protein. Upon agonist binding, this initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MCR Melanocortin Receptor (MCR) Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., ACTH) Ligand->MCR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Generalized signaling pathway for melanocortin receptors.

Experimental Workflow: Radioligand Binding Assay

Competitive binding assays are fundamental in determining the binding affinity of a compound for a receptor. The workflow below illustrates a typical procedure.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_cells Prepare cells expressing the target MCR incubate Incubate cells with radioligand and competing ACTH(11-24) prep_cells->incubate prep_ligands Prepare radioligand and serial dilutions of ACTH(11-24) prep_ligands->incubate separate Separate bound from free radioligand (filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Generate competition curve and calculate IC₅₀/Kᵢ measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Competitive Binding Assay (for Kᵢ Determination)

This protocol is a generalized procedure based on common practices for determining the binding affinity of a test compound for a melanocortin receptor.

1. Cell Culture and Membrane Preparation:

  • HEK293 or CHO cells are transiently or stably transfected with the cDNA encoding the human melanocortin receptor of interest (MC1R, MC2R, MC3R, MC4R, or MC5R).

  • For MC2R, co-transfection with Melanocortin Receptor Accessory Protein (MRAP) is required for functional receptor expression at the cell surface.

  • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH for MC1R, MC3-5R, or a radiolabeled ACTH analog for MC2R) in binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Add increasing concentrations of the unlabeled competitor, ACTH(11-24), to the respective wells.

  • To determine non-specific binding, a high concentration of a known MCR agonist (e.g., 1 µM NDP-α-MSH) is added to a set of wells.

  • The reaction is initiated by the addition of the cell membrane preparation.

  • The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional Assay: cAMP Accumulation (for EC₅₀/IC₅₀ Determination)

This protocol outlines a common method for assessing the functional activity (agonist or antagonist) of a compound by measuring its effect on intracellular cAMP levels.

1. Cell Culture:

  • Cells stably or transiently expressing the melanocortin receptor of interest are seeded in 96-well plates and grown to near confluency.

2. Agonist Mode Assay:

  • The culture medium is replaced with assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

  • Cells are stimulated with increasing concentrations of ACTH(11-24) for a specific duration (e.g., 30-60 minutes) at 37°C.

3. Antagonist Mode Assay:

  • Cells are pre-incubated with increasing concentrations of the potential antagonist, ACTH(11-24), for a short period.

  • A fixed, submaximal concentration (e.g., EC₅₀) of a known agonist (e.g., ACTH(1-24) for MC2R, α-MSH for other MCRs) is then added to the wells.

  • The incubation continues for a defined period at 37°C.

4. cAMP Measurement:

  • The stimulation is terminated by lysing the cells.

  • The intracellular cAMP concentration in the cell lysates is determined using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or reporter gene assays (e.g., CRE-luciferase).

5. Data Analysis:

  • For agonist activity, a dose-response curve is generated by plotting the cAMP concentration against the logarithm of the ACTH(11-24) concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is determined from the dose-response curve.

Conclusion

The available experimental evidence strongly indicates that ACTH(11-24) is a selective ligand for the MC2R, where it primarily functions as an antagonist. Its binding affinity for other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) appears to be negligible. This high degree of selectivity makes ACTH(11-24) and its derivatives valuable tools for studying the specific physiological roles of the MC2R and for the potential development of targeted therapies for conditions involving MC2R dysregulation, with a reduced likelihood of off-target effects at other melanocortin receptors. Further functional studies are warranted to fully elucidate the conditions under which ACTH(11-24) may exhibit partial agonist activity at the MC2R.

References

A Comparative Guide to ACTH (1-24) and ACTH (11-24) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic Hormone (ACTH) fragments (1-24) and (11-24) based on their performance in cell-based assays. The information presented herein is supported by experimental data to assist in the selection of the appropriate peptide for your research needs.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the stress response by stimulating the adrenal cortex to produce glucocorticoids.[1] The biological activity of ACTH resides primarily in its N-terminal region. ACTH (1-24), a synthetic analogue containing the first 24 amino acids, is a potent agonist of the melanocortin-2 receptor (MC2R) and is considered to have the full biological activity of the native hormone.[2] In contrast, the C-terminal fragment ACTH (11-24) exhibits distinct biological properties, often acting as a weak partial agonist or a competitive antagonist at the MC2R.[3][4] This guide will delve into the functional differences between these two peptides in key cell-based assays.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of ACTH (1-24) and ACTH (11-24) in cell-based assays measuring steroidogenesis and cyclic AMP (cAMP) accumulation.

Table 1: Steroidogenesis (Cortisol/Corticosterone Production)

PeptideCell TypeAssay EndpointPotency (EC50)Efficacy (% of ACTH (1-24) max)Reference
ACTH (1-24) Bovine Adrenal Cortical CellsCortisol Secretion~5.1 pmol/L100%[5]
Isolated Rat Adrenal Fasciculata CellsCorticosterone ProductionNot explicitly stated, but potent stimulation observed100%
ACTH (11-24) Beef Adrenal Cortical CellsCortisol SecretionSubmaximal stimulation, EC50 not determinedLower than ACTH (1-24)
Isolated Rat Adrenal Fasciculata CellsCorticosterone Production0.5 - 2.0 µg/ml~64%

Table 2: cAMP Accumulation

PeptideCell TypeAssay EndpointPotency (EC50/IC50)EfficacyReference
ACTH (1-24) HeLa cells expressing mouse MC2RcAMP Generation7.5 x 10-12 M (EC50)Full Agonist
ACTH (11-24) HeLa cells expressing mouse MC2RcAMP GenerationNo agonist activityCompetitive Antagonist (IC50 ≈ 10-9 M)
Bovine Adrenal CellscAMP AccumulationNo significant stimulation at concentrations that induce steroidogenesisNo significant agonist activity

Signaling Pathways

The signaling pathways for ACTH (1-24) and the proposed mechanism for ACTH (11-24) are depicted below.

ACTH_Signaling cluster_1 ACTH (1-24) Signaling Pathway ACTH (1-24) ACTH (1-24) MC2R MC2R ACTH (1-24)->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol/Corticosterone) PKA->Steroidogenesis Stimulates

Caption: ACTH (1-24) signaling cascade.

ACTH_11_24_Signaling cluster_2 Proposed ACTH (11-24) Mechanism ACTH (11-24) ACTH (11-24) MC2R_antagonist MC2R ACTH (11-24)->MC2R_antagonist Binds/Antagonizes Calcium Ca2+ Influx ACTH (11-24)->Calcium May induce ACTH (1-24)_agonist ACTH (1-24) ACTH (1-24)_agonist->MC2R_antagonist Steroidogenesis_weak Submaximal Steroidogenesis Calcium->Steroidogenesis_weak Contributes to

Caption: ACTH (11-24) proposed mechanism.

Experimental Protocols

This section provides an overview of the methodologies used in the cell-based assays cited in this guide.

Steroidogenesis Assay (Cortisol/Corticosterone Production)

Objective: To measure the ability of ACTH peptides to stimulate the production of cortisol or corticosterone in adrenal cells.

Cell Culture:

  • Primary Adrenal Cells: Adrenal glands are sourced from animals (e.g., bovine, rat) and dispersed into single-cell suspensions using enzymatic digestion (e.g., collagenase). Cells are then cultured in a suitable medium, often supplemented with serum.

  • Cell Lines: Stably transfected cell lines expressing the MC2R and its accessory protein MRAP (e.g., HeLa or CHO cells) can also be used.

Experimental Procedure:

  • Cell Plating: Adrenal cells are seeded into multi-well plates and allowed to adhere overnight.

  • Starvation (Optional): To reduce basal steroid production, cells may be incubated in a serum-free medium for a period before stimulation.

  • Peptide Treatment: Cells are treated with varying concentrations of ACTH (1-24) or ACTH (11-24) for a specified duration (e.g., 2 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Quantification: The concentration of cortisol or corticosterone in the supernatant is measured using a validated method such as:

    • Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled steroid and a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay employing an antibody-enzyme conjugate for detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for steroid quantification.

cAMP Accumulation Assay

Objective: To measure the ability of ACTH peptides to stimulate the intracellular accumulation of cyclic AMP, a key second messenger in MC2R signaling.

Cell Culture:

  • Cells expressing the MC2R, such as primary adrenal cells or transfected cell lines, are used.

Experimental Procedure:

  • Cell Plating and Pre-incubation: Cells are plated in multi-well plates and often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Peptide Treatment: Cells are stimulated with different concentrations of ACTH (1-24) or ACTH (11-24) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is determined using a competitive immunoassay, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP conjugate for a specific antibody.

    • ELISA: Commercially available kits are widely used for cAMP quantification.

Competitive Binding Assay

Objective: To determine the binding affinity of ACTH peptides to the MC2R.

Experimental Procedure:

  • Membrane Preparation: Membranes from cells expressing the MC2R are prepared.

  • Radioligand Binding: A constant concentration of a radiolabeled ACTH analogue (e.g., 125I-ACTH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor peptide (ACTH (1-24) or ACTH (11-24)).

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand (e.g., by filtration).

  • Quantification: The radioactivity of the membrane-bound fraction is measured.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki).

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Cell-Based Assay Workflow cluster_endpoints Assay Endpoints Start Start Cell_Culture Cell Culture (Primary Adrenal Cells or MC2R-expressing Cell Line) Start->Cell_Culture Plating Cell Plating in Multi-well Plates Cell_Culture->Plating Treatment Treatment with ACTH (1-24) or ACTH (11-24) (Varying Concentrations) Plating->Treatment Incubation Incubation (Specified Time & Temperature) Treatment->Incubation Steroidogenesis Steroidogenesis Assay (Collect Supernatant) Incubation->Steroidogenesis cAMP cAMP Assay (Cell Lysis) Incubation->cAMP Binding Binding Assay (Membrane Preparation) Incubation->Binding Quantification Quantification (RIA, ELISA, HTRF, LC-MS) Steroidogenesis->Quantification cAMP->Quantification Binding->Quantification Data_Analysis Data Analysis (EC50 / IC50 Determination) Quantification->Data_Analysis End End Data_Analysis->End

References

In Vivo Dynamics of ACTH Peptides: A Comparative Analysis of ACTH (11-24) and Other Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced in vivo activity of adrenocorticotropic hormone (ACTH) fragments is paramount for targeted therapeutic development. This guide provides a comparative analysis of ACTH (11-24) and other key ACTH fragments, summarizing their biological activities with a focus on in vivo studies and supporting in vitro experimental data.

The biological activity of ACTH, a 39-amino acid peptide, is not solely vested in the full-length molecule. Various fragments of ACTH exhibit distinct and sometimes contrasting effects, ranging from steroidogenesis to behavioral modulation. ACTH (11-24), a central fragment of the hormone, has been a subject of particular interest due to its complex pharmacological profile, demonstrating both agonistic and antagonistic properties at the melanocortin 2 receptor (MC2R), the primary receptor for ACTH in the adrenal cortex.

Comparative Analysis of ACTH Fragment Activity

The in vivo and in vitro activities of ACTH (11-24) and other fragments are summarized below. It is noteworthy that the in vivo steroidogenic data for many fragments are sparse, with much of our understanding derived from in vitro studies.

Table 1: In Vitro Steroidogenic and Receptor Binding Activity of ACTH Fragments

Peptide FragmentPrimary In Vitro ActivityPotency/Efficacy (Relative to ACTH (1-24) or ACTH (1-39))Receptor Binding Affinity (MC2R)Key Findings & Citations
ACTH (1-24) Full AgonistPotent stimulator of corticosterone and aldosterone. Often used as a standard for full activity.[1]HighThe N-terminal 24 amino acids contain all the information for full steroidogenic activity.[1]
ACTH (11-24) Weak Agonist / AntagonistCan stimulate corticosterone and aldosterone production at high concentrations; also reported as a competitive antagonist of ACTH (1-39).[1][2][3]Binds to MC2R, with the (15-18) sequence being crucial for binding.The dual activity suggests a complex interaction with the MC2R, possibly dependent on the presence of other fragments or experimental conditions.
ACTH (1-10) Weak AgonistElicits submaximal cortisol secretion.Lower than ACTH (1-24).Acts through a cAMP-independent pathway and in combination with ACTH (11-24) can produce a maximal steroidogenic response.
ACTH (4-10) Behaviorally ActiveIneffective in displacing corticosterone from hippocampal receptors.-Important for central nervous system effects, but lacks significant steroidogenic activity alone.
ACTH (1-13) (α-MSH) Weak Agonist (Aldosterone)Stimulates aldosterone but not corticosterone production in some in vitro systems.Binds to other melanocortin receptors (MC1R, MC3-5R) with higher affinity than MC2R.Highlights the differential regulation of aldosterone and corticosterone secretion.
ACTH (1-16) Minimal AgonistConsidered the minimal sequence for MC2R binding and signaling, but with very low potency.LowThe addition of residues beyond position 16 is critical for significant steroidogenic activity.
ACTH (7-38) Competitive AntagonistAntagonizes human MC2R.Binds to MC2R.In rats, it can stimulate aldosterone secretion via the angiotensin receptor, demonstrating species-specific and receptor-promiscuous effects.

Table 2: Summary of In Vivo Effects of ACTH Fragments

Peptide FragmentPrimary In Vivo EffectSpeciesRoute of AdministrationKey Findings & Citations
ACTH (1-24) Steroidogenesis, Behavioral EffectsRat, MouseIntravenous, Intracerebroventricular (i.c.v.)Potent stimulator of corticosterone and aldosterone release. Induces stretching, yawning, and penile erections when given i.c.v.
ACTH (11-24) Behavioral Antagonist, Anti-inflammatoryRatIntracerebroventricular (i.c.v.)Antagonizes ACTH (1-24)-induced stretching, yawning, and penile erections. Blocks electroacupuncture-induced anti-edema effects. Has slight influences on circulating plasma corticosterone values.
ACTH (4-10) Neurotropic EffectsRat-Reduces corticosterone receptor sites in the hippocampus of hypophysectomized rats.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_sampling Blood Sampling cluster_analysis Analysis animal_model Select Animal Model (e.g., Male Wistar Rats) acclimatization Acclimatization Period (e.g., 1 week) animal_model->acclimatization cannulation Surgical Implantation of Jugular Vein Catheter (Optional) acclimatization->cannulation dexamethasone Dexamethasone Suppression (To inhibit endogenous ACTH) cannulation->dexamethasone peptide_admin Intravenous Administration of ACTH Fragments or Saline Control dexamethasone->peptide_admin blood_collection Serial Blood Collection (e.g., -15, 0, 15, 30, 60, 120 min post-injection) peptide_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation hormone_assay Hormone Quantification (e.g., RIA or ELISA for Corticosterone/Aldosterone) plasma_separation->hormone_assay data_analysis Statistical Analysis hormone_assay->data_analysis

References

A Comparative Analysis of Adrenocorticotropic Hormone (ACTH) Fragment Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of various fragments of the adrenocorticotropic hormone (ACTH). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in endocrinology, pharmacology, and drug development.

Structure-Activity Relationship of ACTH

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids, such as cortisol. The biological activity of ACTH resides in specific regions of the peptide, and various fragments exhibit distinct potencies and functionalities.

The N-terminal region is crucial for its biological activity. The full biological activity of the native ACTH(1-39) molecule is contained within the first 24 amino acids (ACTH(1-24)).[1][2] Fragments shorter than 20 amino acids are generally considered inactive in stimulating steroidogenesis.[2] The sequence from amino acids 15-18 (Lys-Lys-Arg-Arg) is particularly critical; its removal completely inactivates the hormone.[2] While the C-terminal fragment (amino acids 25-39) is not essential for acute steroidogenic activity, it plays a role in the stability of the molecule, increasing its half-life.[2]

Comparative Activity of ACTH Fragments

The following tables summarize the quantitative data on the activity of various ACTH fragments based on key performance indicators: receptor binding affinity, cAMP accumulation, and in vivo steroidogenesis.

Table 1: Receptor Binding Affinity of ACTH Fragments
ACTH FragmentReceptorDissociation Constant (Kd) / Inhibition Constant (Ki)SpeciesReference
ACTH(1-39)MC2R0.84 x 10⁻⁹ M (Kd)Mouse
ACTH(1-24)MC2R0.94 x 10⁻⁹ M (Kd)Mouse
ACTH(11-24)MC2R~10⁻⁹ M (IC₅₀, competitive antagonist)Mouse
ACTH(7-39)MC2R~10⁻⁹ M (IC₅₀, competitive antagonist)Mouse
ACTH(11-24)Adrenal Cortex Membranes1.8 ± 0.1 nM (Kd)Rat
ACTH(15-18)Adrenal Cortex Membranes2.1 ± 0.1 nM (Kd)Rat
Table 2: cAMP Accumulation Stimulated by ACTH Fragments
ACTH FragmentCell TypeEC₅₀Relative PotencyReference
ACTH(1-24)Stably transfected HeLa cells (mouse MC2R)7.5 x 10⁻¹² MMost Potent
ACTH(1-17)Stably transfected HeLa cells (mouse MC2R)49 x 10⁻¹² M~6.5-fold less potent than ACTH(1-24)
ACTH(1-39)Stably transfected HeLa cells (mouse MC2R)57 x 10⁻¹² M~7.6-fold less potent than ACTH(1-24)
ACTH(11-24)Adrenocortical membranesNo effect on adenylate cyclase activityInactive
ACTH(7-39)Stably transfected HeLa cells (mouse MC2R)No agonist activityInactive (Antagonist)
Table 3: In Vivo and In Vitro Steroidogenesis Stimulated by ACTH Fragments
ACTH FragmentAssay SystemSteroid MeasuredRelative Potency/EffectReference
ACTH(1-24)Isolated rat adrenocortical cellsCorticosteroneAs potent as ACTH(1-39)
ACTH(1-17)In vivoGlucocorticoids and MineralocorticoidsMore pronounced and prolonged activity than ACTH(1-24)
ACTH(1-16)Adrenal cells in cultureGlucocorticoidsUnable to induce production
ACTH(11-24)Adrenal cells in cultureGlucocorticoidsUnable to induce production; antagonist at high concentrations
ACTH(4-7)Isolated zona glomerulosa and fasciculata cellsCorticosteroidMost potent among tested N-terminal fragments
ACTH(1-20)Rat adipocyte plasma membrane vesiclesLipolysisRetains full lipolytic activity
ACTH(11-24)Rat adipocyte plasma membrane vesiclesLipolysisDoes not stimulate lipolysis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of ACTH fragments to the melanocortin 2 receptor (MC2R).

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected HeLa cells expressing the cloned mouse ACTH receptor are cultured. Alternatively, adrenal cortex membranes are prepared from rats.

  • Radioligand: ¹²⁵I-labeled ACTH is used as the radioligand.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled ACTH fragments (competitors).

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Kd) or inhibition constant (Ki) is then calculated from this value.

cAMP Accumulation Assay

Objective: To measure the ability of ACTH fragments to stimulate intracellular cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Stably transfected HeLa cells expressing the mouse MC2R are grown in culture plates.

  • Stimulation: The cells are incubated with various concentrations of ACTH fragments for a defined period in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or RIA).

  • Data Analysis: Dose-response curves are generated, and the effective concentration that produces 50% of the maximal response (EC₅₀) is calculated for each fragment.

In Vitro Steroidogenesis Assay

Objective: To assess the potency of ACTH fragments in stimulating steroid hormone production in isolated adrenal cells.

Methodology:

  • Adrenal Cell Isolation: Adrenal glands are removed from rats, and the cortical cells are dispersed using collagenase digestion.

  • Cell Incubation: The isolated adrenal cells are incubated with various concentrations of ACTH fragments in a suitable medium.

  • Steroid Extraction: After the incubation period, the medium is collected, and the steroids (e.g., corticosterone, aldosterone) are extracted using an organic solvent.

  • Quantification: The concentration of the specific steroid is measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Dose-response curves are plotted to determine the potency and efficacy of each ACTH fragment.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH Fragment MC2R MC2R ACTH->MC2R Binds to G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates Experimental_Workflow_Steroidogenesis cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis node1 Isolate Adrenal Glands node2 Disperse Adrenal Cortical Cells node1->node2 node3 Incubate Cells with ACTH Fragments node2->node3 node4 Collect Supernatant node3->node4 node5 Extract Steroids node4->node5 node6 Quantify Steroids (RIA/LC-MS) node5->node6 Logical_Relationship_ACTH_Fragments ACTH_1_39 ACTH(1-39) (Full-Length) ACTH_1_24 ACTH(1-24) (Full Biological Activity) ACTH_1_39->ACTH_1_24 contains C_Terminal C-Terminal Fragments (e.g., 25-39) ACTH_1_39->C_Terminal contains N_Terminal N-Terminal Fragments (e.g., 1-17, 4-7) ACTH_1_24->N_Terminal contains Core_Sequence Core Sequence (e.g., 15-18) N_Terminal->Core_Sequence contains

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety Protocols for Handling ACTH (11-24)

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling ACTH (11-24) in a laboratory setting.[2]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are essential to prevent skin contact.[3]
Eye Protection Safety goggles or face shieldMust be worn to protect against splashes or airborne particles.[3]
Body Protection Laboratory coatA buttoned lab coat protects against skin contact and contamination of personal clothing.[3]
Footwear Closed-toe shoesRequired to protect feet from spills and falling objects.

Operational Plan: From Receipt to Storage

Proper handling of ACTH (11-24) from the moment it is received is critical for both safety and maintaining the peptide's stability.

Receiving and Storage:

  • Lyophilized peptides are typically shipped at ambient temperature and are stable for several days to weeks.

  • For short-term storage, keep the lyophilized peptide at 4°C or colder.

  • For long-term storage, it is recommended to store lyophilized ACTH (11-24) at -20°C or -80°C.

  • Protect the peptide from intense light.

Reconstitution:

  • Before opening, bring the vial to room temperature to avoid moisture condensation.

  • Use sterile bacteriostatic water or another appropriate sterile solvent to dissolve the peptide.

  • To avoid degradation, do not shake the vial. Instead, swirl it gently to dissolve the contents.

  • If the entire reconstituted peptide will not be used at once, it is best to create single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Clearly label all aliquots with the peptide name, concentration, reconstitution date, and storage conditions.

The following diagram outlines the recommended workflow for handling ACTH (11-24) upon receipt and during preparation for experimental use.

A Receive Lyophilized ACTH (11-24) B Store at -20°C or -80°C (Long-Term) or 4°C (Short-Term) A->B C Bring Vial to Room Temperature B->C D Reconstitute with Sterile Solvent C->D E Gently Swirl to Dissolve D->E F Prepare Single-Use Aliquots E->F G Label Aliquots Clearly F->G H Store Aliquots at -20°C or -80°C G->H I Proceed to Experiment H->I

Caption: Workflow for Handling and Preparation of ACTH (11-24).

Disposal Plan: Managing Peptide Waste

All materials contaminated with ACTH (11-24) should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect unused peptide solutions and other contaminated liquids in a separate, clearly labeled hazardous waste container.

Waste Inactivation (for Liquid Waste):

  • Before final disposal, liquid peptide waste may be inactivated. A common and effective method is to use a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite).

  • The inactivation process should be carried out in a chemical fume hood.

  • If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.

  • Do not dispose of untreated peptide waste down the drain unless it is explicitly permitted by your institution's EHS department and local wastewater regulations.

The following diagram illustrates the proper procedure for the disposal of waste contaminated with ACTH (11-24).

cluster_solid Solid Waste cluster_liquid Liquid Waste A Contaminated Gloves, Vials, etc. B Collect in Labeled, Leak-Proof Hazardous Waste Container A->B G Arrange for Pickup by Institutional Hazardous Waste Management B->G C Unused Peptide Solutions D Collect in Labeled, Leak-Proof Hazardous Waste Container C->D E Inactivate (e.g., with 10% Bleach) in Fume Hood D->E F Neutralize if Necessary E->F F->G

Caption: Disposal Workflow for ACTH (11-24) Contaminated Waste.

By adhering to these essential safety and logistical procedures, researchers can minimize risks and ensure the safe and effective use of ACTH (11-24) in the laboratory. Always consult your institution's specific safety protocols and Environmental Health & Safety department for guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.